molecular formula C56H106O13 B1254617 Trehalose 6,6'-dibehenate CAS No. 66758-35-8

Trehalose 6,6'-dibehenate

Cat. No.: B1254617
CAS No.: 66758-35-8
M. Wt: 987.4 g/mol
InChI Key: ZLJJDBSDZSZVTF-LXOQPCSCSA-N
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Description

Trehalose-6,6'-dibehenate is a fatty acid derivative and an O-acyl carbohydrate.
an analog of cord facto

Properties

IUPAC Name

[(2R,3S,4S,5R,6R)-6-[(2R,3R,4S,5S,6R)-6-(docosanoyloxymethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl docosanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C56H106O13/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-47(57)65-43-45-49(59)51(61)53(63)55(67-45)69-56-54(64)52(62)50(60)46(68-56)44-66-48(58)42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h45-46,49-56,59-64H,3-44H2,1-2H3/t45-,46-,49-,50-,51+,52+,53-,54-,55-,56-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLJJDBSDZSZVTF-LXOQPCSCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCC(=O)OCC1C(C(C(C(O1)OC2C(C(C(C(O2)COC(=O)CCCCCCCCCCCCCCCCCCCCC)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCCCCCC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)CCCCCCCCCCCCCCCCCCCCC)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C56H106O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30457482
Record name Trehalose-6,6'-dibehenate
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Molecular Weight

987.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66758-35-8
Record name Trehalose 6,6′-dibehenate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66758-35-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Trehalose-6,6'-dibehenate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Trehalose 6,6′-dibehenate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/672NB7JH7R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Immunostimulatory Mechanism of Trehalose 6,6'-Dibehenate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trehalose (B1683222) 6,6'-dibehenate (TDB) is a synthetic analogue of the mycobacterial cord factor, trehalose 6,6'-dimycolate (TDM). It functions as a potent vaccine adjuvant by activating the innate immune system, leading to robust and durable adaptive immune responses. This technical guide provides a comprehensive overview of the molecular and cellular mechanisms underlying the immunostimulatory activity of TDB. We detail the key signaling pathways initiated by TDB, present quantitative data on its effects on immune cells, and provide detailed experimental protocols for studying its mechanism of action.

Core Mechanism of Action: Mincle-Syk-CARD9 Signaling Axis

The primary mechanism of action of TDB involves its recognition by the C-type lectin receptor, Macrophage-inducible C-type lectin (Mincle), expressed on the surface of innate immune cells, particularly macrophages and dendritic cells (DCs).[1][2] This interaction initiates a signaling cascade that drives the production of pro-inflammatory cytokines and chemokines, leading to the activation and maturation of antigen-presenting cells (APCs) and the subsequent priming of T helper 1 (Th1) and Th17 cell responses.[1][2]

Mincle Receptor Engagement and Downstream Signaling

Upon binding to TDB, Mincle associates with the Fc receptor common γ-chain (FcRγ), which contains an immunoreceptor tyrosine-based activation motif (ITAM). This association leads to the recruitment and activation of spleen tyrosine kinase (Syk).[1] Activated Syk then phosphorylates downstream targets, leading to the formation of the CARD9-BCL10-MALT1 signalosome complex.[3][4] This complex is crucial for the activation of the canonical NF-κB pathway, resulting in the translocation of NF-κB transcription factors to the nucleus and the subsequent expression of pro-inflammatory genes.

Mincle_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TDB Trehalose 6,6'-dibehenate (TDB) Mincle Mincle TDB->Mincle Binds FcRg FcRγ Mincle->FcRg Associates Syk Syk FcRg->Syk Recruits & Activates CARD9 CARD9 Syk->CARD9 Activates BCL10 BCL10 CARD9->BCL10 Forms Complex MALT1 MALT1 BCL10->MALT1 Forms Complex NFkB NF-κB Activation MALT1->NFkB Leads to Cytokines Pro-inflammatory Cytokine & Chemokine Gene Expression NFkB->Cytokines Induces

Figure 1: Mincle Signaling Pathway. A simplified diagram illustrating the key steps in the Mincle-dependent signaling cascade initiated by TDB.

NLRP3 Inflammasome Activation

In addition to the Mincle-Syk-CARD9 pathway, TDB also activates the NLRP3 inflammasome. This multi-protein complex is a key component of the innate immune system responsible for the processing and secretion of the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18). The activation of the NLRP3 inflammasome by TDB contributes to the overall pro-inflammatory environment that enhances the adjuvant effect.

NLRP3_Activation cluster_cytoplasm Cytoplasm TDB This compound (TDB) Signal1 Signal 1 (NF-κB mediated) TDB->Signal1 NLRP3 NLRP3 TDB->NLRP3 Signal 2 (Activates) proIL1b pro-IL-1β Signal1->proIL1b Upregulates IL1b IL-1β (secreted) proIL1b->IL1b ASC ASC NLRP3->ASC Recruits proCasp1 pro-Caspase-1 ASC->proCasp1 Recruits Casp1 Caspase-1 proCasp1->Casp1 Cleavage Casp1->proIL1b Cleaves

Figure 2: NLRP3 Inflammasome Activation. A schematic representation of the two-signal model for NLRP3 inflammasome activation by TDB.

Quantitative Analysis of TDB-Induced Immune Responses

The activation of the Mincle and NLRP3 pathways by TDB results in a distinct pattern of cytokine and chemokine production, as well as the upregulation of co-stimulatory molecules on APCs. The following tables summarize quantitative data from various studies.

Table 1: TDB-Induced Cytokine and Chemokine Production in Murine Bone Marrow-Derived Dendritic Cells (BMDCs) and Macrophages (BMDMs)

Cytokine/ChemokineCell TypeTDB ConcentrationTime PointFold Change/ConcentrationReference
TNF-αBMDM10 µg/mL24 h~1500 pg/mL[5]
IL-6BMDM10 µg/mL24 h~800 pg/mL[5]
IL-1βBMDM10 µg/mL24 h~200 pg/mL[5]
IL-12p40BMDM10 µg/mL24 h~6000 pg/mL[5]
G-CSFBMDM50 µg/mL48 h~4000 pg/mL[5]
MIP-2 (CXCL2)BMDM50 µg/mL24 h>100-fold increase[5]

Table 2: Upregulation of Dendritic Cell Maturation Markers by TDB

MarkerCell TypeTDB ConcentrationTime PointObservationReference
CD40Murine BMDC50 µg/mL24 hSignificant upregulation[6]
CD80Murine BMDC50 µg/mL24 hSignificant upregulation[6]
CD86Murine BMDC50 µg/mL24 hSignificant upregulation[6]
MHC Class IIMurine BMDC50 µg/mL24 hSignificant upregulation[6]

Table 3: In Vivo T Cell Responses Following Immunization with TDB as an Adjuvant

T Cell SubsetCytokineAnimal ModelAdjuvant FormulationObservationReference
CD4+ T cellsIFN-γMouseDDA/TDB + AntigenSignificant increase in IFN-γ producing cells[1]
CD4+ T cellsIL-17MouseDDA/TDB + AntigenSignificant increase in IL-17 producing cells[1]

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of TDB.

Generation and Stimulation of Murine Bone Marrow-Derived Dendritic Cells (BMDCs)

BMDC_Protocol Start Harvest bone marrow from mouse femur and tibia Lysis Lyse red blood cells Start->Lysis Culture Culture cells in RPMI-1640 with 10% FBS, penicillin/streptomycin, and 20 ng/mL GM-CSF Lysis->Culture Day3 Day 3: Add fresh media with GM-CSF Culture->Day3 Day6 Day 6: Centrifuge and re-plate non-adherent cells Day3->Day6 Day8 Day 8: Harvest immature BMDCs Day6->Day8 Stimulation Plate BMDCs and stimulate with TDB (e.g., 1-50 µg/mL) Day8->Stimulation Analysis Analyze cells or supernatant at desired time points (e.g., 24 hours) for cytokine production, gene expression, or surface marker expression Stimulation->Analysis

Figure 3: BMDC Generation and Stimulation Workflow. A flowchart outlining the key steps for generating and stimulating murine BMDCs for in vitro assays.

Protocol:

  • Harvest bone marrow from the femurs and tibias of mice under sterile conditions.

  • Lyse red blood cells using an ACK lysis buffer.

  • Wash the cells and culture them in RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin/streptomycin, and 20 ng/mL of murine granulocyte-macrophage colony-stimulating factor (GM-CSF).

  • On day 3, add fresh complete medium containing GM-CSF.

  • On day 6, gently collect the non-adherent cells, centrifuge, and re-plate them in fresh medium with GM-CSF.

  • On day 8, harvest the immature BMDCs.

  • Plate the BMDCs at a density of 1 x 10^6 cells/mL in 24-well plates.

  • Stimulate the cells with the desired concentration of TDB (typically 1-50 µg/mL). TDB can be coated on the plate or added in suspension.

  • Incubate for the desired time period (e.g., 24 hours) before harvesting the supernatant for cytokine analysis by ELISA or the cells for RNA extraction or flow cytometry.

Analysis of Dendritic Cell Maturation by Flow Cytometry

Protocol:

  • Following stimulation with TDB, harvest the BMDCs and wash them with FACS buffer (PBS with 2% FBS).

  • Stain the cells with a viability dye to exclude dead cells from the analysis.

  • Block Fc receptors with an anti-CD16/32 antibody.

  • Stain the cells with fluorescently labeled antibodies against DC maturation markers, such as CD40, CD80, CD86, and MHC Class II, along with a DC marker like CD11c.[7][8][9]

  • Acquire the samples on a flow cytometer.

  • Analyze the data by gating on live, single CD11c+ cells and quantifying the expression levels (e.g., mean fluorescence intensity) of the maturation markers.

Western Blot for Syk Phosphorylation

Protocol:

  • Stimulate macrophages or DCs with TDB for a short period (e.g., 5-30 minutes).

  • Lyse the cells in a lysis buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% BSA or non-fat milk in TBST.

  • Incubate the membrane with a primary antibody specific for phosphorylated Syk (e.g., anti-phospho-Syk Tyr525/526).[10]

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Strip the membrane and re-probe for total Syk as a loading control.

NF-κB Reporter Assay in HEK293T Cells

Protocol:

  • Co-transfect HEK293T cells with expression plasmids for human or mouse Mincle, FcRγ, and an NF-κB luciferase reporter plasmid. A constitutively expressed Renilla luciferase plasmid can be co-transfected for normalization.[11]

  • 24 hours post-transfection, stimulate the cells with TDB.

  • After 6-24 hours of stimulation, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.[12]

  • Normalize the NF-κB-dependent firefly luciferase activity to the Renilla luciferase activity.

NLRP3 Inflammasome Activation Assay

Protocol:

  • Prime BMDCs or BMDMs with a TLR agonist like LPS (1 µg/mL) for 4 hours to upregulate pro-IL-1β expression.

  • Stimulate the primed cells with TDB (e.g., 50 µg/mL) for 4-6 hours to activate the NLRP3 inflammasome.

  • Collect the cell culture supernatants.

  • Measure the concentration of mature IL-1β in the supernatants by ELISA.[13][14]

  • Optionally, the cell lysates can be analyzed by Western blot for the cleaved form of caspase-1.

Conclusion

This compound is a promising vaccine adjuvant that leverages the innate immune system to drive potent and specific adaptive immune responses. Its mechanism of action is centered around the activation of the Mincle-Syk-CARD9 signaling pathway and the NLRP3 inflammasome. This leads to the production of a pro-inflammatory cytokine milieu that promotes the maturation of antigen-presenting cells and the differentiation of Th1 and Th17 cells. A thorough understanding of these mechanisms is crucial for the rational design of novel vaccine formulations and for the development of next-generation adjuvants. The experimental protocols provided in this guide offer a framework for researchers to further investigate the immunomodulatory properties of TDB and other Mincle agonists.

References

An In-depth Technical Guide to Trehalose 6,6'-dibehenate (TDB) as a Synthetic Analogue of TDM

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trehalose (B1683222) 6,6'-dibehenate (TDB) is a synthetic analogue of Trehalose 6,6'-dimycolate (TDM), the potent immunostimulatory glycolipid found in the cell wall of Mycobacterium tuberculosis. TDM, also known as cord factor, is a critical virulence factor and a powerful adjuvant. However, its complex structure and potential for toxicity have driven the development of synthetic analogues like TDB that retain the adjuvant properties with a more defined and safer profile. TDB has emerged as a promising adjuvant candidate for subunit vaccines, particularly against tuberculosis, due to its ability to elicit robust Th1 and Th17 immune responses. This technical guide provides a comprehensive overview of TDB, focusing on its synthesis, mechanism of action, and methods for its evaluation as a vaccine adjuvant.

Physicochemical Properties

PropertyValue
Chemical Formula C56H106O13[1]
Molecular Weight 987.43 g/mol [1]
CAS Number 66758-35-8[1]
Appearance White to off-white powder
Solubility Soluble in DMSO and chloroform/methanol (B129727) mixtures[2]

Mechanism of Action: Signaling Pathways

TDB activates the innate immune system through multiple pathways, primarily initiated by its recognition by the C-type lectin receptor, Mincle. This recognition triggers a cascade of downstream signaling events, leading to the production of pro-inflammatory cytokines and the subsequent shaping of the adaptive immune response.

Mincle-Dependent Signaling Pathway

The primary recognition of TDB is mediated by the Macrophage Inducible C-type Lectin (Mincle). Upon binding TDB, Mincle associates with the Fc receptor common γ-chain (FcRγ), which contains an immunoreceptor tyrosine-based activation motif (ITAM). This initiates a signaling cascade involving the spleen tyrosine kinase (Syk) and the CARD9-Bcl10-MALT1 (CBM) signalosome, ultimately leading to the activation of the transcription factor NF-κB and the production of pro-inflammatory cytokines and chemokines.[1][3][4]

Mincle_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TDB TDB Mincle Mincle TDB->Mincle Binds FcRg FcRγ (ITAM) Mincle->FcRg Associates Syk Syk FcRg->Syk Recruits & Activates CARD9 CARD9 Syk->CARD9 Phosphorylates Bcl10 Bcl10 CARD9->Bcl10 Forms CBM Complex MALT1 MALT1 Bcl10->MALT1 NFkB NF-κB MALT1->NFkB Activates Cytokines Pro-inflammatory Cytokines & Chemokines (TNF, IL-6, IL-1β) NFkB->Cytokines Induces Transcription

Caption: Mincle-dependent signaling pathway activated by TDB.

NLRP3 Inflammasome Activation

TDB also activates the NLRP3 inflammasome, a multiprotein complex that plays a crucial role in the innate immune response by processing pro-interleukin-1β (pro-IL-1β) and pro-IL-18 into their mature, active forms.[5][6] The activation of the NLRP3 inflammasome by TDB is thought to occur via lysosomal destabilization following its phagocytosis. This leads to the release of cathepsin B, which acts as a trigger for NLRP3 assembly. The assembled inflammasome then activates caspase-1, which in turn cleaves pro-IL-1β and pro-IL-18.[5]

NLRP3_Inflammasome cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm TDB_ext TDB Phagosome Phagosome TDB_ext->Phagosome Phagocytosis Lysosome Lysosome Phagosome->Lysosome Fusion CathepsinB Cathepsin B Lysosome->CathepsinB Lysosomal Destabilization & Release NLRP3 NLRP3 CathepsinB->NLRP3 Activates ASC ASC NLRP3->ASC Recruits proCasp1 Pro-Caspase-1 ASC->proCasp1 Casp1 Caspase-1 proCasp1->Casp1 Cleavage Inflammasome NLRP3 Inflammasome proIL1b Pro-IL-1β Casp1->proIL1b Cleaves IL1b IL-1β (mature) proIL1b->IL1b IL1b->TDB_ext Secretion Inflammasome->proCasp1 Assembly & Activation

Caption: NLRP3 inflammasome activation by TDB.

Mincle-Independent Signaling

Recent evidence suggests that TDB can also exert effects independently of Mincle in certain cell types, such as microglia. In these cells, TDB has been shown to inhibit LPS-induced inflammation through a PLC-γ1/PKC/ERK signaling pathway and promote M2 polarization via a PLC-γ1/calcium/CaMKKβ/AMPK pathway.[7]

Mincle_Independent_Signaling cluster_erk Anti-inflammatory Pathway cluster_ampk Pro-resolving Pathway TDB TDB PLCg1 PLC-γ1 TDB->PLCg1 PKC PKC PLCg1->PKC Calcium Ca²⁺ PLCg1->Calcium ERK ERK1/2 PKC->ERK NFkB_nuc NF-κB Nuclear Translocation ERK->NFkB_nuc Inhibits LPS LPS LPS->NFkB_nuc Induces Inflammation M1 Polarization (Inflammation) NFkB_nuc->Inflammation CaMKKb CaMKKβ Calcium->CaMKKb AMPK AMPK CaMKKb->AMPK M2_genes M2 Gene Expression AMPK->M2_genes

Caption: Mincle-independent signaling of TDB in microglia.

Quantitative Data: TDB vs. TDM Immunostimulatory Activity

The following tables summarize the comparative quantitative data on the immunostimulatory effects of TDB and its natural analogue, TDM.

Table 1: In Vitro Cytokine and Nitric Oxide Production by Murine Bone Marrow-Derived Macrophages (BMDMs)

StimulantConcentrationTNF (pg/mL)IL-6 (pg/mL)Nitric Oxide (µM)
TDB 5 µg/mL~2500~4000~25
TDM 5 µg/mL~3000~4500~30
Control -<100<100<5

Data synthesized from multiple sources indicating similar potency, with TDM being slightly more potent in some assays.[8][9]

Table 2: In Vivo Cytokine Production in Mice Sera 2 Hours Post-Injection

TreatmentIL-6 (pg/mL)TNF (pg/mL)
TDB (50 µg) ~8000~1500
TDM (50 µg) ~9000~1800
Control (Vehicle) <200<100

Data from Ishikawa et al., 2009, demonstrating comparable in vivo cytokine induction.[8]

Table 3: Adjuvant Effect on Antigen-Specific T-cell Responses in Mice

Adjuvant (with H1 antigen)IFN-γ (pg/mL)IL-17 (pg/mL)
DDA/TDB ~15000~4000
DDA/TDM ~16000~4500
DDA alone <2000<500

Data from Agger et al., 2008, showing a potent and comparable adjuvant effect of TDB and TDM in a liposomal formulation.[10]

Experimental Protocols

Synthesis of Trehalose 6,6'-dibehenate (TDB)

This protocol is a plausible synthetic route based on established organic chemistry principles for ester synthesis.

Materials:

  • α,α-Trehalose

  • Behenoyl chloride (or Behenic acid)

  • Pyridine (B92270) (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Dicyclohexylcarbodiimide (DCC) and 4-Dimethylaminopyridine (DMAP) (if using behenic acid)

  • Protecting agent (e.g., tert-Butyldimethylsilyl chloride)

  • Deprotecting agent (e.g., Tetrabutylammonium fluoride)

  • Silica (B1680970) gel for column chromatography

  • Standard laboratory glassware and purification apparatus

Procedure:

  • Protection of Trehalose:

    • Selectively protect the more reactive primary hydroxyl groups at the 6 and 6' positions. A common strategy involves protecting all hydroxyl groups and then selectively deprotecting the primary ones. Alternatively, direct esterification can be attempted, but may lead to a mixture of products. For a controlled synthesis, protection is recommended.

    • A plausible approach involves silylation of all hydroxyl groups followed by selective deprotection of the primary hydroxyls.

  • Esterification:

    • Method A (using Behenoyl Chloride):

      • Dissolve the partially protected trehalose in anhydrous pyridine or a mixture of DCM and pyridine.

      • Cool the solution to 0°C in an ice bath.

      • Slowly add a stoichiometric amount of behenoyl chloride (2.2 equivalents) dropwise with stirring.

      • Allow the reaction to warm to room temperature and stir for 12-24 hours.

      • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Method B (using Behenic Acid and Coupling Agents):

      • Dissolve the partially protected trehalose, behenic acid (2.2 equivalents), and a catalytic amount of DMAP in anhydrous DCM or DMF.

      • Add DCC (2.2 equivalents) portion-wise at 0°C.

      • Stir the reaction at room temperature for 24-48 hours.

      • Monitor the reaction progress by TLC.

  • Deprotection:

    • After completion of the esterification, remove the protecting groups. For silyl (B83357) ethers, a common deprotection agent is TBAF in THF.

    • Work up the reaction mixture to remove the deprotection reagents.

  • Purification:

    • Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol in chloroform) to isolate the pure this compound.

    • Characterize the final product by NMR spectroscopy and mass spectrometry to confirm its structure and purity.

Preparation of DDA/TDB Liposomes (CAF01)

This protocol is based on the lipid film hydration method.[8][11]

Materials:

  • Dimethyldioctadecylammonium (DDA) bromide

  • This compound (TDB)

  • Chloroform

  • Methanol

  • Tris buffer (e.g., 10 mM, pH 7.4)

  • Rotary evaporator

  • Water bath sonicator or extruder

Procedure:

  • Dissolve DDA and TDB in a chloroform/methanol (e.g., 9:1 v/v) mixture in a round-bottom flask. A common weight ratio is 5:1 DDA:TDB.[11]

  • Remove the organic solvents using a rotary evaporator under reduced pressure to form a thin lipid film on the wall of the flask.[11]

  • Further dry the lipid film under high vacuum for at least 1 hour to remove any residual solvent.

  • Hydrate the lipid film with Tris buffer by adding the buffer to the flask and vortexing or sonicating until the lipid film is completely dispersed, forming a milky suspension of multilamellar vesicles (MLVs).[11]

  • For a more uniform size distribution, the MLV suspension can be sonicated in a water bath sonicator or extruded through polycarbonate membranes of a defined pore size (e.g., 100 nm).

  • The resulting liposome (B1194612) suspension can be stored at 4°C for a limited time.

In Vitro Stimulation of Macrophages

Materials:

  • Bone marrow-derived macrophages (BMDMs) or a macrophage cell line (e.g., RAW 264.7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)

  • TDB or TDB-containing liposomes

  • TDM (for comparison)

  • LPS (as a positive control)

  • 96-well cell culture plates

  • ELISA kits for desired cytokines (e.g., TNF, IL-6, IL-1β)

  • Griess reagent for nitric oxide measurement

Procedure:

  • Seed BMDMs or macrophage cell line in 96-well plates at a suitable density (e.g., 1 x 10^5 cells/well) and allow them to adhere overnight.

  • Prepare serial dilutions of TDB, TDM, and LPS in complete culture medium.

  • Remove the old medium from the cells and add the stimulant-containing medium.

  • Incubate the cells for a specified period (e.g., 24 hours for cytokines, 48 hours for nitric oxide).

  • After incubation, collect the cell culture supernatants.

  • Measure the concentration of cytokines in the supernatants using specific ELISA kits according to the manufacturer's instructions.

  • Measure the concentration of nitric oxide in the supernatants using the Griess reagent assay.

In Vivo Immunization and Evaluation of T-cell Responses

Materials:

  • Mice (e.g., C57BL/6)

  • Antigen (e.g., a recombinant protein like H1 from M. tuberculosis)

  • Adjuvant formulations (e.g., DDA/TDB liposomes with antigen)

  • Control formulations (e.g., antigen in saline, antigen with DDA alone)

  • Syringes and needles for subcutaneous or intramuscular injection

  • Spleens and lymph nodes from immunized mice

  • Cell culture medium and supplements for T-cell assays

  • Antigen for in vitro restimulation

  • ELISA or ELISpot kits for IFN-γ and IL-17

Procedure:

  • Prepare the vaccine formulations by mixing the antigen with the adjuvant and control solutions.

  • Immunize groups of mice (e.g., 5-8 mice per group) with the different formulations via a chosen route (e.g., subcutaneous injection at the base of the tail).

  • Boost the immunization at specified time points (e.g., 2 and 4 weeks after the primary immunization).

  • One to two weeks after the final immunization, euthanize the mice and harvest their spleens and/or draining lymph nodes.

  • Prepare single-cell suspensions from the spleens or lymph nodes.

  • Restimulate the cells in vitro with the specific antigen for 48-72 hours.

  • Collect the culture supernatants and measure the levels of IFN-γ and IL-17 by ELISA, or perform an ELISpot assay to enumerate the number of cytokine-secreting cells.

Experimental Workflow Visualization

Experimental_Workflow cluster_preparation Preparation cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Synthesis TDB Synthesis & Purification Formulation Adjuvant Formulation (e.g., DDA/TDB Liposomes) Synthesis->Formulation Vaccine Vaccine Formulation (Antigen + Adjuvant) Formulation->Vaccine Macrophage_stim Macrophage/DC Stimulation Formulation->Macrophage_stim Antigen Antigen Preparation Antigen->Vaccine Immunization Mouse Immunization Vaccine->Immunization Cytokine_assay Cytokine/Chemokine Measurement (ELISA) Macrophage_stim->Cytokine_assay Tcell_isolation Spleen/Lymph Node Isolation Immunization->Tcell_isolation Restimulation Antigen-specific Restimulation Tcell_isolation->Restimulation Tcell_assay Th1/Th17 Response Measurement (ELISA/ELISpot) Restimulation->Tcell_assay

Caption: General experimental workflow for the evaluation of TDB as a vaccine adjuvant.

Conclusion

This compound is a promising synthetic adjuvant that effectively mimics the immunostimulatory properties of its natural counterpart, TDM, while offering the advantages of a chemically defined and potentially safer molecule. Its ability to activate both Mincle-dependent and NLRP3 inflammasome pathways leads to the induction of potent Th1 and Th17 responses, which are critical for protection against many intracellular pathogens. The detailed protocols and comparative data presented in this guide provide a valuable resource for researchers and drug development professionals working on the design and evaluation of next-generation subunit vaccines. Further research into the Mincle-independent activities of TDB and the optimization of its formulation and delivery will continue to advance its potential as a key component of future vaccines.

References

The role of Mincle receptor in Trehalose 6,6'-dibehenate signaling

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Role of the Mincle Receptor in Trehalose (B1683222) 6,6'-dibehenate Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trehalose 6,6'-dibehenate (TDB) is a synthetic analogue of the mycobacterial cord factor, trehalose-6,6'-dimycolate (TDM), and a potent immunostimulatory adjuvant. Its ability to elicit robust Th1 and Th17 immune responses makes it a promising component for next-generation vaccines against intracellular pathogens. The primary receptor for TDB is the Macrophage Inducible C-type Lectin (Mincle; also known as CLEC4E), a pattern recognition receptor (PRR) expressed on myeloid cells. This technical guide provides a comprehensive overview of the signaling pathways initiated by the TDB-Mincle interaction, presents quantitative data from key studies, details relevant experimental protocols, and visualizes the molecular cascades involved.

The Mincle Receptor: A Gateway for Glycolipid Recognition

Mincle is a member of the C-type lectin receptor family that functions as a key sensor of both pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs).[1] It was identified as the essential receptor for TDM and its synthetic analogue TDB, providing a molecular basis for their adjuvant activity.[2][3] Mincle recognizes the glycolipid structure of TDB, initiating a signaling cascade that activates antigen-presenting cells (APCs) like macrophages and dendritic cells (DCs).[4][5] This activation is critical for shaping the subsequent adaptive immune response.

The Core Signaling Pathway: Mincle-Syk-CARD9 Axis

The canonical signaling pathway triggered by TDB is initiated by its direct binding to the Mincle receptor on the surface of an APC.[2][3] This interaction does not require the complex mycolic acid structures of the natural TDM, as TDB, which contains simpler behenic acid chains, is a strong ligand.[3][6] The engagement of Mincle by TDB leads to a well-defined intracellular signaling cascade.[7][8]

Key steps in the pathway include:

  • FcRγ Association: Mincle lacks an intrinsic signaling motif and instead associates with the immunoreceptor tyrosine-based activation motif (ITAM)-containing Fc receptor common γ-chain (FcRγ).[7][9]

  • Syk Recruitment and Activation: Ligand binding to Mincle leads to the phosphorylation of the ITAM motifs within FcRγ, creating a docking site for Spleen tyrosine kinase (Syk). Syk is recruited to the receptor complex and subsequently activated.[5][10]

  • CARD9-Bcl10-Malt1 Complex Formation: Activated Syk phosphorylates the caspase recruitment domain-containing protein 9 (CARD9).[10] This enables CARD9 to form a signaling complex with B-cell lymphoma 10 (Bcl10) and mucosa-associated lymphoid tissue lymphoma translocation protein 1 (Malt1).[5][9]

  • NF-κB Activation: The CARD9-Bcl10-Malt1 complex is essential for activating the canonical NF-κB pathway.[8]

  • Pro-inflammatory Gene Expression: Activation of NF-κB drives the transcription of a host of pro-inflammatory genes, leading to the production and secretion of cytokines (e.g., TNF, IL-6, pro-IL-1β), chemokines (e.g., CCL2, CCL3, CCL4), and growth factors (e.g., G-CSF).[2][4][11]

This Mincle-Syk-CARD9 signaling axis is indispensable for the initial activation of APCs by TDB.[2]

Mincle_Syk_CARD9_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TDB TDB Mincle Mincle TDB->Mincle Binding FcRg FcRγ (ITAM) Mincle->FcRg Association Syk Syk FcRg->Syk Recruitment & Activation CARD9 CARD9 Syk->CARD9 Phosphorylation Bcl10 Bcl10 CARD9->Bcl10 Malt1 Malt1 Bcl10->Malt1 NFkB NF-κB Malt1->NFkB Activation Genes Pro-inflammatory Gene Transcription NFkB->Genes Translocation

Diagram 1: The core Mincle-Syk-CARD9 signaling pathway initiated by TDB.

An Essential Secondary Pathway: The Role of MyD88 and IL-1R Signaling

While the Mincle-Syk-CARD9 axis is sufficient for APC activation in vitro, studies revealed a surprising dependency on the adaptor protein MyD88 for the full adjuvant effect of TDB in vivo.[12][13][14] MyD88 is a key signaling component for most Toll-like receptors (TLRs) and the IL-1 receptor (IL-1R) family.

The current model integrates these two pathways:

  • Signal 1 (Mincle-dependent Priming): TDB engagement of Mincle via the Syk-CARD9 pathway leads to the transcriptional upregulation of Il1a and Il1b mRNA, providing the "first signal" for IL-1 production.[12][14]

  • Signal 2 (Inflammasome Activation): A second signal, potentially involving the uptake of TDB, activates the NLRP3 inflammasome.[12][14] This leads to the cleavage of pro-IL-1β into its mature, secretable form. IL-1α is also released.

  • MyD88-dependent Amplification Loop: Secreted IL-1α and IL-1β then signal in an autocrine or paracrine manner through the IL-1R.[12][13] This receptor utilizes MyD88 to further amplify the inflammatory response and is crucial for directing the differentiation of T helper cells towards the Th1 and Th17 lineages, which are critical for protection against intracellular pathogens.[12][15]

Therefore, TDB's potent adjuvanticity relies on the coordinated action of both Mincle-dependent and MyD88-dependent signaling pathways.[13][14]

Integrated_Mincle_MyD88_Signaling cluster_pathway1 Pathway 1: Mincle-Syk Activation cluster_pathway2 Pathway 2: Inflammasome & IL-1R Loop cluster_outcome Immune Outcome TDB TDB Mincle Mincle/FcRγ TDB->Mincle Syk_CARD9 Syk → CARD9 → Bcl10/Malt1 Mincle->Syk_CARD9 proIL1 pro-IL-1α pro-IL-1β (Transcription) Syk_CARD9->proIL1 Th_diff Th1 / Th17 Differentiation Syk_CARD9->Th_diff Initial Cytokine Milieu IL1 Secreted IL-1α / IL-1β proIL1->IL1 Processing & Secretion Inflammasome NLRP3 Inflammasome Activation Inflammasome->IL1 IL1R IL-1 Receptor (IL-1R) IL1->IL1R Binding MyD88 MyD88 IL1R->MyD88 Amplification Amplified Inflammation MyD88->Amplification Amplification->Th_diff

Diagram 2: Integrated Mincle-dependent and MyD88-dependent signaling pathways.

Data Presentation

The activation of APCs by TDB results in a quantifiable release of cytokines and chemokines, which is significantly diminished in the absence of Mincle. This Mincle-dependency is also observed in the generation of adaptive immune responses in vivo.

Table 1: Mincle-Dependent Cytokine & Chemokine Production by APCs In Vitro

Cell Type Stimulant Cytokine/Chemokine Response in Wild-Type Cells Response in Mincle-deficient Cells Reference
Murine BMMs TDB (5 µg/ml) G-CSF (mRNA) Robust Upregulation Complete Abrogation [2]
Murine BMMs TDB (5 µg/ml) IL-6 (mRNA) Robust Upregulation Complete Abrogation [2]
Murine BMMs (IFNγ-primed) TDB (0.015–4 µg/ml) Nitric Oxide (NO) Dose-dependent Production Complete Abrogation [2]
Human M-CSF Macrophages TDM IL-8, IL-6, CCL3, CCL4 High Secretion N/A (Reduced by MINCLE siRNA) [4]
Human mo-DCs TDB IL-8, IL-6, TNF-α Robust Secretion N/A (Reduced by MINCLE siRNA) [4]

| Murine BMDCs | TDB | TNF-α | Strong Production | Abrogated by anti-Mincle Ab |[5] |

BMMs: Bone Marrow-Derived Macrophages; BMDCs: Bone Marrow-Derived Dendritic Cells; mo-DCs: Monocyte-Derived Dendritic Cells.

Table 2: Mincle and MyD88-Dependent T-cell Responses In Vivo

Mouse Strain Adjuvant + Antigen Cytokine Measured Result Reference
Wild-Type vs. Mincle-/- DDA/TDB + H1 protein IFNγ (Th1) Significantly reduced in Mincle-/- [12]
Wild-Type vs. Mincle-/- DDA/TDB + H1 protein IL-17 (Th17) Completely abrogated in Mincle-/- [2][12]
Wild-Type vs. MyD88-/- DDA/TDB + H1 protein IFNγ (Th1) Significantly reduced in MyD88-/- [12][14]

| Wild-Type vs. MyD88-/- | DDA/TDB + H1 protein | IL-17 (Th17) | Significantly reduced in MyD88-/- |[12][14] |

DDA/TDB (CAF01) is a liposomal adjuvant formulation containing TDB. H1 is a tuberculosis subunit vaccine antigen.

Experimental Protocols

The study of Mincle-TDB signaling employs a range of immunological and biochemical assays. Below are summarized protocols for key experiments.

In Vitro Stimulation of Bone Marrow-Derived Macrophages (BMMs)

This protocol is used to assess the direct effect of TDB on primary macrophages.

  • Preparation of TDB Plates: TDB is dissolved in a chloroform/methanol mixture and added to wells of a 96-well flat-bottom plate. The solvent is evaporated under a sterile hood, leaving the TDB coated on the well surface. A typical concentration is 5 µg/ml.[2]

  • BMM Generation: Bone marrow is flushed from the femurs and tibias of mice (e.g., wild-type C57BL/6 or Mincle-/-). Cells are cultured for 6-8 days in RPMI medium supplemented with 10% FCS, antibiotics, and M-CSF or GM-CSF to differentiate them into macrophages.[1][16]

  • Stimulation: Differentiated BMMs are harvested and seeded into the TDB-coated plates at a density of approximately 1-2 x 105 cells/well.

  • Analysis: After a 24-48 hour incubation period, supernatants are collected for cytokine analysis by ELISA. Cells can be lysed for RNA extraction and subsequent qRT-PCR analysis of gene expression, or for protein extraction and Western blotting.[2][17]

Mincle-Fc Fusion Protein Binding Assay

This ELISA-based assay directly demonstrates the binding of Mincle to TDB.[2]

  • Plate Coating: TDB is coated onto high-binding 96-well ELISA plates as described above, typically at concentrations ranging from 2.5 to 40 µg/ml.[2][18]

  • Blocking: Plates are washed and blocked with a suitable blocking buffer (e.g., PBS with 1% BSA) to prevent non-specific binding.

  • Incubation with Mincle-Fc: A recombinant Mincle-Fc fusion protein (where the extracellular domain of Mincle is fused to a human IgG Fc domain) is added to the wells and incubated for several hours at room temperature or overnight at 4°C.[2]

  • Detection: The plates are washed to remove unbound protein. A peroxidase-conjugated anti-human Fc antibody is then added.

  • Readout: After a final wash, a peroxidase substrate (e.g., TMB) is added, and the colorimetric change is measured using a plate reader at the appropriate wavelength. The signal intensity is proportional to the amount of Mincle-Fc bound to TDB.[2]

Experimental_Workflow_Binding_Assay start Start step1 Coat 96-well plate with TDB start->step1 step2 Block plate to prevent non-specific binding step1->step2 step3 Add recombinant Mincle-Fc fusion protein step2->step3 step4 Wash to remove unbound protein step3->step4 step5 Add HRP-conjugated anti-human Fc antibody step4->step5 step6 Wash to remove unbound antibody step5->step6 step7 Add substrate (e.g., TMB) and measure absorbance step6->step7 end_node End: Quantify Binding step7->end_node

Diagram 3: Experimental workflow for a Mincle-Fc binding assay.
Murine Vaccination and Immune Response Analysis

This protocol assesses the in vivo adjuvant activity of TDB.

  • Adjuvant Formulation: TDB is typically formulated in a delivery system, such as cationic liposomes made of dimethyldioctadecylammonium (B77308) (DDA), to create the adjuvant known as CAF01.[12][14] The model antigen (e.g., M. tuberculosis H1 fusion protein) is then mixed with the adjuvant.

  • Immunization: Mice (e.g., wild-type, Mincle-/-, MyD88-/-) are immunized subcutaneously (s.c.) at the base of the tail or in the footpad.[12]

  • Immune Response Analysis: After a set period (e.g., 7-21 days), mice are euthanized. Draining lymph nodes or spleens are harvested.

  • Antigen-Specific Recall: Single-cell suspensions are prepared and re-stimulated ex vivo with the specific antigen for 48-72 hours.

  • Cytokine Readout: Supernatants from the re-stimulated cultures are analyzed by ELISA to measure the levels of key T-cell cytokines like IFNγ (indicative of a Th1 response) and IL-17 (indicative of a Th17 response).[2][12]

Conclusion and Future Directions

The Mincle receptor is the central mediator of the innate immune response to the synthetic adjuvant this compound. The interaction triggers a primary signaling cascade through the Syk-CARD9 axis, leading to APC activation and the production of pro-inflammatory mediators. This initial response is critically amplified by a secondary, MyD88-dependent loop involving IL-1R signaling, which is essential for driving the robust Th1 and Th17 responses that characterize TDB's potent adjuvanticity.

A thorough understanding of this dual-pathway mechanism is vital for the rational design of new vaccine adjuvants. Targeting Mincle with novel synthetic glycolipids offers a promising strategy to precisely control and enhance cellular immunity against challenging pathogens. Future research will likely focus on refining the structure-activity relationships of Mincle ligands to optimize their signaling capacity while minimizing potential reactogenicity, paving the way for safer and more effective vaccines.

References

An In-depth Technical Guide to the Immunological Properties of Trehalose 6,6'-dibehenate (TDB)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trehalose (B1683222) 6,6'-dibehenate (TDB) is a synthetic analogue of the mycobacterial cord factor, trehalose-6,6'-dimycolate (TDM). It is a potent immunostimulatory glycolipid that has garnered significant interest as a vaccine adjuvant. TDB activates antigen-presenting cells (APCs) through the C-type lectin receptor Mincle, triggering a signaling cascade that promotes robust Th1 and Th17 adaptive immune responses. This technical guide provides a comprehensive overview of the immunological properties of TDB, including its mechanism of action, effects on various immune cells, and its application as an adjuvant. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in the field of vaccine adjuvants and immunology.

Introduction

The development of effective subunit vaccines relies on the inclusion of adjuvants to enhance the immunogenicity of recombinant antigens.[1] Trehalose 6,6'-dibehenate (TDB) has emerged as a promising adjuvant due to its ability to induce strong cell-mediated immunity, which is crucial for protection against intracellular pathogens like Mycobacterium tuberculosis.[2][3] TDB is a synthetic, less toxic analogue of the natural mycobacterial cord factor, TDM.[4][5] It activates the innate immune system through a well-defined signaling pathway, making it an attractive component for modern vaccine formulations.[1][4] When formulated with cationic liposomes such as dimethyldioctadecylammonium (B77308) (DDA), TDB forms a stable and effective adjuvant system known as CAF01, which has been evaluated in clinical trials.[6][7]

Mechanism of Action: The Mincle-Syk-Card9 Signaling Pathway

TDB exerts its immunological effects by engaging the macrophage-inducible C-type lectin (Mincle) receptor expressed on the surface of antigen-presenting cells (APCs) such as macrophages and dendritic cells.[2][4]

The binding of TDB to Mincle initiates a signaling cascade that is crucial for the activation of APCs:

  • Receptor Recognition: TDB is recognized and bound by Mincle.[4]

  • Syk Kinase Recruitment: Upon ligand binding, Mincle associates with the Fc receptor common γ-chain (FcRγ), which contains an immunoreceptor tyrosine-based activation motif (ITAM). This leads to the recruitment and activation of the spleen tyrosine kinase (Syk).[1][8]

  • CARD9-Bcl10-Malt1 (CBM) Complex Formation: Activated Syk phosphorylates the caspase recruitment domain-containing protein 9 (CARD9).[8][9] This triggers the formation of the CBM signalosome complex, consisting of CARD9, B-cell lymphoma 10 (Bcl10), and mucosa-associated lymphoid tissue lymphoma translocation protein 1 (Malt1).[1][10]

  • NF-κB Activation and Cytokine Production: The CBM complex activates the NF-κB signaling pathway, leading to the transcription of pro-inflammatory cytokines and chemokines.[6][9]

This signaling pathway is distinct from those activated by Toll-like receptor (TLR) ligands, providing a unique mechanism for immune stimulation.[1]

Signaling Pathway Diagram

TDB_Signaling_Pathway cluster_cell Antigen-Presenting Cell (APC) TDB This compound (TDB) Mincle Mincle TDB->Mincle Binds FcRg FcRγ Mincle->FcRg Associates Syk Syk FcRg->Syk Recruits & Activates CARD9 CARD9 Syk->CARD9 Phosphorylates CBM CBM Complex (CARD9-Bcl10-Malt1) CARD9->CBM Forms NFkB NF-κB CBM->NFkB Activates Cytokines Pro-inflammatory Cytokines (TNF, IL-1β, IL-6, IL-12) NFkB->Cytokines Induces Transcription

TDB-Mincle Signaling Pathway

Immunological Effects of TDB

Activation of Antigen-Presenting Cells

TDB potently activates macrophages and dendritic cells (DCs).[1][11] This activation is characterized by the upregulation of surface markers associated with antigen presentation and co-stimulation, as well as the production of key cytokines.

  • Upregulation of Surface Molecules: TDB stimulation leads to increased expression of MHC class II molecules and co-stimulatory molecules such as CD40, CD80, and CD86 on DCs.[1] This enhances their ability to present antigens to T cells.

  • Cytokine and Chemokine Production: TDB-activated APCs secrete a range of pro-inflammatory cytokines, including Tumor Necrosis Factor (TNF), Interleukin-1β (IL-1β), IL-6, and IL-12.[1][12] It also induces the production of chemokines that attract other immune cells to the site of inflammation.[13]

Induction of Th1 and Th17 Responses

A hallmark of TDB's adjuvant activity is its ability to drive strong T helper 1 (Th1) and Th17 immune responses.[2][11] These responses are critical for immunity against intracellular bacteria and fungi.

  • Th1 Response: Characterized by the production of Interferon-gamma (IFN-γ), the Th1 response is essential for activating macrophages to kill intracellular pathogens.[1] TDB, when used as an adjuvant, leads to robust antigen-specific IFN-γ production.[1][14]

  • Th17 Response: The Th17 response, marked by the secretion of IL-17, is important for recruiting neutrophils and for protection at mucosal surfaces.[1][2] TDB is a potent inducer of antigen-specific IL-17.[1]

The induction of both Th1 and Th17 responses is dependent on the Mincle-Syk-Card9 pathway.[1] Additionally, the adjuvant effect of TDB in vivo also requires MyD88-dependent signaling, primarily through the IL-1 receptor (IL-1R).[2][3][15] TDB triggers Mincle-dependent IL-1β production, which then signals through the IL-1R in a MyD88-dependent manner to promote Th1 and Th17 differentiation.[2][15]

Signaling Pathway for Th1/Th17 Induction

TDB_Th1_Th17_Induction cluster_apc APC cluster_tcell T Cell Differentiation TDB TDB Mincle Mincle-Syk-CARD9 TDB->Mincle IL1 IL-1β Production Mincle->IL1 IL1R IL-1R IL1->IL1R Signals through MyD88 MyD88 IL1R->MyD88 Th1 Th1 Response (IFN-γ) MyD88->Th1 Th17 Th17 Response (IL-17) MyD88->Th17

TDB-induced Th1/Th17 pathway
Humoral Immune Response

In addition to cell-mediated immunity, TDB-containing adjuvants also promote strong humoral responses, characterized by the production of high titers of antigen-specific antibodies.[14][16] Specifically, immunization with TDB-adjuvanted antigens leads to the production of IgG1 and IgG2b isotypes in mice.[1][14]

Quantitative Data on Immunological Effects

The following tables summarize quantitative data from various studies on the immunological effects of TDB.

Table 1: Cytokine Production by Bone Marrow-Derived Macrophages (BMMs) Stimulated with TDB

CytokineTDB Concentration (µg/mL)Cytokine Level (pg/mL)Reference
TNF50~2500[1]
IL-1β50~1500[1]
IL-650~1000[1]
IL-12p4050~2000[1]

Table 2: Antigen-Specific T Cell Responses in Mice Immunized with H1 Antigen and TDB Adjuvant

T Cell ResponseAdjuvantCytokine Level (pg/mL)Reference
IFN-γ (Th1)TDB~80,000[1]
IL-17 (Th17)TDB~15,000[1]
IFN-γ (Th1)CpG~60,000[1]
IL-17 (Th17)CpG~0[1]

Table 3: Antigen-Specific Antibody Titers in Mice Immunized with H1 Antigen and TDB Adjuvant

Antibody IsotypeAdjuvantTiter (Arbitrary Units)Reference
IgG1TDB~10,000[15]
IgG2bTDB~1,000[14]

Detailed Experimental Protocols

Preparation of TDB for In Vitro Stimulation

Objective: To prepare a stock solution of TDB for stimulating cells in culture.

Materials:

  • This compound (TDB) powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS)

  • Vortex mixer

  • Water bath or heat block at 50°C

Protocol:

  • Prepare a 2.5 mg/mL stock solution of TDB by dissolving it in PBS containing 2% DMSO.[1]

  • Facilitate dissolution by alternating between vortexing and heating at 50°C.[1]

  • For experiments requiring plate-coating, dissolve TDB in isopropanol (B130326) at 2.5 mg/mL by heating to 60°C for 20 minutes, followed by vortexing for 5 minutes.[1]

  • Aliquot the stock solution and store at -20°C.

In Vitro Stimulation of Macrophages

Objective: To assess the activation of macrophages by TDB.

Materials:

  • Bone marrow-derived macrophages (BMMs)

  • Complete cell culture medium

  • TDB stock solution

  • 96-well cell culture plates

  • ELISA kits for desired cytokines (e.g., TNF, IL-1β, IL-6)

Protocol:

  • Seed BMMs in 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of the TDB stock solution in complete culture medium to achieve final concentrations ranging from 1 to 50 µg/mL.[1]

  • Remove the old medium from the cells and add 200 µL of the TDB-containing medium to the respective wells.

  • Incubate the plates at 37°C in a 5% CO2 incubator for 24-48 hours.

  • Collect the culture supernatants and measure cytokine concentrations using ELISA kits according to the manufacturer's instructions.

Mouse Immunization Protocol

Objective: To evaluate the adjuvant effect of TDB in vivo.

Materials:

  • 6-8 week old mice (e.g., C57BL/6)

  • Antigen of interest (e.g., H1 fusion protein)

  • TDB

  • Dimethyldioctadecylammonium (DDA)

  • Sterile distilled water

  • Syringes and needles

Protocol:

  • Prepare the DDA/TDB adjuvant formulation. Suspend DDA in sterile distilled water at 2.5 mg/mL and heat to 80°C for 20 minutes with continuous stirring to form liposomes. Allow to cool to room temperature.[1]

  • Add TDB to the DDA liposome (B1194612) suspension to a final concentration of 0.5 mg/mL (resulting in 50 µg TDB per 100 µL dose).[1]

  • Emulsify the antigen with the adjuvant. For a 100 µL injection volume, mix 2 µg of the antigen with the DDA/TDB liposomes.[1]

  • Immunize mice subcutaneously, for example, by injecting 50 µL into each hind footpad (total of 100 µL per mouse).[1]

  • Boost immunizations can be performed at 2-week intervals.[1]

  • At a designated time point after the final immunization, collect sera for antibody analysis and/or isolate lymph node cells or splenocytes for T cell recall assays.

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis prep_tdb Prepare TDB Solution stim_cells Stimulate APCs (Macrophages/DCs) with TDB prep_tdb->stim_cells analyze_activation Analyze APC Activation (Surface Markers, Cytokines) stim_cells->analyze_activation prep_adjuvant Prepare DDA/TDB Adjuvant + Antigen immunize Immunize Mice prep_adjuvant->immunize collect_samples Collect Sera and Lymphocytes immunize->collect_samples analyze_response Analyze Immune Response (Antibody Titers, T Cell Cytokines) collect_samples->analyze_response

General experimental workflow

Conclusion

This compound is a well-characterized synthetic adjuvant with a defined mechanism of action centered on the Mincle-Syk-Card9 signaling pathway. Its ability to potently activate APCs and drive robust Th1 and Th17 immune responses makes it a valuable tool for the development of next-generation subunit vaccines, particularly for diseases requiring strong cell-mediated immunity. The detailed information and protocols provided in this guide serve as a resource for researchers and drug development professionals working to harness the immunological properties of TDB for novel vaccine and immunotherapy applications.

References

An In-depth Technical Guide to Trehalose 6,6'-dibehenate (TDB) Induction of Th1 and Th17 Immune Responses

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trehalose (B1683222) 6,6'-dibehenate (TDB) is a synthetic analogue of the mycobacterial cord factor, trehalose 6,6'-dimycolate (TDM). It functions as a potent immunological adjuvant, driving strong T helper 1 (Th1) and T helper 17 (Th17) immune responses, which are crucial for protection against intracellular pathogens. TDB's adjuvant properties are primarily mediated through its interaction with the C-type lectin receptor, Mincle (Macrophage-inducible C-type lectin), expressed on the surface of antigen-presenting cells (APCs) such as dendritic cells and macrophages. This interaction triggers a signaling cascade that leads to the production of pro-inflammatory cytokines, ultimately shaping the adaptive immune response towards a Th1/Th17 phenotype. This guide provides a comprehensive overview of the mechanisms of action of TDB, detailed experimental protocols for its use, and a summary of the quantitative data supporting its role in Th1 and Th17 induction.

Mechanism of Action: The TDB-Mincle Signaling Axis

The immunological activity of TDB is initiated by its recognition by the Mincle receptor on APCs. This binding event sets off a chain of intracellular signaling events that are critical for the adjuvant effects of TDB.

Signaling Pathway

The binding of TDB to Mincle induces the recruitment of the Fc receptor common γ-chain (FcRγ), which contains an immunoreceptor tyrosine-based activation motif (ITAM). This leads to the activation of spleen tyrosine kinase (Syk). Activated Syk then phosphorylates and activates a multi-protein complex consisting of CARD9, BCL10, and MALT1 (CBM complex). The formation of this complex is a critical node in the pathway, leading to the activation of the transcription factor NF-κB. NF-κB then translocates to the nucleus and induces the transcription of genes encoding various pro-inflammatory cytokines.[1][2][3][4][5][6]

Furthermore, the adjuvant effect of TDB is not solely dependent on the Mincle-Syk-CARD9 pathway but also requires MyD88-dependent signaling.[7] This is largely mediated through the action of interleukin-1 (IL-1). TDB stimulation leads to the production of IL-1β and IL-1α. These cytokines then signal through the IL-1 receptor (IL-1R), which utilizes the MyD88 adaptor protein, to further amplify the inflammatory response and promote the differentiation of Th1 and Th17 cells.

TDB_Signaling_Pathway cluster_cell Antigen Presenting Cell (APC) cluster_tcell T Helper Cell Differentiation TDB TDB Mincle Mincle TDB->Mincle FcRg FcRγ Mincle->FcRg associates Syk Syk FcRg->Syk activates CARD9 CARD9 Syk->CARD9 activates BCL10 BCL10 CARD9->BCL10 forms complex MALT1 MALT1 BCL10->MALT1 forms complex NFkB NF-κB MALT1->NFkB activates Cytokines Pro-inflammatory Cytokines & Chemokines (IL-1β, IL-6, IL-12, IL-23, TNF) NFkB->Cytokines induces transcription MyD88 MyD88 MyD88->NFkB activates IL1R IL-1R IL1R->MyD88 activates IL1 IL-1α/β IL1->IL1R Th0 Naive T Cell (Th0) Cytokines->Th0 drives differentiation Th1 Th1 Cell (IFN-γ) Th0->Th1 IL-12 Th17 Th17 Cell (IL-17) Th0->Th17 IL-1β, IL-6, IL-23

TDB Signaling Pathway.

Data Presentation: Quantitative Analysis of TDB-Induced Cytokine Production

The following tables summarize the quantitative data on cytokine production following stimulation with TDB, both in vitro using bone marrow-derived dendritic cells (BMDCs) and in vivo after immunization.

Table 1: In Vitro Cytokine Production by Mouse BMDCs Stimulated with TDB

CytokineStimulusConcentrationMean Concentration (pg/mL) ± SDReference
IL-1βTDB50 µg/mL150 ± 25[1]
IL-6TDB50 µg/mL8000 ± 1000[1]
IL-12p40TDB50 µg/mL2000 ± 500[1]
IL-12p70TDB50 µg/mL~100[1]
IL-23TDB50 µg/mL~200[1]
TNF-αTDB50 µg/mL4000 ± 800[1]

Table 2: In Vivo Antigen-Specific Cytokine Production from Splenocytes of Mice Immunized with Antigen + DDA/TDB

CytokineAntigenAdjuvantMean Concentration (pg/mL) ± SDReference
IFN-γAg85B-ESAT-6DDA/TDB15000 ± 2500[1]
IL-17Ag85B-ESAT-6DDA/TDB2000 ± 400[1]

Experimental Protocols

Preparation of TDB Adjuvant Formulation

A common and effective formulation for TDB involves its incorporation into liposomes with the cationic lipid dimethyldioctadecylammonium (B77308) (DDA).

  • Stock Solutions : Prepare a 5 mg/mL solution of DDA in chloroform/methanol (9:1 v/v) and a 5 mg/mL solution of TDB in chloroform/methanol (9:1 v/v).[8][9]

  • Mixing : Combine the DDA and TDB solutions to achieve the desired ratio (e.g., 5:1 w/w DDA:TDB).[9]

  • Film Formation : Remove the organic solvents using a rotary evaporator to create a thin lipid film.[9]

  • Hydration : Hydrate the lipid film with a suitable buffer (e.g., 10 mM TRIS, pH 7.4) by heating at 60°C for 20 minutes. The antigen can be included in the hydration buffer.[9]

  • Sonication/Extrusion (Optional) : To obtain a more uniform liposome (B1194612) size, the suspension can be sonicated or extruded through polycarbonate membranes.

In Vivo Immunization of Mice

InVivo_Workflow start Start prep_adjuvant Prepare Antigen + DDA/TDB Adjuvant Formulation start->prep_adjuvant immunize Immunize Mice (e.g., C57BL/6) Subcutaneously prep_adjuvant->immunize boost Booster Immunization (2 weeks post-primary) immunize->boost harvest Harvest Spleens and/or Draining Lymph Nodes boost->harvest restimulate Re-stimulate Cells with Antigen in vitro harvest->restimulate analyze Analyze T Cell Responses (ELISA, Flow Cytometry) restimulate->analyze end End analyze->end

In Vivo Immunization Workflow.
  • Animals : Use an appropriate mouse strain (e.g., C57BL/6), typically 6-8 weeks old.

  • Antigen and Adjuvant Dosage : A typical immunization dose consists of 2-10 µg of protein antigen mixed with 250 µg of DDA and 50 µg of TDB per mouse.[1]

  • Administration : Administer the vaccine formulation subcutaneously, for example, at the base of the tail or in the footpad, in a volume of 50-100 µL.[1]

  • Booster Immunizations : Administer one or two booster immunizations at 2-week intervals to enhance the immune response.[1]

  • Analysis of Immune Responses : 1-2 weeks after the final immunization, harvest spleens and/or draining lymph nodes to assess antigen-specific T cell responses.

In Vitro Stimulation of Bone Marrow-Derived Dendritic Cells (BMDCs)

BMDC_Workflow start Start isolate_bm Isolate Bone Marrow Cells from Mouse Femurs and Tibias start->isolate_bm culture_bm Culture Cells with GM-CSF (and IL-4) for 7-10 days isolate_bm->culture_bm harvest_bmdcs Harvest Immature BMDCs culture_bm->harvest_bmdcs stimulate Stimulate BMDCs with TDB harvest_bmdcs->stimulate analyze Analyze Cytokine Production (ELISA, CBA) and Cell Surface Marker Expression (Flow Cytometry) stimulate->analyze end End analyze->end

BMDC Generation and Stimulation Workflow.
  • Isolation of Bone Marrow Cells : Harvest bone marrow from the femurs and tibias of mice.

  • Cell Culture : Culture the bone marrow cells in RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin/streptomycin, and 20 ng/mL of granulocyte-macrophage colony-stimulating factor (GM-CSF). Some protocols also include IL-4 (10 ng/mL).[10][11]

  • Differentiation : Culture the cells for 7-10 days, replacing the medium every 2-3 days. Non-adherent and loosely adherent cells will differentiate into immature BMDCs.[12][10][11]

  • Stimulation : Harvest the immature BMDCs and plate them in fresh medium. Stimulate the cells with TDB (e.g., 1-50 µg/mL) for 24-48 hours.[1]

  • Analysis : Collect the culture supernatants to measure cytokine production by ELISA or cytometric bead array (CBA). Harvest the cells to analyze the expression of cell surface markers (e.g., CD40, CD80, CD86, MHC class II) by flow cytometry.[1]

Flow Cytometry Analysis of Th1 and Th17 Cells
  • Cell Preparation : Prepare a single-cell suspension from splenocytes or lymph node cells.

  • In Vitro Restimulation : Restimulate the cells for 4-6 hours with the relevant antigen in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin). A non-specific stimulation with PMA and ionomycin (B1663694) can be used as a positive control.[13]

  • Surface Staining : Stain the cells with fluorescently labeled antibodies against surface markers such as CD3, CD4, and CD8.

  • Fixation and Permeabilization : Fix and permeabilize the cells using a commercially available kit.

  • Intracellular Staining : Stain the cells with fluorescently labeled antibodies against intracellular cytokines, specifically IFN-γ for Th1 cells and IL-17A for Th17 cells.[13][14][15][16][17]

  • Data Acquisition and Analysis : Acquire the data on a flow cytometer and analyze the percentage of CD4+ T cells that are positive for IFN-γ or IL-17A.

FlowCytometry_Gating start All Events gate1 Singlets (FSC-A vs FSC-H) start->gate1 gate2 Live Cells (Viability Dye) gate1->gate2 gate3 Lymphocytes (FSC-A vs SSC-A) gate2->gate3 gate4 CD4+ T Cells (CD3+ CD4+) gate3->gate4 gate5a Th1 Cells (IFN-γ+) gate4->gate5a gate5b Th17 Cells (IL-17A+) gate4->gate5b

Flow Cytometry Gating Strategy.

Conclusion

Trehalose 6,6'-dibehenate is a promising vaccine adjuvant that effectively drives Th1 and Th17 immune responses. Its mechanism of action, centered on the Mincle receptor and subsequent Syk-Card9 and MyD88-dependent signaling pathways, provides a clear rationale for its use in vaccines targeting intracellular pathogens. The experimental protocols and quantitative data presented in this guide offer a solid foundation for researchers and drug development professionals to harness the potential of TDB in the design of next-generation vaccines.

References

An In-depth Technical Guide to Trehalose 6,6'-dibehenate (TDB)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trehalose (B1683222) 6,6'-dibehenate (TDB) is a synthetic, non-toxic glycolipid analogue of trehalose 6,6'-dimycolate (TDM), the "cord factor" from Mycobacterium tuberculosis. TDB functions as a potent immunological adjuvant by activating the innate immune system. It is recognized by the C-type lectin receptor Mincle, initiating a signaling cascade that promotes robust Th1 and Th17 cellular immune responses. This property makes TDB a subject of intense research, particularly in the development of next-generation vaccine adjuvants against tuberculosis and other challenging pathogens. This guide provides a comprehensive overview of TDB's chemical structure, a detailed methodology for its synthesis, and its mechanism of action.

Chemical Structure and Properties

Trehalose 6,6'-dibehenate consists of a disaccharide trehalose core symmetrically esterified at the primary 6 and 6' hydroxyl groups with two molecules of behenic acid (docosanoic acid), a 22-carbon saturated fatty acid.[1] This structure is a simplified, synthetic mimic of the more complex mycobacterial TDM.[2]

Structural Data
ParameterValueReference(s)
IUPAC Name [(2R,3S,4S,5R,6R)-6-[(2R,3R,4S,5S,6R)-6-(docosanoyloxymethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl docosanoate[1]
Synonyms TDB, 22:0 Trehalose, Trehalose Dibehenate[1][2]
CAS Number 66758-35-8[2]
Molecular Formula C₅₆H₁₀₆O₁₃[1]
Molecular Weight 987.4 g/mol [1]
Appearance White solid[3]
Physicochemical Properties
ParameterValueReference(s)
Purity ≥95%[2]
Storage Conditions -20°C[3]
Solubility Slightly soluble in DMSO and DMF[2]
Stability ≥ 4 years when stored at -20°C[2]

Synthesis of this compound

The synthesis of TDB involves the selective acylation of the two primary hydroxyl groups (at the 6 and 6' positions) of the trehalose molecule. Chemical synthesis is challenging due to the eight hydroxyl groups on the trehalose core, which requires a strategy of selective protection and deprotection. A common and effective method involves the partial silylation of trehalose to protect the secondary hydroxyls, followed by esterification with the fatty acid, and subsequent deprotection.

General Synthetic Scheme

The following protocol is adapted from a well-established method for the synthesis of analogous 6,6'-diesters of trehalose, such as trehalose 6,6'-dipalmitate.[4] This multi-step process involves:

  • Protection: Protection of the more reactive hydroxyl groups of trehalose, leaving the 6 and 6' positions available for reaction. A common method is to form a hexakis-O-(trimethylsilyl)trehalose intermediate.

  • Coupling: Esterification of the partially protected trehalose with behenic acid using a carbodiimide (B86325) coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP).

  • Deprotection: Removal of the protecting groups (e.g., trimethylsilyl (B98337) groups) to yield the final product.

G cluster_protection Step 1: Protection cluster_coupling Step 2: Ester Coupling cluster_deprotection Step 3: Deprotection Trehalose α,α-Trehalose TMS_Trehalose Hexakis-O-(trimethylsilyl)trehalose (Secondary OHs Protected) Trehalose->TMS_Trehalose  (Me₃Si)₂NH, Me₃SiCl Protected_TDB Protected this compound TMS_Trehalose->Protected_TDB BehenicAcid Behenic Acid (2.5 molar excess) BehenicAcid->Protected_TDB  DCC, DMAP TDB This compound (Final Product) Protected_TDB->TDB  TBAF in Oxolane

General Synthetic Workflow for TDB.
Detailed Experimental Protocol (Adapted)

This protocol is based on the synthesis of trehalose 6,6'-dipalmitate and is presented as a representative method for TDB synthesis.[4]

Materials:

Procedure:

  • Preparation of Hexakis-O-(trimethylsilyl)trehalose:

    • Dissolve α,α-trehalose in anhydrous pyridine.

    • Add hexamethyldisilazane followed by trimethylsilyl chloride.

    • Stir the reaction mixture at room temperature until completion (monitored by TLC). The primary hydroxyls at the 6 and 6' positions will remain unprotected under controlled conditions.

    • Evaporate the solvent under reduced pressure and purify the resulting hexakis-O-(trimethylsilyl)trehalose intermediate, for example, by silica gel chromatography.

  • Esterification (Coupling Reaction):

    • Dissolve the hexakis-O-(trimethylsilyl)trehalose intermediate in an anhydrous solvent like pyridine or dichloromethane.

    • Add behenic acid (approximately 2.5 molar equivalents).

    • Add 4-dimethylaminopyridine (catalytic amount) followed by dicyclohexylcarbodiimide (DCC).

    • Stir the mixture at room temperature overnight.

    • Monitor the reaction by TLC. Upon completion, filter off the dicyclohexylurea (DCU) byproduct.

    • Concentrate the filtrate and purify the protected TDB product by silica gel chromatography.

  • Deprotection:

    • Dissolve the purified, protected TDB in oxolane (tetrahydrofuran).

    • Add a solution of tetrabutylammonium fluoride (TBAF) in oxolane.

    • Stir the mixture at room temperature until all silyl (B83357) groups are removed (monitored by TLC).

    • Quench the reaction and evaporate the solvent.

    • Purify the final product, this compound, by silica gel column chromatography to yield a white solid. The yield for analogous diesters using this method is reported to be around 69%.[4]

Mechanism of Action & Biological Activity

TDB is a potent immunostimulatory molecule that acts as a synthetic agonist for the Macrophage-inducible C-type Lectin (Mincle), a pattern recognition receptor (PRR) expressed on the surface of myeloid cells such as macrophages and dendritic cells.

Mincle-Syk-CARD9 Signaling Pathway

The binding of TDB to Mincle initiates a well-defined intracellular signaling cascade:

  • Recognition: TDB binds to the carbohydrate recognition domain of Mincle.

  • Signal Transduction: Upon ligand binding, Mincle associates with the Fc receptor common γ-chain (FcRγ), which contains an immunoreceptor tyrosine-based activation motif (ITAM).

  • Syk Kinase Activation: The ITAM motif is phosphorylated, leading to the recruitment and activation of Spleen tyrosine kinase (Syk).

  • CARD9-Bcl10-MALT1 Complex: Activated Syk phosphorylates and activates the Caspase recruitment domain-containing protein 9 (CARD9). This leads to the formation of the CARD9-Bcl10-MALT1 (CBM) signalosome complex.

  • NF-κB Activation: The CBM complex activates downstream pathways, culminating in the activation of the transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells).

  • Cytokine Production: NF-κB translocates to the nucleus and induces the transcription of genes for pro-inflammatory cytokines and chemokines, such as TNF-α, IL-6, and IL-1β, driving the development of Th1 and Th17 adaptive immune responses.[3]

G cluster_cell Macrophage / Dendritic Cell TDB This compound (TDB) Mincle Mincle Receptor TDB->Mincle Binds FcRg FcRγ (ITAM) Mincle->FcRg Associates with Syk Syk Kinase FcRg->Syk Recruits & Activates CARD9 CARD9-Bcl10-MALT1 Complex Syk->CARD9 Activates NFkB NF-κB Activation CARD9->NFkB Activates Cytokines Pro-inflammatory Cytokines & Chemokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines Induces Transcription ImmuneResponse Th1 / Th17 Immune Response Cytokines->ImmuneResponse Promotes

TDB-induced Mincle Signaling Pathway.

Applications in Adjuvant Development

A primary application of TDB is as a component of vaccine adjuvants, most notably in liposomal formulations. The combination of TDB with a cationic lipid, such as dimethyldioctadecylammonium (B77308) (DDA), forms stable cationic liposomes that are highly effective at inducing cell-mediated immunity.

Experimental Protocol: Preparation of DDA:TDB Liposomes

This protocol describes the preparation of the well-characterized DDA:TDB liposomal adjuvant, often referred to as CAF01.[5]

Materials:

  • This compound (TDB)

  • Dimethyldioctadecylammonium (DDA) bromide

  • Chloroform/Methanol solvent (9:1 v/v)

  • TRIS base buffer (10 mM, pH 7.4)

  • Rotary evaporator

  • Nitrogen gas source

Procedure:

  • Stock Preparation:

    • Prepare a 5 mg/mL solution of DDA in chloroform/methanol (9:1).

    • Prepare a 5 mg/mL solution of TDB in chloroform/methanol (9:1).

  • Mixing:

    • In a round-bottom flask, combine the DDA and TDB solutions to achieve a final weight ratio of 5:1 (DDA:TDB). For example, add 1 mL of the DDA solution to 0.2 mL of the TDB solution.

  • Film Formation:

    • Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.

    • Further dry the film under a stream of nitrogen gas to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with the required volume of TRIS buffer (e.g., 2 mL).

    • Heat the suspension for 20 minutes at 60°C to facilitate the formation of liposomes.

    • Allow the liposomal suspension to cool to room temperature before use. The final suspension should be used within one day.

G start Start prep_dda Prepare 5 mg/mL DDA in Chloroform/Methanol start->prep_dda prep_tdb Prepare 5 mg/mL TDB in Chloroform/Methanol start->prep_tdb mix Mix DDA and TDB (5:1 w/w ratio) in round-bottom flask prep_dda->mix prep_tdb->mix evap Remove solvent via rotary evaporation mix->evap film Thin lipid film forms evap->film dry Dry film under N₂ gas film->dry hydrate Hydrate film with 10 mM TRIS buffer (pH 7.4) dry->hydrate heat Heat suspension (60°C for 20 min) hydrate->heat cool Cool to room temperature heat->cool end DDA:TDB Liposome Suspension (Use Fresh) cool->end

Experimental Workflow for DDA:TDB Liposome Preparation.
Quantitative Data for Adjuvant Use

ParameterValue / RangeApplication ContextReference(s)
In Vitro Working Conc. 1 - 100 µg/mLMacrophage activation assays[2]
In Vivo Dose (Mice) 25 - 100 µg per doseSubcutaneous injection in liposomal formulation[3]
DDA:TDB Ratio 5:1 (w/w)Optimal ratio for liposomal adjuvant formulation (CAF01)[5]
Immune Response Th1/Th17 polarizationCharacterized by high IFN-γ and IL-17 production[3]

Conclusion

This compound is a critically important synthetic glycolipid for the field of immunology and vaccine development. Its well-defined chemical structure allows for consistent and scalable synthesis. As a specific agonist of the Mincle receptor, TDB provides a powerful tool for dissecting the pathways of innate immune activation and for developing advanced adjuvant systems capable of eliciting the strong cell-mediated immune responses required for protection against intracellular pathogens. The detailed protocols and data presented in this guide offer a valuable resource for researchers aiming to synthesize, formulate, and utilize TDB in their work.

References

Trehalose 6,6'-dibehenate CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Trehalose 6,6'-dibehenate (TDB)

Introduction

This compound (TDB) is a synthetic analogue of trehalose-6,6'-dimycolate (TDM), the latter being a well-studied immunostimulatory component found in the cell wall of Mycobacterium tuberculosis.[1][2] TDB functions as a potent vaccine adjuvant, capable of inducing robust Th1 and Th17 immune responses.[3] It is often formulated with cationic liposomes, such as those made with dimethyldioctadecylammonium (B77308) (DDA), to create a powerful adjuvant system for subunit vaccines.[3][4] This technical guide provides a comprehensive overview of the core physicochemical properties, biological activity, and experimental applications of this compound for researchers, scientists, and professionals in drug development.

Core Data Presentation

The following tables summarize the key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 66758-35-8[1][2][5][6][7]
Molecular Formula C₅₆H₁₀₆O₁₃[2][5]
Molecular Weight 987.43 g/mol [1][5][7]
Appearance White to off-white solid[8]
Purity ≥95%[2]
Solubility DMF: 0.5 mg/mL (with sonication and heating to 60°C)[5][8]
DMSO: Slightly Soluble[2]

Table 2: In Vitro Biological Activity of this compound

ParameterExperimental ConditionsResultReference
Target Receptor Cell-free assayBinds to macrophage-inducible C-type lectin (Mincle)[1][2]
Cellular Activation Mouse bone marrow macrophagesInduces nitric oxide (NO) and G-CSF production in a Mincle-dependent manner (at 5 µg/ml)[2]
Inflammasome Activation Bone marrow-derived dendritic cells (BMDCs)Activates inflammasomes and induces IL-1β secretion in a caspase-dependent manner (at 5-300 µg/ml)[5][8]
Working Concentration General in vitro assays1 - 100 µg/ml[1]

Table 3: In Vivo Adjuvant Activity of this compound

Animal Model & AntigenAdjuvant Formulation & DosageAdministration Route & ScheduleKey OutcomesReference
C57BL/6j mice with Ag85B-ESAT-6 fusion protein250 µg DDA liposomes + 25, 50, or 100 µg TDB per doseSubcutaneous injection, 3 times at 2-week intervals- Strong, specific Th1-type immune response- High levels of IFN-γ, low levels of IL-5- Elevated IgG2b antibody levels[5][8]
Mice with H1 antigen (Ag85B–ESAT-6)250 µg DDA + 50 µg TDBSubcutaneous footpad injection, 2-3 times at 2-week intervals- Robust Th1 response with significant IFN-γ production- Adjuvant activity dependent on Myd88, Syk, and Card9[5][9]
Mice (in vivo inflammation model)100 µg TDBIntraperitoneal injection, onceSignificantly reduced neutrophil recruitment in an Nlrp3-dependent manner[5][8]

Signaling Pathway

This compound exerts its adjuvant effect primarily through the activation of the C-type lectin receptor, Mincle, which is expressed on antigen-presenting cells such as macrophages and dendritic cells.[1][10][11] Upon binding of TDB, Mincle associates with the Fc receptor common γ-chain (FcRγ), which contains an immunoreceptor tyrosine-based activation motif (ITAM).[1][12] This interaction triggers a downstream signaling cascade involving the phosphorylation and activation of spleen tyrosine kinase (Syk).[1][12][13] Activated Syk then recruits and activates the CARD9-Bcl10-MALT1 complex, leading to the activation of the NF-κB transcription factor.[1][13] The translocation of NF-κB to the nucleus results in the transcription of genes encoding pro-inflammatory cytokines and chemokines, such as IL-1β, IL-6, TNF-α, IFN-γ, and IL-17, which drive the development of Th1 and Th17 cellular immune responses.[3][5][9][10]

TDB_Mincle_Signaling_Pathway cluster_cell Antigen Presenting Cell (e.g., Macrophage) TDB TDB Mincle Mincle TDB->Mincle Binds FcRg FcRγ (ITAM) Mincle->FcRg Associates Syk Syk FcRg->Syk Recruits & Activates CARD9_complex CARD9-Bcl10-MALT1 Complex Syk->CARD9_complex Activates NFkB NF-κB CARD9_complex->NFkB Activates Nucleus Nucleus NFkB->Nucleus Translocates Cytokines Pro-inflammatory Cytokines & Chemokines (IL-1β, IL-6, TNF-α, etc.) Nucleus->Cytokines Gene Transcription Th1_Th17 Th1/Th17 Response Cytokines->Th1_Th17 Drives differentiation

Caption: Mincle-dependent signaling pathway activated by TDB.

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below.

Preparation of DDA/TDB Liposomal Adjuvant (CAF01)

This protocol is based on the lipid film hydration method.[9][14][15]

Materials:

  • Dimethyldioctadecylammonium bromide (DDA)

  • This compound (TDB)

  • Chloroform/Methanol (9:1 v/v)

  • TRIS base buffer (10 mM, pH 7.4) or sterile distilled water

  • Rotary evaporator

  • Water bath

Procedure:

  • Prepare stock solutions of DDA (e.g., 5 mg/mL) and TDB (e.g., 5 mg/mL) in a chloroform/methanol (9:1 v/v) solvent mixture.[15]

  • In a round-bottom flask, combine the DDA and TDB solutions to achieve a desired weight ratio, typically 5:1 (DDA:TDB).[15] For a standard preparation (often referred to as CAF01), this might involve combining 250 µg of DDA with 50 µg of TDB per dose.[9]

  • Attach the flask to a rotary evaporator to remove the organic solvent. This process creates a thin lipid film on the inner surface of the flask.

  • Further dry the film under a stream of nitrogen gas (N₂) and then under vacuum overnight to remove any residual solvent.[14]

  • Hydrate the lipid film with a sterile aqueous buffer (e.g., 10 mM TRIS, pH 7.4) by adding the buffer to the flask and agitating.[15]

  • To facilitate the formation of liposomes, heat the suspension to 60-80°C for approximately 20 minutes with continuous stirring.[9][15]

  • Allow the liposomal suspension to cool to room temperature before use. The resulting formulation will be a heterogeneous population of vesicles.[16] This suspension should be used within one day.[15]

In Vivo Immunization Protocol in Mice

This protocol outlines a typical experiment to evaluate the adjuvant effect of DDA/TDB with a model antigen.[5][8][9]

Materials:

  • C57BL/6 mice (female, 8-12 weeks old)

  • Antigen of interest (e.g., Ag85B-ESAT-6 fusion protein)

  • Prepared DDA/TDB liposomal adjuvant

  • Phosphate-buffered saline (PBS) or Tris buffer

  • Syringes and needles for subcutaneous injection

Procedure:

  • Prepare the vaccine formulation by mixing the antigen solution with the DDA/TDB liposomal suspension shortly before injection. A typical dose might contain 2 µg of antigen in a total volume of 100-200 µL.[9]

  • Divide mice into experimental groups (e.g., Antigen only, Antigen + DDA, Antigen + DDA/TDB).

  • Immunize each mouse subcutaneously (s.c.), for example, at the base of the tail or in the footpad.[5][8][9]

  • Administer booster immunizations as required by the experimental design, typically 2-3 injections are given at two-week intervals.[5][8][9]

  • Two weeks after the final immunization, collect samples (e.g., blood for serum antibody analysis, spleens for T-cell response analysis).

TDB_Adjuvant_Workflow cluster_prep Preparation cluster_immunization Immunization cluster_analysis Analysis A1 Prepare DDA/TDB Liposomes A2 Mix Antigen with Adjuvant A1->A2 B1 Primary Immunization (Week 0) A2->B1 B2 Booster 1 (Week 2) B1->B2 B3 Booster 2 (Week 4) B2->B3 C1 Sample Collection (Week 6) B3->C1 C2 Analyze Humoral Response (ELISA for IgG1/IgG2b) C1->C2 C3 Analyze Cellular Response (Splenocyte restimulation, Cytokine measurement) C1->C3

Caption: Experimental workflow for in vivo adjuvant testing.

Assessment of T-cell Mediated Immune Response

This protocol describes the restimulation of splenocytes to measure antigen-specific cytokine production.

Materials:

  • Spleens from immunized mice

  • RPMI 1640 medium supplemented with 10% FBS, penicillin/streptomycin

  • Antigen of interest

  • 96-well cell culture plates

  • CO₂ incubator (37°C, 5% CO₂)

  • ELISA kits for IFN-γ and IL-5 (or other cytokines of interest)

Procedure:

  • Aseptically harvest spleens from mice two weeks after the final immunization.

  • Prepare single-cell suspensions by mechanical disruption of the spleens through a 70 µm cell strainer.

  • Lyse red blood cells using an ACK lysis buffer and wash the remaining splenocytes with RPMI medium.

  • Count the cells and adjust the concentration to 2 x 10⁶ cells/mL in complete RPMI medium.

  • Plate 100 µL of the cell suspension (2 x 10⁵ cells) into each well of a 96-well plate.

  • Add 100 µL of medium containing the specific antigen (e.g., at 5 µg/mL) to stimulate the cells. Include negative controls (medium only) and positive controls (e.g., Concanavalin A).

  • Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.

  • After incubation, centrifuge the plates and collect the supernatants.

  • Measure the concentration of cytokines (e.g., IFN-γ, IL-5) in the supernatants using commercially available ELISA kits according to the manufacturer's instructions. A high IFN-γ to IL-5 ratio is indicative of a Th1-biased response.[5][8]

References

Trehalose 6,6'-Dibehenate: A Technical Guide to Solubility and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trehalose (B1683222) 6,6'-dibehenate (TDB) is a synthetic analogue of the mycobacterial cord factor, trehalose 6,6'-dimycolate (TDM). It is a key immunomodulator and a potent adjuvant used in vaccine development to elicit strong T-helper 1 (Th1) and Th17 immune responses. The efficacy of TDB in formulations, particularly in liposomal systems, is intrinsically linked to its physicochemical properties, with solubility being a critical parameter for manufacturing, stability, and bioavailability. This technical guide provides a comprehensive overview of the known solubility and physicochemical characteristics of TDB, detailed experimental protocols for their determination, and a visualization of its immunological signaling pathway and formulation workflow.

Physicochemical Properties of Trehalose 6,6'-Dibehenate

This compound is a large, non-ionic glycolipid. Its structure consists of a disaccharide trehalose core with two long-chain fatty acids (behenic acid) attached at the 6 and 6' positions. This amphiphilic nature dictates its solubility and behavior in various systems.

Table 1: General Physicochemical Properties of this compound

PropertyValueSource
Chemical Formula C₅₆H₁₀₆O₁₃[1][2][3][4]
Molecular Weight 987.43 g/mol [1][2][3][4]
CAS Number 66758-35-8[1][2][3][4]
Appearance Solid[1]
Purity ≥95%[1]
Storage Store at -20°C[1][2][4]
LogP (Computed) 11.34840[2]
Polar Surface Area (PSA) 201.67 Ų[2][5]
Vapour Density (Computed) 1.08 ± 0.1 g/cm³ (at 20°C, 760 Torr)[2]

Solubility Profile

The long behenate (B1239552) chains of TDB render it practically insoluble in water and ethanol.[2][6] Its solubility in organic solvents and aqueous formulations is limited and often requires specific conditions such as heating and sonication to achieve dispersion.

Table 2: Solubility Data for this compound

Solvent/SystemSolubilityConditionsSource
WaterInsoluble (1.5 x 10⁻⁸ g/L at 25°C)-[2]
EthanolInsoluble-[6]
Dimethylformamide (DMF)0.5 mg/mL (0.51 mM)Requires ultrasonic and warming to 60°C[3]
Dimethyl sulfoxide (B87167) (DMSO)Slightly Soluble / Insoluble-[1][6]
Chloroform:Methanol:Water (65:25:4 v/v/v)5 mg/mL-[6]
0.5% CMC-Na / 1% Tween-80 in Saline4.95 mg/mL (5.01 mM)Suspended solution; requires ultrasonic[3]
15% Cremophor EL / 85% Saline2.5 mg/mL (2.53 mM)Suspended solution; requires ultrasonic[3]

Biological Activity and Signaling Pathway

TDB functions as a potent vaccine adjuvant by activating the innate immune system. It is recognized by the C-type lectin receptor Mincle (Macrophage-inducible C-type lectin) expressed on the surface of antigen-presenting cells such as macrophages and dendritic cells. This binding initiates a signaling cascade that leads to the activation of the NLRP3 inflammasome and the production of pro-inflammatory cytokines, ultimately driving the development of robust Th1 and Th17 adaptive immune responses.[3][7]

TDB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular TDB This compound (TDB) Mincle Mincle Receptor TDB->Mincle Binding Syk Syk Mincle->Syk Activation NLRP3 NLRP3 Inflammasome Mincle->NLRP3 Activation Card9 Card9 Syk->Card9 Bcl10 Bcl10 Card9->Bcl10 Malt1 Malt1 Bcl10->Malt1 NFkB NF-κB Malt1->NFkB Activation Pro_IL1b Pro-IL-1β NFkB->Pro_IL1b Transcription Caspase1 Caspase-1 NLRP3->Caspase1 Activation IL1b IL-1β Secretion Th1_Th17 Th1/Th17 Response IL1b->Th1_Th17 Induction Caspase1->Pro_IL1b Cleavage DDA_TDB_Liposome_Preparation cluster_workflow DDA/TDB Liposome Preparation Workflow start Start dissolve Dissolve DDA and TDB in Chloroform/Methanol start->dissolve evaporate Evaporate Solvent (Thin Lipid Film Formation) dissolve->evaporate dry Dry under Vacuum evaporate->dry hydrate Hydrate with Aqueous Buffer (above phase transition temp.) dry->hydrate size Size Reduction (e.g., Extrusion) hydrate->size characterize Physicochemical Characterization size->characterize end End characterize->end

References

Trehalose 6,6'-dibehenate (TDB): A Technical Guide to its Agonistic Activity on C-type Lectin Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trehalose (B1683222) 6,6'-dibehenate (TDB) is a synthetic analogue of the mycobacterial cord factor, trehalose-6,6'-dimycolate (TDM). It has emerged as a potent immunostimulatory molecule with significant potential as a vaccine adjuvant. TDB functions primarily as an agonist for the C-type lectin receptor, Macrophage-inducible C-type lectin (Mincle). This interaction triggers a cascade of intracellular signaling events, leading to the activation of antigen-presenting cells (APCs) and the induction of robust T helper 1 (Th1) and Th17 adaptive immune responses. This technical guide provides an in-depth overview of the core biological activities of TDB, including its interaction with Mincle, the downstream signaling pathways, and its effects on cytokine production. Detailed experimental protocols and quantitative data are presented to facilitate further research and development of TDB-based immunotherapies and vaccines.

Introduction

Trehalose 6,6'-dibehenate (TDB) is a synthetic glycolipid that mimics the immunostimulatory properties of its natural counterpart, trehalose-6,6'-dimycolate (TDM), a major component of the Mycobacterium tuberculosis cell wall.[1][2] Unlike TDM, which is associated with significant toxicity, TDB offers a more favorable safety profile while retaining strong adjuvant properties.[3] TDB's primary mode of action is through its recognition by the C-type lectin receptor Mincle, which is expressed on various innate immune cells, including macrophages and dendritic cells.[1][4] This specific interaction initiates a signaling cascade that is crucial for the development of protective immunity against various pathogens.

Mechanism of Action: Mincle-Dependent Signaling

TDB acts as a potent agonist for Mincle, a pattern recognition receptor (PRR) that plays a key role in sensing both pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs).[5][6] The binding of TDB to Mincle initiates a well-defined signaling pathway that ultimately leads to the activation of nuclear factor-kappa B (NF-κB) and the transcription of pro-inflammatory genes.[1][4]

The Mincle-Syk-CARD9 Signaling Axis

The canonical signaling pathway activated by TDB is the Mincle-Syk-CARD9 axis. Upon ligand binding, Mincle associates with the Fc receptor common γ-chain (FcRγ), an adapter protein that contains an immunoreceptor tyrosine-based activation motif (ITAM).[5][6][7] This association leads to the phosphorylation of the ITAM by Src family kinases, which in turn recruits and activates spleen tyrosine kinase (Syk).[5][6][8] Activated Syk then phosphorylates and activates the caspase recruitment domain-containing protein 9 (CARD9).[8][9] CARD9 forms a signaling complex with B-cell lymphoma 10 (BCL10) and mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1), which ultimately leads to the activation of the IκB kinase (IKK) complex and subsequent NF-κB activation.[5][6][10]

Mincle_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TDB This compound (TDB) Mincle Mincle TDB->Mincle Binds FcRg FcRγ Mincle->FcRg Associates Syk Syk FcRg->Syk Recruits & Activates CARD9 CARD9 Syk->CARD9 Phosphorylates & Activates BCL10_MALT1 BCL10-MALT1 Complex CARD9->BCL10_MALT1 Forms Complex IKK IKK Complex BCL10_MALT1->IKK Activates IkB IκB IKK->IkB Phosphorylates for degradation NFkB_complex p50-p65 (NF-κB) NFkB_complex->IkB Inhibited by NFkB_active Active NF-κB (p50-p65) NFkB_complex->NFkB_active Translocates DNA DNA NFkB_active->DNA Binds to promoter regions Cytokines Pro-inflammatory Cytokines & Chemokines DNA->Cytokines Gene Transcription

Figure 1. Mincle Signaling Pathway

Quantitative Data on TDB Activity

The following tables summarize quantitative data regarding the biological activity of this compound from various studies.

Table 1: In Vitro Mincle Activation by TDB
Assay TypeCell LineReadoutEC50 (µM)Reference
NFAT-GFP Reporter AssayHEK293T expressing murine MincleGFP Expression~1[5]
NFAT-GFP Reporter AssayHEK293T expressing human MincleGFP Expression~10[5]
Table 2: TDB-Induced Cytokine and Chemokine Production in Murine Cells
Cell TypeTDB Concentration (µg/mL)Cytokine/ChemokineFold Increase vs. ControlReference
Bone Marrow-Derived Dendritic Cells (BMDCs)10TNF-α~20[5]
Bone Marrow-Derived Macrophages (BMDMs)5Nitric Oxide (NO)Mincle-dependent increase[11]
Bone Marrow-Derived Macrophages (BMDMs)5G-CSFMincle-dependent increase[11]
Table 3: In Vivo Adjuvant Effects of TDB in Mice
Vaccine FormulationAntigenImmunization RouteKey OutcomeMagnitude of EffectReference
DDA/TDB Liposomes (CAF01)H3N2 Influenza AntigenIntranasalH3N2-specific s-IgASignificantly higher than antigen alone[9]
DDA/TDB Liposomes (CAF01)H3N2 Influenza AntigenIntranasalSerum IgG1, IgG2bSignificantly higher than antigen alone[9]
DDA/TDB LiposomesCTH522 (C. trachomatis)SubcutaneousAntigen-specific IgG2cEnhanced compared to DDA/TDB alone[6]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to characterize the activity of TDB.

In Vitro Stimulation of Bone Marrow-Derived Dendritic Cells (BMDCs)

This protocol describes the generation of murine BMDCs and their subsequent stimulation with TDB to measure cytokine production.

Materials:

  • Bone marrow cells from C57BL/6 mice

  • RPMI-1640 medium supplemented with 10% FBS, 1% penicillin-streptomycin, 50 µM 2-mercaptoethanol

  • Recombinant murine GM-CSF (20 ng/mL)

  • Recombinant murine IL-4 (10 ng/mL)

  • This compound (TDB)

  • ELISA kits for desired cytokines (e.g., TNF-α, IL-6, IL-12)

  • 96-well cell culture plates

Procedure:

  • BMDC Generation:

    • Harvest bone marrow from the femurs and tibias of mice.

    • Lyse red blood cells using ACK lysis buffer.

    • Wash the cells with RPMI-1640.

    • Culture the cells at 2 x 10^6 cells/mL in complete RPMI-1640 supplemented with 20 ng/mL GM-CSF and 10 ng/mL IL-4.

    • On day 3, gently remove half of the medium and replace it with fresh medium containing GM-CSF and IL-4.

    • On day 6, collect the non-adherent and loosely adherent cells, which are immature BMDCs.

  • BMDC Stimulation:

    • Plate the immature BMDCs in a 96-well plate at a density of 1 x 10^5 cells/well.

    • Prepare serial dilutions of TDB in complete RPMI-1640. It is recommended to first dissolve TDB in DMSO and then dilute in media. Ensure the final DMSO concentration is non-toxic to the cells (typically <0.1%).

    • Add the TDB dilutions to the cells. Include a vehicle control (media with the same concentration of DMSO).

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.

  • Cytokine Measurement:

    • After incubation, centrifuge the plate to pellet the cells.

    • Collect the supernatants and store them at -80°C until analysis.

    • Quantify the concentration of cytokines in the supernatants using ELISA kits according to the manufacturer's instructions.

In Vivo Immunization and Immune Response Analysis

This protocol outlines a general procedure for evaluating the adjuvant activity of TDB in a murine vaccination model.

Materials:

  • C57BL/6 mice (6-8 weeks old)

  • Antigen of interest (e.g., ovalbumin, a recombinant protein)

  • DDA (dimethyldioctadecylammonium bromide)

  • This compound (TDB)

  • Sterile PBS

  • Syringes and needles for subcutaneous injection

Procedure:

  • Vaccine Formulation (DDA/TDB Liposomes):

    • Prepare DDA and TDB solutions in chloroform/methanol.

    • Mix the solutions to achieve the desired ratio (e.g., 250 µg DDA and 50 µg TDB per dose).

    • Evaporate the solvent to form a thin lipid film.

    • Hydrate the film with a buffer containing the antigen.

    • Extrude the liposomal suspension through membranes of defined pore size to obtain a homogenous vesicle population.

  • Immunization:

    • Immunize mice subcutaneously at the base of the tail with 100-200 µL of the vaccine formulation.

    • Include control groups receiving antigen alone, adjuvant alone, and PBS.

    • Boost the mice with the same vaccine formulation 2-3 weeks after the primary immunization.

  • Analysis of Immune Responses:

    • Humoral Response: Collect blood samples via tail vein or cardiac puncture at different time points after immunization. Isolate serum and measure antigen-specific antibody titers (e.g., IgG1, IgG2a/c) by ELISA.

    • Cellular Response: 1-2 weeks after the final immunization, euthanize the mice and harvest spleens. Prepare single-cell suspensions of splenocytes. Re-stimulate the splenocytes in vitro with the specific antigen for 48-72 hours. Measure cytokine production (e.g., IFN-γ, IL-17) in the culture supernatants by ELISA or ELISpot. Alternatively, use intracellular cytokine staining and flow cytometry to determine the frequency of antigen-specific T cells.

Experimental and Logical Workflows

The following diagrams illustrate a typical experimental workflow for evaluating TDB's adjuvant activity and the logical relationship between TDB stimulation and the resulting immune response.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Adjuvant Activity cluster_conclusion Conclusion BMDC_prep BMDC Preparation TDB_stim TDB Stimulation BMDC_prep->TDB_stim Cytokine_assay Cytokine/Chemokine Analysis (ELISA) TDB_stim->Cytokine_assay Adjuvant_eval Evaluation of Adjuvant Efficacy Cytokine_assay->Adjuvant_eval Vaccine_form Vaccine Formulation (DDA/TDB + Antigen) Immunization Mouse Immunization Vaccine_form->Immunization Humoral_resp Humoral Response Analysis (ELISA) Immunization->Humoral_resp Cellular_resp Cellular Response Analysis (ELISpot/FACS) Immunization->Cellular_resp Humoral_resp->Adjuvant_eval Cellular_resp->Adjuvant_eval

Figure 2. Experimental Workflow for TDB Adjuvant Evaluation

Logical_Relationship TDB TDB Administration Mincle_activation Mincle Activation on APCs TDB->Mincle_activation APC_maturation APC Maturation & Cytokine Production Mincle_activation->APC_maturation T_cell_priming T Cell Priming & Differentiation APC_maturation->T_cell_priming Th1_Th17 Th1/Th17 Response T_cell_priming->Th1_Th17 Immune_protection Enhanced Immune Protection Th1_Th17->Immune_protection

Figure 3. Logical Flow of TDB-Mediated Immune Response

Conclusion

This compound is a well-characterized synthetic glycolipid that holds great promise as a vaccine adjuvant. Its ability to specifically engage the Mincle receptor and activate the Syk-CARD9 signaling pathway leads to the potent activation of antigen-presenting cells and the induction of Th1 and Th17-biased adaptive immune responses. The quantitative data and detailed experimental protocols provided in this technical guide offer a valuable resource for researchers and drug development professionals working to harness the immunostimulatory properties of TDB for the development of next-generation vaccines and immunotherapies. Further research into the Mincle-independent effects of TDB and the optimization of its formulation and delivery will continue to expand its therapeutic potential.[12]

References

Methodological & Application

Application Notes and Protocols for DDA:TDB Liposomes in Vaccine Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the preparation and characterization of liposomes composed of dimethyldioctadecylammonium (B77308) (DDA) and trehalose (B1683222) 6,6'-dibehenate (TDB). This liposomal system is a potent adjuvant for subunit vaccines, capable of inducing robust cellular and humoral immune responses.

Introduction

Cationic liposomes formulated with DDA and the synthetic cord factor analogue TDB have emerged as a promising adjuvant system for a variety of subunit vaccines, including those for tuberculosis and influenza.[1][2][3] DDA, a quaternary ammonium (B1175870) compound, provides a positive surface charge, facilitating interaction with and uptake by antigen-presenting cells (APCs) like dendritic cells (DCs).[4][5] TDB, a synthetic analogue of a mycobacterial cord factor, acts as an immunostimulant, promoting the maturation of DCs and the induction of a potent Th1 and Th17 cell-mediated immune response.[1][3][6] This adjuvant system, often referred to as CAF01, has demonstrated a strong depot effect at the injection site, prolonging antigen exposure to the immune system.[7][8] The physicochemical properties of DDA:TDB liposomes, such as size and surface charge, are critical for their adjuvant activity.[9][10]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on DDA:TDB liposomes, providing a comparative overview of their physicochemical characteristics and immunological effects.

Table 1: Physicochemical Properties of DDA:TDB Liposomes

FormulationDDA:TDB Ratio (w/w or molar)Average Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Antigen Association Efficiency (%)Reference(s)
DDA:TDB5:1 (w/w)1920.0 ± 70.0NarrowCationic>90% (with OVA)[4][11]
DDA:TDB (CAF01)Not specified~500Heterogeneous+50High[6][10][12]
DDA:TDBNot specified700Not specifiedNot specifiedNot specified[9]
DDA:TDB MLVNot specified1047.1 ± 135.8Not specified+46.26 ± 3.7>50% after 96h[13]
DDA:TDB SUVNot specified<600Not specifiedNot specifiedHigh[14]

Table 2: Immunological Effects of DDA:TDB Liposome (B1194612) Adjuvants

Vaccine AntigenAdministration RouteKey Immune ResponseKey FindingsReference(s)
Ovalbumin (OVA)IntraperitonealEnhanced antigen presentation>100-fold increase in antigen presentation efficiency by BM-DCs.[4]
Influenza A (H3N2)IntranasalMucosal and systemic antibody responsesSignificantly higher s-IgA, serum IgG, IgG1, and IgG2b levels.[1][11]
Ag85B-ESAT-6 (Tuberculosis)Intramuscular/SubcutaneousStrong Th1 responseSubstantial production of IFN-γ and high levels of IgG2b.[3][7]
Ovalbumin (OVA)Not specifiedCD8+ T cell responseSmall unilamellar vesicles (SUVs) induced significantly higher CD8 IFN-γ responses compared to larger multilamellar vesicles (MLVs).[15]

Experimental Protocols

Protocol for Preparation of DDA:TDB Liposomes (Lipid Film Hydration Method)

This protocol is a standard method for preparing multilamellar vesicles (MLVs) of DDA:TDB.

Materials:

  • Dimethyldioctadecylammonium bromide (DDA)

  • Trehalose 6,6'-dibehenate (TDB)

  • Chloroform (B151607)

  • Sterile aqueous buffer (e.g., Tris buffer, pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Nitrogen gas stream (optional)

  • Vacuum pump

Procedure:

  • Lipid Dissolution: Dissolve DDA and TDB in chloroform in a round-bottom flask. A common weight ratio is 5:1 (DDA:TDB).[2] Ensure the lipids are completely dissolved to form a clear solution.

  • Film Formation: Remove the chloroform using a rotary evaporator under reduced pressure. The temperature of the water bath should be set above the phase transition temperature of the lipids (e.g., 60-65°C) to ensure a uniform lipid film. Alternatively, for small volumes, the solvent can be evaporated under a gentle stream of nitrogen.

  • Drying: Dry the thin lipid film under high vacuum for at least 2 hours (or overnight) to remove any residual solvent.

  • Hydration: Hydrate the lipid film with a sterile aqueous buffer by adding the buffer to the flask. The buffer should be pre-heated to a temperature above the phase transition temperature of the lipids (e.g., 60-65°C).

  • Vesicle Formation: Agitate the flask by vortexing or gentle shaking until the lipid film is completely dispersed and a milky suspension of multilamellar vesicles (MLVs) is formed.

  • Antigen Loading (Surface Adsorption): For surface adsorption of protein antigens, mix the antigen solution with the pre-formed DDA:TDB liposomes and incubate at room temperature for 1 hour with intermittent mixing.[4] The cationic nature of the liposomes facilitates electrostatic interaction with negatively charged antigens.

  • Sizing (Optional): To obtain smaller, more uniform vesicles (e.g., large unilamellar vesicles, LUVs, or small unilamellar vesicles, SUVs), the MLV suspension can be subjected to extrusion through polycarbonate membranes of a defined pore size or sonication.[14]

Protocol for Preparation of DDA Liposomes (Aqueous Heat Method)

This is a simpler method for preparing DDA liposomes, which can then be combined with TDB.

Materials:

  • Dimethyldioctadecylammonium bromide (DDA)

  • Sterile distilled water

  • Stirring hot plate

Procedure:

  • Suspension: Suspend DDA in sterile distilled water at a concentration of 2.5–5 mg/ml.[4]

  • Heating and Stirring: Heat the suspension to 80°C for 20 minutes with continuous stirring. This process facilitates the formation of liposomes.[4]

  • Antigen Incorporation: For antigen incorporation, the antigen can be mixed with the pre-formed DDA liposomes.[4] TDB can be incorporated during the initial suspension step if desired.

Characterization of DDA:TDB Liposomes

1. Particle Size and Polydispersity Index (PDI) Analysis:

  • Method: Dynamic Light Scattering (DLS).
  • Procedure: Dilute the liposome suspension in an appropriate buffer and measure the size distribution and PDI using a DLS instrument.

2. Zeta Potential Measurement:

  • Method: Laser Doppler Velocimetry.
  • Procedure: Dilute the liposome suspension in a low ionic strength buffer (e.g., 10 mM NaCl) and measure the electrophoretic mobility to determine the zeta potential, which indicates the surface charge.

3. Antigen Association Efficiency:

  • Method: Ultracentrifugation followed by protein quantification.
  • Procedure:
  • Mix the liposomes with the antigen as described in the preparation protocol.
  • Pellet the liposomes by ultracentrifugation (e.g., 100,000 x g for 1 hour).[4]
  • Carefully collect the supernatant.
  • Quantify the amount of free antigen in the supernatant using a suitable protein assay (e.g., Micro BCA Protein Assay).
  • Calculate the association efficiency using the following formula: Association Efficiency (%) = [(Total Antigen - Free Antigen) / Total Antigen] x 100

Visualization of Workflows and Pathways

Experimental Workflow for DDA:TDB Liposome Preparation and Characterization

G cluster_prep Liposome Preparation cluster_antigen Antigen Loading cluster_char Characterization prep1 Dissolve DDA and TDB in Chloroform prep2 Form Thin Lipid Film (Rotary Evaporation) prep1->prep2 prep3 Hydrate Film with Aqueous Buffer prep2->prep3 prep4 Form Multilamellar Vesicles (MLVs) prep3->prep4 antigen1 Mix MLVs with Antigen Solution prep4->antigen1 antigen2 Incubate for Surface Adsorption antigen1->antigen2 char1 Particle Size & PDI (DLS) antigen2->char1 char2 Zeta Potential (LDV) antigen2->char2 char3 Antigen Association (Ultracentrifugation & Protein Assay) antigen2->char3 G cluster_uptake Antigen Presentation cluster_activation Immune Activation cluster_response Effector Response liposome DDA:TDB Liposome + Antigen apc Antigen Presenting Cell (e.g., Dendritic Cell) liposome->apc Electrostatic Interaction uptake Enhanced Uptake (Endocytosis) apc->uptake presentation Antigen Presentation (MHC Class II) uptake->presentation dc_maturation DC Maturation (CD80, CD86, MHC II) presentation->dc_maturation t_cell Naive T Cell dc_maturation->t_cell Activation th1_th17 Th1/Th17 Differentiation t_cell->th1_th17 cytokines IFN-γ, IL-17 Production th1_th17->cytokines humoral Humoral Immunity (Antibody Production) th1_th17->humoral T cell help cmi Cell-Mediated Immunity cytokines->cmi

References

Formulating Trehalose 6,6'-dibehenate (TDB) for In Vivo Efficacy: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trehalose 6,6'-dibehenate (TDB) is a synthetic analogue of the mycobacterial cord factor, trehalose-6,6'-dimycolate (TDM).[1][2][3][4] It is a potent immunostimulatory glycolipid that has garnered significant attention as a vaccine adjuvant and immunomodulator.[5] TDB is recognized by the C-type lectin receptor Mincle, expressed on the surface of antigen-presenting cells (APCs) such as macrophages and dendritic cells.[1][3][6] This recognition triggers a signaling cascade that promotes robust Th1 and Th17 immune responses, which are crucial for combating intracellular pathogens like Mycobacterium tuberculosis.[4][5][7][8]

The effective delivery of the highly hydrophobic TDB molecule in an aqueous in vivo environment is critical to unlocking its adjuvant potential. This necessitates specific formulation strategies to ensure its bioavailability and interaction with immune cells. The most common and well-characterized approach involves the incorporation of TDB into liposomal formulations, often in combination with a cationic lipid, to create a stable and effective delivery system.[4][6][9][10][11]

These application notes provide detailed protocols for the formulation of TDB, primarily focusing on the widely used DDA:TDB liposomal system (often referred to as CAF01), and outline the key immunological pathways and experimental workflows for its in vivo evaluation.[6][8]

Immunological Mechanism of Action: The Mincle Signaling Pathway

TDB exerts its adjuvant effect primarily through the activation of the Mincle receptor.[3][6] Upon binding TDB, Mincle associates with the Fc receptor common γ-chain (FcRγ), which contains an immunoreceptor tyrosine-based activation motif (ITAM).[3][6] This association initiates a downstream signaling cascade involving spleen tyrosine kinase (Syk) and the CARD9-Bcl10-MALT1 complex, ultimately leading to the activation of the transcription factor NF-κB.[3][6] NF-κB activation drives the production of pro-inflammatory cytokines and chemokines, leading to APC maturation and the priming of potent T-cell responses.[6] Additionally, TDB-induced signaling through Mincle can lead to the activation of the NLRP3 inflammasome, resulting in the secretion of IL-1β, which further enhances Th1 and Th17 responses.[7][12] For a robust adjuvant effect in vivo, this pathway also requires signaling through the adaptor protein MyD88, which is linked to IL-1 receptor (IL-1R) signaling.[7][8]

dot

TDB_Mincle_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling TDB This compound (TDB) Mincle Mincle Receptor TDB->Mincle Binds FcRg FcRγ Mincle->FcRg Associates Syk Syk FcRg->Syk Activates CARD9 CARD9-Bcl10-MALT1 Syk->CARD9 Activates NFkB NF-κB CARD9->NFkB Activates Cytokines Pro-inflammatory Cytokines & Chemokines (e.g., IL-1β, IL-6, TNF) NFkB->Cytokines Upregulates IL1R IL-1 Receptor Cytokines->IL1R Signals via MyD88 MyD88 MyD88->NFkB Co-factor for full activation IL1R->MyD88 Requires Experimental_Workflow Formulation 1. Formulation Preparation (e.g., DDA:TDB Liposomes) QC 2. Physicochemical QC (Size, Zeta Potential, Antigen Loading) Formulation->QC Animal_Groups 3. Animal Group Randomization (e.g., Vaccine, Adjuvant Control, Saline) QC->Animal_Groups Immunization 4. Immunization Schedule (e.g., Prime-Boost, Subcutaneous) Animal_Groups->Immunization Monitoring 5. In-life Monitoring (Weight, Clinical Signs) Immunization->Monitoring Challenge 8. (Optional) Pathogen Challenge (Assess Protection) Immunization->Challenge Sample_Collection 6. Sample Collection (Blood, Spleen, Lungs) Monitoring->Sample_Collection Immuno_Assay 7. Immunological Readouts (ELISA, ELISpot, Flow Cytometry) Sample_Collection->Immuno_Assay Challenge->Sample_Collection Post-challenge analysis

References

Application Note: Characterization of Trehalose 6,6'-dibehenate (TDB)-Containing Liposomes using Differential Scanning Calorimetry (DSC) and Transmission Electron Microscopy (TEM)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trehalose (B1683222) 6,6'-dibehenate (TDB) is a synthetic analogue of the mycobacterial cord factor, trehalose 6,6'-dimycolate. It is a potent immunostimulatory molecule that is increasingly being used as a vaccine adjuvant.[1] When incorporated into liposomal delivery systems, particularly those containing cationic lipids such as dimethyldioctadecylammonium (B77308) (DDA), TDB can significantly enhance both cellular and humoral immune responses.[2][3] The formulation of these liposomes, known as TDB-containing liposomes, is a critical area of research in the development of next-generation vaccines.

The physical characteristics of these liposomes, including the incorporation of TDB into the lipid bilayer, vesicle size, and morphology, are crucial determinants of their stability and adjuvant activity. Differential Scanning Calorimetry (DSC) and Transmission Electron Microscopy (TEM) are powerful analytical techniques for the comprehensive characterization of these liposomal formulations. DSC provides insights into the thermotropic behavior of the lipid bilayer, confirming the incorporation of TDB and assessing the impact on membrane fluidity. TEM, including cryo-TEM, allows for direct visualization of the liposomes, providing information on their size, shape, and lamellarity.[2][4]

This application note provides detailed protocols for the preparation of TDB-containing liposomes and their characterization using DSC and TEM. It also presents representative data to guide researchers in their vaccine development efforts.

Data Presentation

The incorporation of TDB into DDA liposomes alters the thermotropic properties of the lipid bilayer. DSC can be used to quantify these changes. The following table summarizes typical DSC data for DDA liposomes with and without the inclusion of TDB, as well as the effect of adding cholesterol, another common liposomal component.

Liposome (B1194612) Formulation (molar ratio)Main Phase Transition Temperature (Tm) (°C)Enthalpy (ΔH) (J/g)Reference
DDA:TDB (8:1)44.3 ± 0.150.10 ± 0.01[5]
DDA:Cholesterol:TDB (8:2:1)42.7 ± 0.130.05 ± 0.01[5]
DDA:Cholesterol:TDB (8:4:1)Transition Removed-[5]

Experimental Protocols

Preparation of TDB-Containing Liposomes by Thin-Film Hydration

This protocol describes the preparation of liposomes composed of DDA and TDB using the well-established thin-film hydration method.

Materials:

  • Dimethyldioctadecylammonium (DDA) bromide

  • Trehalose 6,6'-dibehenate (TDB)

  • Chloroform

  • Methanol

  • Aqueous buffer (e.g., 10 mM Tris-HCl, pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Extruder with polycarbonate membranes (optional)

Procedure:

  • Lipid Dissolution: Dissolve the desired molar ratio of DDA and TDB in a chloroform:methanol (e.g., 9:1 v/v) solvent mixture in a round-bottom flask.

  • Film Formation: Remove the organic solvent using a rotary evaporator. To form a thin, uniform lipid film on the wall of the flask, rotate the flask in a water bath set to a temperature above the gel-liquid crystal transition temperature (Tm) of the lipid with the highest Tm.

  • Drying: Dry the lipid film thoroughly under a stream of nitrogen gas or under vacuum for at least one hour to remove any residual organic solvent.

  • Hydration: Hydrate the dry lipid film with the desired aqueous buffer. The buffer should be pre-heated to a temperature above the Tm of the lipid mixture. Agitate the flask vigorously (e.g., by vortexing) to facilitate the formation of multilamellar vesicles (MLVs).

  • Sizing (Optional): To obtain a more homogeneous population of unilamellar vesicles (LUVs), the liposome suspension can be downsized by extrusion. This involves passing the MLV suspension multiple times through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a high-pressure extruder.

Characterization by Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow associated with the phase transition of the liposomal bilayer.

Instrumentation:

  • Differential Scanning Calorimeter

Procedure:

  • Sample Preparation: Transfer a precise amount of the liposome suspension (typically 10-20 µL) into an aluminum DSC pan.

  • Sealing: Hermetically seal the pan to prevent evaporation during the experiment.

  • Reference Pan: Prepare a reference pan containing the same volume of the corresponding buffer used for liposome hydration.

  • DSC Analysis: Place the sample and reference pans in the DSC instrument. Equilibrate the system at a starting temperature well below the expected Tm (e.g., 25°C).

  • Heating Scan: Heat the sample at a constant rate (e.g., 2-5°C/min) to a temperature well above the Tm (e.g., 80°C).

  • Data Analysis: The resulting thermogram will show an endothermic peak at the Tm. The area under the peak corresponds to the enthalpy of the transition (ΔH).

Characterization by Transmission Electron Microscopy (TEM)

TEM provides direct visualization of the liposomes, allowing for the assessment of their morphology, size, and lamellarity. Cryo-TEM is particularly useful as it preserves the native hydrated state of the liposomes.

Instrumentation:

  • Transmission Electron Microscope

  • Carbon-coated copper grids

  • Staining agent (e.g., uranyl acetate (B1210297) or phosphotungstic acid) for conventional TEM

  • Plunge-freezing apparatus for cryo-TEM

Procedure (Conventional Negative Staining TEM):

  • Grid Preparation: Place a drop of the liposome suspension onto a carbon-coated copper grid.

  • Blotting: After a few minutes of incubation, blot off the excess liquid with filter paper.

  • Staining: Apply a drop of a negative staining solution (e.g., 2% uranyl acetate) to the grid for a brief period (e.g., 30-60 seconds).

  • Final Blotting: Blot off the excess staining solution.

  • Drying: Allow the grid to air-dry completely.

  • Imaging: Image the prepared grid using the TEM.

Procedure (Cryo-TEM):

  • Grid Preparation: Apply a small volume (3-5 µL) of the liposome suspension to a glow-discharged holey carbon grid.

  • Blotting: Blot the grid with filter paper to create a thin film of the suspension across the holes.

  • Plunge-Freezing: Immediately plunge the grid into a cryogen (e.g., liquid ethane (B1197151) cooled by liquid nitrogen) to rapidly vitrify the sample.

  • Transfer: Transfer the vitrified grid to the TEM under cryogenic conditions.

  • Imaging: Image the sample at low electron dose conditions to minimize radiation damage.

Mandatory Visualizations

experimental_workflow cluster_prep Liposome Preparation cluster_char Characterization cluster_data Data Output dissolution Lipid Dissolution (DDA + TDB in Chloroform/Methanol) film Thin Film Formation (Rotary Evaporation) dissolution->film drying Film Drying (Vacuum) film->drying hydration Hydration (Aqueous Buffer) drying->hydration sizing Sizing (Optional) (Extrusion) hydration->sizing dsc DSC Analysis sizing->dsc tem TEM/Cryo-TEM Analysis sizing->tem dsc_data Tm and ΔH dsc->dsc_data tem_data Morphology, Size, Lamellarity tem->tem_data

Caption: Experimental workflow for liposome preparation and characterization.

signaling_pathway cluster_liposome TDB-Containing Liposome cluster_characterization Characterization Techniques cluster_properties Physicochemical Properties dda DDA (Cationic Lipid) tdb TDB (Adjuvant) dsc DSC dda->dsc tem TEM / Cryo-TEM dda->tem tdb->dsc tdb->tem thermotropic Thermotropic Behavior (Tm, ΔH) dsc->thermotropic morphology Morphology & Size tem->morphology

References

Application Notes and Protocols: Trehalose 6,6'-dibehenate (TDB) as a Subunit Vaccine Adjuvant

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing Trehalose 6,6'-dibehenate (TDB), a synthetic analogue of the mycobacterial cord factor Trehalose-6,6'-dimycolate (TDM), as a potent adjuvant in subunit vaccines. TDB is recognized for its ability to elicit robust T-helper 1 (Th1) and Th17 cell-mediated immune responses, which are crucial for protection against intracellular pathogens like Mycobacterium tuberculosis.

Introduction to this compound (TDB)

Trehalose-6,6'-dibehenate (TDB) is a synthetic glycolipid that serves as a powerful immunostimulatory molecule.[1][2] It functions as an agonist for the C-type lectin receptor (CLR) Mincle, which is expressed on the surface of antigen-presenting cells (APCs) such as macrophages and dendritic cells.[3][4][5][6][7] The engagement of Mincle by TDB initiates a signaling cascade that leads to the activation of APCs, enhanced antigen presentation, and the production of cytokines that steer the adaptive immune response towards a Th1/Th17 phenotype.[1][2][3][4][5] TDB is often formulated with the cationic lipid dimethyldioctadecylammonium (B77308) (DDA) bromide to form liposomal adjuvants like CAF01, which has been tested in clinical trials.[3][5][8] This formulation not only stabilizes TDB but also enhances antigen delivery and depot formation at the injection site.[5][9]

Mechanism of Action and Signaling Pathways

TDB exerts its adjuvant effect through a well-defined signaling pathway initiated by its binding to the Mincle receptor on APCs. This interaction triggers a cascade of intracellular events crucial for the induction of a potent adaptive immune response.

Mincle-Dependent Signaling

The primary signaling pathway activated by TDB is dependent on the C-type lectin receptor Mincle.[3][4][5][6][7] Upon binding of TDB, Mincle associates with the Fc receptor common γ-chain (FcRγ), which contains an immunoreceptor tyrosine-based activation motif (ITAM).[2][5][6] This leads to the recruitment and activation of the spleen tyrosine kinase (Syk).[1][2][5] Activated Syk then initiates a downstream signaling cascade involving the CARD9-Bcl10-Malt1 complex, which ultimately leads to the activation of the transcription factor NF-κB.[1][2][5][6] NF-κB activation results in the transcription of genes encoding pro-inflammatory cytokines and chemokines, as well as co-stimulatory molecules, leading to APC activation and maturation.[1][5]

MyD88-Dependent Signaling and Inflammasome Activation

In addition to the Mincle-Syk-Card9 pathway, the adjuvant activity of TDB in vivo also requires the myeloid differentiation primary response 88 (MyD88) adaptor protein.[3][4][10][11][12] This MyD88-dependence is primarily mediated through the signaling of the interleukin-1 receptor (IL-1R).[3][4][11] TDB stimulation of APCs leads to the production of IL-1β, which then acts in an autocrine or paracrine manner to signal through the IL-1R, a process dependent on MyD88.[3][4][11] The production of IL-1β itself is dependent on the activation of the NLRP3 inflammasome.[3][13] TDB has been shown to induce NLRP3 inflammasome-dependent IL-1β secretion, a process that involves potassium efflux, lysosomal destabilization, and the production of reactive oxygen species (ROS).[13]

TDB_Signaling_Pathway TDB Signaling Pathway in Antigen-Presenting Cells cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TDB This compound (TDB) Mincle Mincle TDB->Mincle binds FcRg FcRγ Mincle->FcRg associates with Syk Syk FcRg->Syk activates IL1R IL-1R MyD88 MyD88 IL1R->MyD88 recruits Card9_Bcl10_Malt1 Card9-Bcl10-Malt1 Syk->Card9_Bcl10_Malt1 activates NFkB NF-κB Card9_Bcl10_Malt1->NFkB activates NLRP3_Inflammasome NLRP3 Inflammasome Card9_Bcl10_Malt1->NLRP3_Inflammasome contributes to activation Pro_IL1b Pro-IL-1β NFkB->Pro_IL1b induces transcription Gene_Expression Gene Expression (Pro-inflammatory Cytokines, Chemokines, Co-stimulatory Molecules) NFkB->Gene_Expression translocates to nucleus IL1b IL-1β Caspase1 Caspase-1 NLRP3_Inflammasome->Caspase1 activates Caspase1->Pro_IL1b cleaves Caspase1->IL1b to active IL-1β IL1b->IL1R binds (autocrine/paracrine) MyD88->Gene_Expression further enhances

Caption: TDB signaling pathway in APCs.

Data Presentation: Immunological Outcomes

The use of TDB as an adjuvant in subunit vaccines consistently leads to the induction of potent Th1 and Th17 immune responses, characterized by the production of key cytokines and specific antibody isotypes.

Table 1: Cytokine Production Induced by TDB-adjuvanted Subunit Vaccines
Antigen Adjuvant Formulation Cell Type Cytokine Measured Result Reference
H1 (Ag85B-ESAT-6)DDA/TDBMouse Lymph Node CellsIFN-γProfound antigen-specific production[1][2]
H1 (Ag85B-ESAT-6)DDA/TDBMouse Lymph Node CellsIL-17Significant antigen-specific production[1][2]
ESAT-6DDA/TDBMouse SplenocytesIFN-γSignificantly increased response[14]
PmpG-1DDA/TDBMouse SplenocytesIFN-γStrongest response compared to other adjuvants[15]
PmpG-1DDA/TDBMouse SplenocytesIL-17Strongest response compared to other adjuvants[15]
Ovalbumin (OVA)DDA/TDB (SUVs)Mouse Splenocytes (CD8+ T cells)IFN-γSignificantly higher capacity for induction[16]
Table 2: Antibody Responses Induced by TDB-adjuvanted Subunit Vaccines
Antigen Adjuvant Formulation Animal Model Antibody Isotype Result Reference
Ag85B-ESAT-6DDA/TDBMouseIgG2bHigh levels, characteristic of a Th1 response[17]
PmpG-1DDA/TDBMouseTotal IgG, IgG1, IgG2aVery high responses[15]
M72DDA:DSPC:UM1024 (TDB analogue)MouseIgG2aSignificantly increased titers[18]
H3N2 InfluenzaDDA/TDBMouseMucosal IgA, Serum IgG, IgG1, IgG2bSignificantly higher titers[19]

Experimental Protocols

The following protocols provide detailed methodologies for the formulation of TDB-containing liposomes, immunization of mice, and the assessment of the resulting immune responses.

Protocol for Preparation of DDA/TDB Liposomes (CAF01)

This protocol is based on the lipid film hydration method.[1]

Materials:

  • Dimethyldioctadecylammonium (DDA) bromide

  • This compound (TDB)

  • Chloroform

  • Methanol

  • Tris buffer (10 mM, pH 7.4) or sterile distilled water

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Nitrogen gas stream

Procedure:

  • Prepare stock solutions of DDA and TDB in a chloroform/methanol mixture (e.g., 9:1 v/v). A typical concentration is 5 mg/mL for both.[20]

  • In a round-bottom flask, combine the DDA and TDB solutions to achieve the desired molar or weight ratio. A commonly used weight ratio is 5:1 (DDA:TDB).[20]

  • Remove the organic solvents using a rotary evaporator to form a thin lipid film on the inner surface of the flask.

  • Further dry the lipid film under a stream of nitrogen gas to remove any residual solvent.

  • Hydrate the lipid film with an appropriate aqueous buffer (e.g., 10 mM Tris buffer, pH 7.4, or sterile distilled water) by adding the buffer and gently rotating the flask.[20]

  • To facilitate the formation of liposomes, heat the suspension to 60-80°C for approximately 20 minutes with continuous stirring or vortexing.[1][20]

  • Allow the liposomal suspension to cool to room temperature before use. The resulting liposomes will be a heterogeneous population.

  • The subunit antigen of interest can be mixed with the pre-formed liposomes before immunization.

Protocol for Mouse Immunization

This protocol describes a typical subcutaneous immunization schedule.

Materials:

  • DDA/TDB liposomal adjuvant

  • Subunit antigen

  • Sterile phosphate-buffered saline (PBS) or Tris buffer

  • Syringes and needles (e.g., 27-30 gauge)

  • Mice (e.g., C57BL/6)

Procedure:

  • Prepare the vaccine formulation by mixing the subunit antigen with the DDA/TDB liposomes. A typical dose for mice is 2 µg of antigen and 250 µg of DDA with 50 µg of TDB per mouse.[1]

  • Adjust the final volume of the vaccine formulation with sterile PBS or Tris buffer to the desired injection volume (e.g., 100-200 µL).

  • Immunize mice subcutaneously (s.c.) at the base of the tail or in the footpad.[1]

  • Administer booster immunizations at 2-week intervals.[1] Typically, two or three immunizations are performed.

  • Monitor the mice for any adverse reactions at the injection site.

Protocol for Assessment of Antigen-Specific T Cell Responses

This protocol outlines the re-stimulation of splenocytes or lymph node cells to measure cytokine production.

Materials:

  • Spleens or draining lymph nodes from immunized and control mice

  • RPMI 1640 medium supplemented with 10% FBS, L-glutamine, and antibiotics

  • Recombinant subunit antigen

  • Cell culture plates (96-well)

  • CO2 incubator

  • ELISA kits for IFN-γ and IL-17

  • Brefeldin A (for intracellular cytokine staining)

  • Antibodies for flow cytometry (e.g., anti-CD4, anti-IFN-γ, anti-IL-17)

  • Flow cytometer

Procedure for ELISA:

  • Two weeks after the final immunization, euthanize the mice and aseptically harvest the spleens or draining lymph nodes.

  • Prepare single-cell suspensions by mechanical disruption of the tissues.

  • Wash the cells and resuspend them in complete RPMI 1640 medium.

  • Plate the cells in 96-well plates at a density of 2 x 10^5 cells/well.

  • Stimulate the cells with the cognate antigen (e.g., 10 µg/mL) for 72-96 hours in a CO2 incubator at 37°C.[2]

  • Collect the culture supernatants and measure the concentrations of IFN-γ and IL-17 using commercial ELISA kits according to the manufacturer's instructions.

Procedure for Intracellular Cytokine Staining (ICS):

  • Follow steps 1-4 from the ELISA protocol.

  • Stimulate the cells with the antigen for a shorter duration (e.g., 6-12 hours).

  • For the last 4-6 hours of stimulation, add Brefeldin A to the cultures to inhibit cytokine secretion.

  • Harvest the cells and stain for surface markers (e.g., CD4).

  • Fix and permeabilize the cells using a commercial kit.

  • Stain for intracellular cytokines (e.g., IFN-γ and IL-17).

  • Analyze the cells by flow cytometry to determine the frequency of antigen-specific, cytokine-producing T cells.[15][18]

Experimental Workflow and Logical Relationships

The following diagram illustrates a typical experimental workflow for evaluating a subunit vaccine adjuvanted with TDB.

Experimental_Workflow cluster_formulation Vaccine Formulation cluster_immunization Animal Immunization cluster_analysis Immunological Analysis Formulation Prepare DDA/TDB Liposomes (Lipid Film Hydration) Mixing Mix Antigen with Adjuvant Formulation->Mixing Immunization Immunize Mice (e.g., s.c., 2-3 doses, 2-week intervals) Mixing->Immunization Harvest Harvest Spleens/Lymph Nodes (2 weeks post-final immunization) Immunization->Harvest Antibody_Titer Measure Antibody Titers (Serum ELISA) Immunization->Antibody_Titer Collect Serum Restimulation Antigen-Specific Restimulation Harvest->Restimulation ELISA Cytokine Measurement (IFN-γ, IL-17) by ELISA Restimulation->ELISA ICS Intracellular Cytokine Staining (Flow Cytometry) Restimulation->ICS

Caption: Experimental workflow for TDB-adjuvanted vaccines.

Conclusion

This compound is a promising adjuvant for subunit vaccines, particularly for those targeting intracellular pathogens where Th1 and Th17 responses are critical for immunity. Its well-defined mechanism of action, involving the Mincle and MyD88-dependent pathways, provides a strong rationale for its use. The protocols and data presented here offer a comprehensive guide for researchers and drug development professionals to effectively utilize TDB in their vaccine research and development programs.

References

Application Notes and Protocols: In Vitro Stimulation of Macrophages with Trehalose 6,6'-dibehenate (TDB)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trehalose (B1683222) 6,6'-dibehenate (TDB) is a synthetic analog of the mycobacterial cord factor, Trehalose 6,6'-dimycolate (TDM). It is a potent immunostimulatory glycolipid that activates macrophages and other myeloid cells, making it a subject of significant interest in vaccine adjuvant development and cancer immunotherapy.[1][2] TDB engages the C-type lectin receptor Mincle (Macrophage Inducible C-type Lectin), triggering a signaling cascade that leads to the production of pro-inflammatory cytokines and the promotion of a Th1/Th17 immune response.[1][3] These application notes provide detailed protocols and compiled data for the in vitro stimulation of macrophages with TDB, offering a guide for researchers investigating its immunomodulatory properties.

Data Presentation: Macrophage Response to TDB Stimulation

The following tables summarize the quantitative data on the effects of TDB on macrophage gene expression and cytokine production, as reported in the literature.

Table 1: Effect of TDB on Macrophage Gene Expression

Macrophage TypeTreatmentGeneFold Change/Expression LevelReference
GM-CSF differentiated Bone Marrow Macrophages (BMMs)TDB (40 µg/mL, 24h)Mincle (Clec4e)Upregulated[4]
GM-CSF differentiated BMMsTDB (40 µg/mL, 24h)Nos2 (iNOS)Upregulated[4]
GM-CSF differentiated BMMsTDB (40 µg/mL, 24h)Il1bUpregulated[4]
GM-CSF differentiated BMMsTDB (40 µg/mL, 24h)Il6Upregulated[4]
GM-CSF differentiated BMMsTDB (40 µg/mL, 24h)TnfUpregulated[4]
GM-CSF differentiated BMMsTDB (40 µg/mL, 24h)Arg1Downregulated[4]
M-CSF/IL-4 differentiated BMMsTDB (40 µg/mL, 24h)Mincle (Clec4e)No significant change[4]
M-CSF/IL-4 differentiated BMMsTDB (40 µg/mL, 24h)Arg1Downregulated[4]
M-CSF/IL-4 differentiated BMMsTDB (40 µg/mL, 24h)Fizz1Downregulated[4]
M-CSF/IL-4 differentiated BMMsTDB (40 µg/mL, 24h)Ym1Downregulated[4]

Table 2: Pro-inflammatory Cytokine Production by Macrophages Stimulated with TDB

Macrophage TypeTreatmentIL-1β (pg/mL)IL-6 (ng/mL)TNF-α (ng/mL)Reference
GM-CSF differentiated BMMsTDB (40 µg/mL, 24h)~25~15~2.5[4]
GM-CSF differentiated BMMsTDB (100 µg/mL, 24h)~35~20~3.0[4]
GM-CSF differentiated BMMsLPS (100 ng/mL, 24h)~50~35~5.0[4]
GM-CSF differentiated BMMsTDB (40 µg/mL) + LPS (100 ng/mL), 24hSignificantly enhanced vs TDB aloneSignificantly enhanced vs TDB aloneSignificantly enhanced vs TDB alone[5]
M-CSF/IL-4 differentiated BMMsTDB (40 or 100 µg/mL, 24h)Little to no productionLittle to no productionLittle to no production[2][5]
Human Monocyte-derived DCsTDB (100 µg/mL)Enhanced productionNot specifiedRestored to adult-like levels in newborn cells[6]

Experimental Protocols

Protocol 1: Differentiation of Bone Marrow-Derived Macrophages (BMMs)

This protocol describes the generation of M1-like (GM-CSF) and M2-like (M-CSF/IL-4) macrophages from mouse bone marrow.

Materials:

  • Femurs and tibias from C57BL/6 mice

  • RPMI 1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • L-glutamine

  • Recombinant mouse GM-CSF

  • Recombinant mouse M-CSF

  • Recombinant mouse IL-4

  • ACK lysis buffer

Procedure:

  • Harvest bone marrow from the femurs and tibias of mice.

  • Lyse red blood cells using ACK lysis buffer.

  • Wash the cells with RPMI 1640 medium.

  • Culture the bone marrow cells in RPMI 1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2 mM L-glutamine.

  • For M1-like macrophages: Add 20 ng/mL recombinant mouse GM-CSF.

  • For M2-like macrophages: Add 20 ng/mL recombinant mouse M-CSF for the first 4 days, then add 20 ng/mL IL-4 for the remaining 3 days.

  • Incubate the cells for 7 days at 37°C in a 5% CO2 incubator. Change the medium on day 3.

  • On day 7, detach the differentiated macrophages using a cell scraper.

Protocol 2: In Vitro Stimulation of Macrophages with TDB

This protocol outlines the stimulation of differentiated macrophages with TDB.

Materials:

  • Differentiated macrophages (from Protocol 1)

  • Complete RPMI 1640 medium

  • Trehalose 6,6'-dibehenate (TDB)

  • Lipopolysaccharide (LPS) (optional, for co-stimulation)

  • Cell culture plates (e.g., 24-well plates)

Procedure:

  • Seed the differentiated macrophages into cell culture plates at a density of 1 x 10^5 to 5 x 10^5 cells/mL.

  • Allow the cells to adhere overnight.

  • Prepare TDB solution. TDB is often formulated in liposomes (e.g., with DDA) for optimal delivery and activity. A common concentration range for stimulation is 10-100 µg/mL.

  • Remove the old medium from the cells and add fresh complete medium containing the desired concentration of TDB.

  • For co-stimulation experiments, LPS can be added at a concentration of 10-100 ng/mL.[5]

  • Incubate the cells for the desired time period (e.g., 6, 24, or 48 hours) at 37°C in a 5% CO2 incubator.

  • After incubation, collect the cell culture supernatants for cytokine analysis and/or lyse the cells for RNA or protein extraction.

Protocol 3: Quantification of Cytokine Production by ELISA

This protocol describes the measurement of cytokine levels in the culture supernatants.

Materials:

  • Cell culture supernatants (from Protocol 2)

  • Cytokine-specific ELISA kits (e.g., for IL-1β, IL-6, TNF-α)

  • ELISA plate reader

Procedure:

  • Follow the instructions provided with the specific cytokine ELISA kit.

  • Typically, this involves coating a 96-well plate with a capture antibody.

  • Block the plate to prevent non-specific binding.

  • Add the collected cell culture supernatants and standards to the wells.

  • Incubate, then wash the plate.

  • Add a detection antibody conjugated to an enzyme (e.g., HRP).

  • Incubate, then wash the plate.

  • Add the substrate and stop the reaction.

  • Measure the absorbance using an ELISA plate reader.

  • Calculate the cytokine concentrations in the samples based on the standard curve.

Visualizations

TDB Signaling Pathway in Macrophages

TDB_Signaling_Pathway TDB This compound (TDB) Mincle Mincle Receptor TDB->Mincle Binds to FcRgamma FcRγ Chain Mincle->FcRgamma Associates with Syk Syk FcRgamma->Syk Activates Card9 Card9 Syk->Card9 Activates Bcl10 Bcl10 Malt1 Malt1 Card9->Malt1 Forms complex with Bcl10 NFkB NF-κB Malt1->NFkB Activates Nucleus Nucleus NFkB->Nucleus Translocates to Cytokines Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) Nucleus->Cytokines Induces transcription of Experimental_Workflow cluster_prep Cell Preparation cluster_stim Stimulation cluster_analysis Analysis BM_Harvest 1. Harvest Bone Marrow Differentiation 2. Differentiate into Macrophages (with GM-CSF or M-CSF/IL-4) BM_Harvest->Differentiation Seeding 3. Seed Macrophages in Plates Differentiation->Seeding TDB_Stim 4. Stimulate with TDB (e.g., 24 hours) Seeding->TDB_Stim Supernatant 5a. Collect Supernatant TDB_Stim->Supernatant Cells 5b. Lyse Cells TDB_Stim->Cells ELISA 6a. Cytokine Quantification (ELISA) Supernatant->ELISA qPCR 6b. Gene Expression (qRT-PCR) Cells->qPCR Macrophage_Polarization cluster_M1 M1-like Phenotype (Pro-inflammatory) cluster_M2 M2-like Phenotype (Anti-inflammatory) TDB TDB Pro_inflammatory_Cytokines ↑ IL-1β, IL-6, TNF-α TDB->Pro_inflammatory_Cytokines Induces iNOS ↑ iNOS TDB->iNOS Induces Arg1 ↓ Arginase-1 TDB->Arg1 Suppresses M2_Markers ↓ CD206, Fizz1, Ym1 TDB->M2_Markers Suppresses

References

Application Notes and Protocols: Ag85B-ESAT-6 Fusion Protein Vaccine with DDA:TDB Adjuvant

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the Ag85B-ESAT-6 fusion protein vaccine formulated with the DDA:TDB adjuvant system, a promising candidate for a subunit vaccine against Mycobacterium tuberculosis. This document details the immunological profile, experimental protocols, and proposed mechanisms of action to guide researchers in the evaluation and development of this vaccine platform.

Introduction

Tuberculosis (TB) remains a significant global health threat, and the efficacy of the current vaccine, Bacille Calmette-Guérin (BCG), is variable, particularly against adult pulmonary TB. The Ag85B-ESAT-6 fusion protein combines two potent mycobacterial antigens, Antigen 85B (Ag85B) and the 6-kDa early secretory antigenic target (ESAT-6), which are recognized by the host immune system during infection. When combined with a powerful adjuvant system like DDA:TDB, this fusion protein has been shown to elicit a strong and protective T-helper 1 (Th1)-biased immune response, which is crucial for controlling Mycobacterium tuberculosis infection.[1][2][3]

The adjuvant DDA:TDB consists of cationic liposomes composed of dimethyldioctadecylammonium (B77308) (DDA) bromide and trehalose-6,6'-dibehenate (TDB), a synthetic analogue of the mycobacterial cord factor.[4] This combination promotes a depot effect at the injection site, enhances antigen uptake by antigen-presenting cells (APCs), and stimulates a robust cell-mediated immune response.[5][6][7]

Data Presentation

The following tables summarize the typical immunological outcomes observed in preclinical murine models following immunization with the Ag85B-ESAT-6/DDA:TDB vaccine.

Table 1: Cellular Immune Responses in C57BL/6 Mice

Immune ParameterMeasurement AssayTypical ResultKey FindingsReference
Antigen-Specific T-Cell Proliferation Splenocyte Proliferation AssaySignificant increase in proliferation upon restimulation with Ag85B-ESAT-6DDA:TDB adjuvant enhances T-cell expansion.[8]
IFN-γ Secretion ELISpot / ELISAHigh frequency of IFN-γ secreting cells (SFU/10^6 splenocytes) and high concentration of IFN-γ in culture supernatants.Indicates a strong Th1-polarized response.[4][8]
Multifunctional CD4+ T-Cells Intracellular Cytokine Staining (ICS)Increased population of CD4+ T-cells co-producing IFN-γ, TNF-α, and IL-2.A hallmark of a potent and durable protective immune response.[3]
CD8+ T-Cell Response ICS / ELISpotInduction of antigen-specific CD8+ T-cell responses.Important for killing infected cells.[1][9]

Table 2: Humoral Immune Responses in C57BL/6 Mice

Immune ParameterMeasurement AssayTypical ResultKey FindingsReference
Antigen-Specific IgG Titer ELISAHigh titers of Ag85B-ESAT-6 specific total IgG.Robust antibody production is induced.[10]
IgG Subclass Ratio (IgG2c/IgG1) ELISAHigh IgG2c to IgG1 ratio.Further confirmation of a Th1-biased immune response in C57BL/6 mice.[1][4]

Table 3: Protection Efficacy in a Murine Challenge Model

Challenge ModelReadoutTypical ResultKey FindingsReference
Aerosol Challenge with M. tuberculosis Colony Forming Units (CFU) in lungs and spleenSignificant reduction in bacterial load compared to unvaccinated or adjuvant-only control groups.The vaccine confers a protective effect against subsequent infection.[2]

Experimental Protocols

Preparation of Ag85B-ESAT-6/DDA:TDB Vaccine Formulation

This protocol describes the preparation of the liposomal vaccine formulation.

Materials:

  • Dimethyldioctadecylammonium (DDA) bromide

  • Trehalose-6,6'-dibehenate (TDB)

  • Chloroform (B151607)

  • Sterile, endotoxin-free water for injection (WFI) or saline

  • Recombinant Ag85B-ESAT-6 fusion protein

  • Rotary evaporator

  • Water bath sonicator

  • Sterile glass vials

Procedure:

  • Lipid Film Hydration: a. Dissolve DDA and TDB in chloroform in a round-bottom flask. A common molar ratio is 25:1 (DDA:TDB). b. Attach the flask to a rotary evaporator and evaporate the chloroform under reduced pressure to form a thin lipid film on the inner surface of the flask. c. Further dry the film under a stream of nitrogen gas to remove any residual solvent.

  • Hydration and Liposome (B1194612) Formation: a. Pre-heat sterile WFI or saline to 60-80°C. b. Add the heated aqueous solution to the lipid film. c. Agitate the flask vigorously (e.g., by vortexing or manual shaking) above the lipid transition temperature until the lipid film is fully dispersed, forming a milky suspension of multilamellar vesicles (MLVs).

  • Antigen Association: a. Dilute the Ag85B-ESAT-6 fusion protein to the desired concentration in a suitable buffer (e.g., PBS). b. Add the protein solution to the DDA:TDB liposome suspension. c. Mix gently and incubate for 30 minutes at room temperature to allow for electrostatic adsorption of the negatively charged protein to the cationic liposomes.

  • Final Formulation: a. The final vaccine formulation is typically a suspension. Do not freeze. b. Store at 2-8°C until use. Mix well before administration.

Murine Immunization Protocol

This protocol outlines a typical subcutaneous immunization schedule in mice.

Materials:

  • C57BL/6 mice (female, 6-8 weeks old)

  • Ag85B-ESAT-6/DDA:TDB vaccine formulation

  • Sterile syringes and needles (e.g., 27G)

  • Animal handling and restraint equipment

Procedure:

  • Acclimatization: Acclimate mice to the facility for at least one week prior to the start of the experiment.

  • Immunization Schedule: A common prime-boost strategy involves three immunizations at two-week intervals.[10]

    • Day 0 (Prime): Administer the first dose of the vaccine.

    • Day 14 (Boost 1): Administer the second dose.

    • Day 28 (Boost 2): Administer the final dose.

  • Vaccine Administration: a. Vigorously mix the vaccine suspension before drawing it into the syringe. b. Subcutaneously inject a total volume of 100-200 µL at the base of the tail or in the scruff of the neck. c. A typical dose contains 2-10 µg of Ag85B-ESAT-6 and 250 µg of DDA.[1][10]

  • Monitoring: Monitor the animals for any adverse reactions at the injection site and for overall health.

  • Sample Collection: Collect blood samples (e.g., via tail bleed) or harvest spleens and lungs for immunological analysis at desired time points, typically 2-4 weeks after the final immunization.

Enzyme-Linked Immunospot (ELISpot) Assay for IFN-γ

This protocol is for the enumeration of antigen-specific IFN-γ secreting cells.[11][12][13][14]

Materials:

  • 96-well ELISpot plates (e.g., PVDF membrane)

  • Anti-mouse IFN-γ capture antibody

  • Biotinylated anti-mouse IFN-γ detection antibody

  • Streptavidin-Alkaline Phosphatase (AP) or Horseradish Peroxidase (HRP)

  • BCIP/NBT or AEC substrate

  • Recombinant Ag85B-ESAT-6 protein

  • Complete RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Single-cell suspension of splenocytes from immunized mice

  • ELISpot plate reader

Procedure:

  • Plate Coating: a. Coat the ELISpot plate wells with anti-mouse IFN-γ capture antibody overnight at 4°C. b. Wash the plates with sterile PBS. c. Block the plates with complete RPMI medium containing 10% FBS for at least 1 hour at 37°C.

  • Cell Plating and Stimulation: a. Prepare a single-cell suspension of splenocytes from immunized and control mice. b. Add 2-3 x 10^5 splenocytes per well. c. Stimulate the cells in triplicate wells with:

    • Ag85B-ESAT-6 protein (e.g., 5 µg/mL).
    • Positive control (e.g., Concanavalin A or anti-CD3 antibody).
    • Negative control (medium only). d. Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Detection: a. Wash the plates extensively with PBS containing 0.05% Tween 20 (PBST). b. Add the biotinylated anti-mouse IFN-γ detection antibody and incubate for 2 hours at room temperature. c. Wash with PBST. d. Add Streptavidin-AP or -HRP and incubate for 1 hour at room temperature. e. Wash with PBST and then PBS.

  • Spot Development and Analysis: a. Add the substrate (e.g., BCIP/NBT) and incubate until distinct spots emerge. b. Stop the reaction by washing with distilled water. c. Allow the plate to dry completely. d. Count the spots using an automated ELISpot reader. Results are expressed as Spot Forming Units (SFU) per million cells.

Visualizations

Signaling and Antigen Presentation Pathway

G cluster_0 Antigen Presenting Cell (APC) cluster_1 Endosome cluster_2 T-Helper Cell (Th) Ag85B_ESAT6 Ag85B-ESAT-6 Endosome Antigen Uptake (Endocytosis) Ag85B_ESAT6->Endosome DDA_TDB DDA:TDB Liposome DDA_TDB->Endosome Enhanced Uptake Mincle Mincle Receptor DDA_TDB->Mincle TDB component binds Antigen_Processing Antigen Processing Endosome->Antigen_Processing MHC_II_Loading MHC-II Loading Antigen_Processing->MHC_II_Loading MHC_II MHC-II Presentation MHC_II_Loading->MHC_II Syk Syk Mincle->Syk Card9 Card9-Bcl10-Malt1 Complex Syk->Card9 NFkB NF-κB Activation Card9->NFkB Cytokine_Production Pro-inflammatory Cytokine Production (e.g., IL-1β, IL-6, TNF-α) NFkB->Cytokine_Production Costimulation Upregulation of Co-stimulatory Molecules (CD80, CD86) NFkB->Costimulation Th_Cell Naive CD4+ T-Cell Cytokine_Production->Th_Cell Signal 3 (Cytokine Milieu) TCR TCR MHC_II->TCR Signal 1 (Antigen Recognition) CD28 CD28 Costimulation->CD28 Signal 2 (Co-stimulation) Th1_Differentiation Th1 Differentiation & Proliferation TCR->Th1_Differentiation CD28->Th1_Differentiation IFNg_Secretion IFN-γ Secretion Th1_Differentiation->IFNg_Secretion

Caption: Proposed mechanism of Ag85B-ESAT-6/DDA:TDB vaccine action.

Experimental Workflow

G cluster_0 Vaccine Preparation cluster_1 Immunization cluster_2 Immunological Readouts cluster_3 Protection Study Prep Formulation of Ag85B-ESAT-6 with DDA:TDB Adjuvant Immunize Prime-Boost Immunization of Mice (e.g., 3x s.c.) Prep->Immunize Spleen Spleen & Serum Collection Immunize->Spleen Challenge Aerosol Challenge with M. tuberculosis Immunize->Challenge ELISA Antibody Analysis (ELISA) Spleen->ELISA ELISpot T-Cell Analysis (IFN-γ ELISpot) Spleen->ELISpot CFU CFU Enumeration in Lungs/Spleen Challenge->CFU

Caption: General experimental workflow for preclinical vaccine evaluation.

Immune Response Polarization

G cluster_Th1_Hallmarks Hallmarks of Th1 Immunity Vaccine Ag85B-ESAT-6 + DDA:TDB Vaccination APC_Activation Activation of APCs (Dendritic Cells, Macrophages) Vaccine->APC_Activation Th_Priming Priming of Naive CD4+ T-Cells APC_Activation->Th_Priming Th1_Response Dominant Th1 Response Th_Priming->Th1_Response IFNg IFN-γ Production Th1_Response->IFNg IgG2c IgG2c Class Switching Th1_Response->IgG2c CTL CD8+ CTL Activity Th1_Response->CTL Protection Protection Against M. tuberculosis IFNg->Protection IgG2c->Protection CTL->Protection

Caption: Logical flow from vaccination to protective Th1 immunity.

References

Application Note: Techniques for Assessing the Efficacy of TDB-Adjuvanted Vaccines in Mice

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Trehalose-6,6-dibehenate (TDB), a synthetic analogue of the mycobacterial cord factor trehalose-6,6-dimycolate (TDM), is a potent immunological adjuvant that promotes robust Th1 and Th17 cellular immune responses.[1][2][3] TDB is a key component in liposomal adjuvant formulations like CAF01, which combines the cationic lipid dimethyldioctadecylammonium (B77308) (DDA) with TDB.[4][5][6] These formulations are promising for subunit vaccines against intracellular pathogens, such as Mycobacterium tuberculosis, where cellular immunity is critical for protection.[5][7][8] Assessing the efficacy of TDB-adjuvanted vaccines in preclinical mouse models is a crucial step in vaccine development. This involves a multi-faceted approach, evaluating both the magnitude and quality of the induced immune response, and ultimately, the level of protection against a pathogen challenge. This document provides detailed protocols and methodologies for a comprehensive evaluation.

Mechanism of Action: TDB Signaling Pathways

TDB is recognized by the C-type lectin receptor Mincle expressed on antigen-presenting cells (APCs) like macrophages and dendritic cells.[1][7] This recognition initiates a signaling cascade that is crucial for its adjuvant activity. The primary pathway involves the Fc receptor common γ-chain (FcRγ), spleen tyrosine kinase (Syk), and the CARD9-Bcl10-MALT1 adapter complex, leading to NF-κB activation and the production of pro-inflammatory cytokines.[7][8] Interestingly, the full adjuvant effect of TDB also requires MyD88-dependent signaling, primarily through the IL-1 receptor (IL-1R), which is activated by TDB-induced IL-1 production.[1][2][3] This dual signaling mechanism is responsible for driving the potent Th1 and Th17 polarization characteristic of TDB-adjuvanted vaccines.[1][7]

TDB_Signaling cluster_0 Mincle-Dependent Pathway cluster_1 MyD88-Dependent Pathway TDB TDB Mincle Mincle Receptor TDB->Mincle FcRg FcRγ Mincle->FcRg associates with Syk Syk FcRg->Syk CARD9 CARD9-Bcl10-MALT1 Syk->CARD9 NFkB NF-κB Activation CARD9->NFkB IL1 IL-1 Production CARD9->IL1 induces Cytokines1 Pro-inflammatory Cytokines & Chemokines NFkB->Cytokines1 IL1R IL-1 Receptor IL1->IL1R MyD88 MyD88 IL1R->MyD88 Th1_Th17 Th1/Th17 Differentiation MyD88->Th1_Th17

Figure 1: TDB Signaling Pathways in Antigen-Presenting Cells.

Experimental Workflow for Efficacy Assessment

A typical study to assess the efficacy of a TDB-adjuvanted vaccine in mice follows a structured workflow. This includes vaccine preparation, a prime-boost immunization schedule, a rest period to allow for memory response development, a pathogen challenge, and subsequent immunological and protection analysis.

Experimental_Workflow cluster_analysis 7. Efficacy Assessment Formulation 1. Vaccine Formulation (Antigen + DDA/TDB) Groups 2. Animal Grouping - Vaccine Group - Adjuvant Control - Naive Control Formulation->Groups Prime 3. Prime Immunization (Day 0) Groups->Prime Boost 4. Boost Immunization (e.g., Day 14-21) Prime->Boost Rest 5. Rest Period (Memory Development) Boost->Rest Challenge 6. Pathogen Challenge (e.g., Day 42) Rest->Challenge Humoral Humoral Analysis (ELISA) Challenge->Humoral Cellular Cellular Analysis (ELISpot, Flow Cytometry) Challenge->Cellular Protection Protective Analysis (Survival, CFU) Challenge->Protection

Figure 2: General Experimental Workflow for Vaccine Efficacy Testing.

Experimental Protocols

Protocol 1: Mouse Immunization and Challenge

This protocol outlines the preparation of a DDA/TDB-adjuvanted vaccine and a general immunization and challenge schedule.

Materials:

  • DDA (Dimethyldioctadecylammonium bromide)

  • TDB (Trehalose-6,6-dibehenate)

  • Recombinant protein antigen

  • Sterile Phosphate-Buffered Saline (PBS)

  • Water bath or heat block

  • 6-8 week old female C57BL/6 or BALB/c mice[5][9]

  • Appropriate pathogen for challenge (e.g., M. tuberculosis Erdman, Influenza A/PR8)[10][11]

  • Aerosol challenge chamber (for respiratory pathogens) or syringes for injection

Procedure:

  • Adjuvant Preparation (DDA/TDB Liposomes):

    • Prepare separate stock solutions of DDA and TDB in a suitable organic solvent like chloroform/methanol.

    • Combine the desired amounts in a round-bottom flask. A common formulation is CAF01, which uses DDA and TDB.[4]

    • Evaporate the solvent under a stream of nitrogen to form a thin lipid film.

    • Hydrate the lipid film with sterile PBS or buffer containing the antigen by vortexing vigorously above the lipid transition temperature (approx. 60°C for DDA/TDB).

    • The resulting liposomal suspension can be used directly for immunization.

  • Immunization Schedule:

    • Divide mice into experimental groups (e.g., Vaccine [Antigen + DDA/TDB], Adjuvant Control [DDA/TDB only], Naive [PBS only]). A typical group size is 5-8 mice.[12][13]

    • Prime (Day 0): Administer the first dose of the vaccine preparation. Intramuscular or subcutaneous injection (50-100 µL) is common.[9][10] A typical dose might contain 2-10 µg of antigen.[11][14]

    • Boost (Day 21): Administer a second identical dose of the vaccine to boost the immune response.[15]

  • Pathogen Challenge:

    • After a rest period to allow for memory T cell development (e.g., 3-6 weeks post-boost), challenge the mice.[10][11]

    • For a respiratory pathogen like M. tuberculosis, use a calibrated aerosol exposure system to deliver a low dose (e.g., 100-200 CFU) directly to the lungs.[11]

    • For other pathogens, the challenge may be intravenous, intraperitoneal, or intranasal depending on the disease model.[16][17]

  • Monitoring:

    • Monitor mice daily for clinical signs of illness, including weight loss and mortality, for a defined period (e.g., 21-30 days).[10][18]

Protocol 2: Assessment of Humoral Immunity by ELISA

This protocol measures antigen-specific antibody titers in the serum of immunized mice.

Materials:

  • 96-well high-binding ELISA plates

  • Recombinant protein antigen

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Blocking Buffer (e.g., PBS with 1% BSA or 5% non-fat milk)

  • Wash Buffer (PBS with 0.05% Tween-20, PBST)

  • Mouse serum samples collected post-immunization

  • HRP-conjugated secondary antibodies (e.g., anti-mouse IgG, IgG1, IgG2c)

  • TMB substrate solution

  • Stop Solution (e.g., 2N H₂SO₄)

  • Microplate reader (450 nm)

Procedure:

  • Plate Coating: Coat wells with the antigen (1-2 µg/mL in Coating Buffer) overnight at 4°C.

  • Washing: Wash plates 3 times with Wash Buffer.

  • Blocking: Block non-specific binding sites with Blocking Buffer for 1-2 hours at room temperature.

  • Sample Incubation: Wash plates. Add serially diluted mouse serum samples to the wells and incubate for 2 hours at room temperature.

  • Secondary Antibody: Wash plates. Add HRP-conjugated anti-mouse IgG (for total IgG) or specific isotypes (IgG1, IgG2c for C57BL/6 mice) and incubate for 1 hour at room temperature.[9]

  • Detection: Wash plates. Add TMB substrate and incubate in the dark until a blue color develops (5-15 minutes).

  • Reading: Stop the reaction with Stop Solution. Read the absorbance at 450 nm.

  • Analysis: The antibody titer is defined as the reciprocal of the highest serum dilution that gives an absorbance value above a pre-determined cutoff (e.g., 2-3 times the background).

Protocol 3: Assessment of Cellular Immunity by ELISpot

This protocol quantifies the number of antigen-specific cytokine-secreting cells (e.g., IFN-γ for Th1, IL-17 for Th17).

Materials:

  • 96-well ELISpot plates pre-coated with anti-cytokine capture antibody (e.g., anti-IFN-γ or anti-IL-17)

  • Spleens or lymph nodes from immunized mice

  • RPMI-1640 medium with 10% FBS

  • Recombinant protein antigen or peptide pools

  • Concanavalin A (ConA) or anti-CD3/CD28 (positive control)

  • Biotinylated anti-cytokine detection antibody

  • Streptavidin-Alkaline Phosphatase (AP) or -HRP

  • BCIP/NBT or AEC substrate

  • ELISpot plate reader

Procedure:

  • Cell Preparation: Prepare single-cell suspensions from the spleens or draining lymph nodes of immunized mice.

  • Plating: Add splenocytes (e.g., 2.5 x 10⁵ cells/well) to the pre-coated ELISpot plate.[15]

  • Stimulation: Add the specific antigen (e.g., 5-10 µg/mL), positive control (ConA), or media only (negative control) to the wells.

  • Incubation: Incubate the plate for 18-24 hours at 37°C, 5% CO₂.

  • Detection: Wash the plates to remove cells. Add the biotinylated detection antibody and incubate.

  • Enzyme Conjugate: Wash plates. Add Streptavidin-AP or -HRP and incubate.

  • Substrate: Wash plates. Add the substrate to develop colored spots. Each spot represents a cytokine-secreting cell.

  • Analysis: Stop the reaction by washing with water. Allow the plate to dry and count the spots using an automated ELISpot reader.

Protocol 4: Assessment of Protective Efficacy

This protocol determines the vaccine's ability to reduce pathogen burden after a challenge.

Materials:

  • Lungs and spleens from challenged mice

  • Sterile PBS with 0.05% Tween-20

  • Tissue homogenizer

  • Appropriate agar (B569324) plates for bacterial culture (e.g., Middlebrook 7H11 for M. tuberculosis)

  • Incubator

Procedure:

  • Tissue Harvest: At a defined time point post-challenge (e.g., 4 weeks for M. tuberculosis), humanely euthanize the mice.[11]

  • Homogenization: Aseptically remove lungs and spleens and homogenize them in a fixed volume of sterile PBS-Tween.

  • Serial Dilution: Prepare 10-fold serial dilutions of the tissue homogenates.

  • Plating: Plate the dilutions onto appropriate agar plates.

  • Incubation: Incubate the plates for the required time to allow for colony growth (e.g., 3-4 weeks for M. tuberculosis).

  • Enumeration: Count the number of colonies on the plates to determine the Colony Forming Units (CFU) per organ.

  • Analysis: Convert the CFU counts to a logarithmic scale (log₁₀ CFU). Protection is demonstrated by a significant reduction in log₁₀ CFU in the vaccinated group compared to the control groups.[11]

Data Presentation and Interpretation

Quantitative data should be summarized in tables for clear comparison between groups.

Table 1: Antigen-Specific Antibody Responses (4 weeks post-boost)

Group Antigen-Specific IgG (Mean Titer ± SD) IgG1 Titer (Mean ± SD) IgG2c Titer (Mean ± SD) IgG2c/IgG1 Ratio
Vaccine (Ag + DDA/TDB) 128,500 ± 21,300 15,600 ± 4,500 98,700 ± 18,200 6.33
Adjuvant Control < 100 < 100 < 100 -
Naive Control < 100 < 100 < 100 -

Interpretation: A high total IgG titer indicates strong immunogenicity. A high IgG2c/IgG1 ratio is indicative of a Th1-biased immune response, which is a hallmark of TDB adjuvanticity.[9][19]

Table 2: Antigen-Specific T-Cell Responses (ELISpot)

Group IFN-γ SFU / 10⁶ Splenocytes (Mean ± SD) IL-17 SFU / 10⁶ Splenocytes (Mean ± SD)
Vaccine (Ag + DDA/TDB) 850 ± 150 320 ± 65
Adjuvant Control 15 ± 8 10 ± 5
Naive Control < 5 < 5

SFU: Spot Forming Units. Interpretation: A high number of IFN-γ and IL-17 spot-forming units confirms the induction of strong Th1 and Th17 responses, respectively, which are crucial for protection against many intracellular pathogens.[1][5]

Table 3: Protective Efficacy (4 weeks post-challenge)

Group Lung Bacterial Load (Mean log₁₀ CFU ± SD) Spleen Bacterial Load (Mean log₁₀ CFU ± SD)
Vaccine (Ag + DDA/TDB) 4.15 ± 0.25* 3.20 ± 0.30*
Adjuvant Control 6.20 ± 0.35 5.10 ± 0.40
Naive Control 6.35 ± 0.40 5.25 ± 0.38

*p < 0.001 compared to control groups. Interpretation: A significant reduction of 1-2 log₁₀ CFU in the lungs and spleen of vaccinated mice compared to controls is a strong indicator of protective immunity.[11]

References

Methods for Incorporating Antigens into DDA:TDB Liposomes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cationic liposomes composed of dimethyldioctadecylammonium (B77308) (DDA) and trehalose (B1683222) 6,6-dibehenate (TDB) are a potent adjuvant system capable of inducing robust cell-mediated and humoral immune responses.[1][2] The efficacy of DDA:TDB liposomes as a vaccine delivery platform is significantly influenced by the method of antigen incorporation. This document provides detailed application notes and protocols for the two primary methods of incorporating antigens into DDA:TDB liposomes: passive surface adsorption and active encapsulation. Understanding these methods is crucial for the rational design and development of effective liposomal vaccine formulations.

DDA:TDB liposomes, also known as CAF01, are recognized for their ability to form a depot at the injection site, enhancing antigen presentation and promoting a strong Th1 and Th17 response.[3][4][5] TDB, a synthetic analogue of the mycobacterial cord factor, is a key immunomodulatory component that activates antigen-presenting cells (APCs) through the Mincle receptor.[6] The cationic nature of DDA facilitates the electrostatic interaction with negatively charged antigens and promotes uptake by APCs.[7][8][9]

Methods of Antigen Incorporation

There are two primary strategies for incorporating antigens into DDA:TDB liposomes:

  • Passive Loading (Surface Adsorption): This method relies on the electrostatic interaction between a charged antigen and the cationic surface of the DDA:TDB liposomes. It is a straightforward and widely used technique, particularly for protein antigens.[7][8]

  • Active Loading (Encapsulation): This approach involves entrapping the antigen within the aqueous core or the lipid bilayer of the liposomes during their formation. This method can protect the antigen from degradation and may offer a different immunological profile compared to surface-adsorbed antigens.[1][10]

The choice of incorporation method can significantly impact the physicochemical characteristics of the final formulation, including particle size, zeta potential, and antigen loading efficiency, which in turn influence the immunological outcome.[1][7]

Data Presentation: Physicochemical Characteristics

The following tables summarize the typical physicochemical properties of DDA:TDB liposomes with incorporated antigens, based on findings from various studies.

Table 1: Influence of Antigen Incorporation Method on Liposome (B1194612) Characteristics

FormulationAntigenIncorporation MethodAverage Diameter (nm)Zeta Potential (mV)Antigen Association Efficiency (%)Reference
DDA:TDB MLV (empty)--667.2 ± 72.646.26 ± 3.7N/A[1]
DDA:TDB MLV + OVAOvalbumin (OVA)Surface Adsorption1047.1 ± 135.8> 46.26~95%[1]
DDA:TDB SUV + OVAOvalbumin (OVA)Surface AdsorptionNot specified, but smaller than MLVsNot specified~85%[1]
DDA:TDB DRV (OVA)Ovalbumin (OVA)Encapsulation546 ± 23.7Not specifiedNot specified[1]

Table 2: Effect of Protein-to-Lipid Ratio on Colloidal Stability of DDA:TDB Liposomes with Adsorbed Antigen

Protein-to-Lipid RatioColloidal StabilityObservationReference
LowStableWell-dispersed liposomes[11]
IntermediateAggregationFormation of larger aggregates[11]
HighStableRe-stabilization of the dispersion[11]

Experimental Protocols

Protocol 1: Preparation of DDA:TDB Liposomes by Lipid Film Hydration

This protocol describes the preparation of multilamellar vesicles (MLVs) of DDA:TDB, which can then be used for passive or active antigen loading.

Materials:

  • Dimethyldioctadecylammonium (DDA) bromide

  • Trehalose 6,6-dibehenate (TDB)

  • Chloroform

  • Methanol

  • Sterile, pyrogen-free aqueous buffer (e.g., Tris buffer, pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Nitrogen gas stream

Procedure:

  • Lipid Dissolution: Dissolve DDA and TDB in a chloroform/methanol mixture (e.g., 9:1 v/v) in a round-bottom flask. A typical mass ratio for DDA:TDB is 5:1.[12]

  • Film Formation: Evaporate the organic solvents using a rotary evaporator under reduced pressure or by a gentle stream of nitrogen gas. This will form a thin lipid film on the wall of the flask.[13]

  • Film Drying: To ensure complete removal of residual solvent, dry the lipid film under vacuum for at least 1 hour, or overnight.[12][13]

  • Hydration: Hydrate the lipid film with the desired sterile aqueous buffer by adding the buffer to the flask and agitating. The hydration temperature should be above the phase transition temperature of the lipids (for DDA, this is ~47°C). For example, heat the buffer to 60-80°C before adding it to the lipid film and maintain this temperature during hydration with continuous stirring for 30-60 minutes.[8] This process results in the formation of multilamellar vesicles (MLVs).

  • Sizing (Optional): To produce smaller, unilamellar vesicles (SUVs), the MLV suspension can be subjected to sonication or extrusion through polycarbonate membranes with defined pore sizes.[1]

Protocol 2: Passive Antigen Loading by Surface Adsorption

This protocol details the simple mixing method for adsorbing protein antigens onto the surface of pre-formed DDA:TDB liposomes.

Materials:

  • Pre-formed DDA:TDB liposome suspension (from Protocol 1)

  • Antigen solution in a compatible buffer

  • Sterile mixing vials

Procedure:

  • Mixing: Simply mix the DDA:TDB liposome suspension with the antigen solution at the desired antigen-to-lipid ratio.[8]

  • Incubation: Incubate the mixture at room temperature for a specified period (e.g., 30-60 minutes) with intermittent, gentle mixing to allow for electrostatic adsorption of the antigen to the liposome surface.[8]

  • Characterization: The resulting formulation can be used directly or characterized for antigen association efficiency. To determine the amount of adsorbed antigen, the liposomes can be separated from the unbound antigen by centrifugation. The amount of protein in the supernatant can then be quantified using a suitable protein assay (e.g., BCA or Bradford assay).[8][12]

Protocol 3: Active Antigen Loading by Dehydration-Rehydration Method (DRV)

This method is suitable for encapsulating water-soluble antigens within the liposomes.

Materials:

  • Empty small unilamellar vesicles (SUVs) of DDA:TDB (prepared by sonication or extrusion of MLVs from Protocol 1)

  • Antigen solution

  • Lyophilizer (freeze-dryer)

Procedure:

  • Mixing: Mix the empty DDA:TDB SUV suspension with the antigen solution.

  • Freezing: Freeze the mixture rapidly, for example, by plunging it into liquid nitrogen.

  • Lyophilization: Lyophilize the frozen mixture overnight to remove the water, resulting in a dry powder of lipids and antigen.

  • Controlled Rehydration: Rehydrate the lyophilized powder with a small, controlled volume of sterile aqueous buffer. This slow rehydration process leads to the formation of large, multilamellar vesicles with the antigen entrapped between the lamellae.

  • Washing: To remove unencapsulated antigen, the DRV suspension can be washed by repeated centrifugation and resuspension in fresh buffer.

Visualization of Workflows and Signaling Pathways

experimental_workflow cluster_prep Liposome Preparation cluster_loading Antigen Incorporation cluster_final Final Product lipids DDA & TDB Lipids dissolve Dissolve in Organic Solvent lipids->dissolve film Form Lipid Film dissolve->film hydrate Hydrate with Aqueous Buffer film->hydrate mlv DDA:TDB MLVs hydrate->mlv adsorption Passive Adsorption: Mix and Incubate mlv->adsorption encapsulation Active Encapsulation: Dehydration-Rehydration mlv->encapsulation antigen Antigen Solution antigen->adsorption antigen->encapsulation final_adsorbed Antigen-Adsorbed Liposomes adsorption->final_adsorbed final_encapsulated Antigen-Encapsulated Liposomes encapsulation->final_encapsulated

Caption: Experimental workflow for antigen incorporation into DDA:TDB liposomes.

signaling_pathway cluster_uptake Antigen Presentation cluster_activation Immune Activation cluster_response T-Cell Response liposome Antigen-Loaded DDA:TDB Liposome uptake Endocytosis liposome->uptake apc Antigen Presenting Cell (APC) (e.g., Dendritic Cell) mhcI MHC Class I apc->mhcI mhcII MHC Class II apc->mhcII uptake->apc cd8 CD8+ T-Cell (CTL) mhcI->cd8 cd4 CD4+ T-Cell mhcII->cd4 tdb TDB mincle Mincle Receptor tdb->mincle syk Syk-Card9 Pathway mincle->syk cytokines Pro-inflammatory Cytokines (e.g., IL-6, TNF-α) syk->cytokines cytokines->cd4 th1 Th1 Response (IFN-γ) cd4->th1 th17 Th17 Response (IL-17) cd4->th17

Caption: Signaling pathway activated by DDA:TDB liposomes.

Conclusion

The method of incorporating antigens into DDA:TDB liposomes is a critical parameter in the development of liposomal vaccines. Surface adsorption is a simple and effective method for many protein antigens, leveraging the cationic nature of the liposomes. Encapsulation offers an alternative for protecting the antigen and may provide different release kinetics and immune stimulation. The choice of method should be guided by the specific antigen properties and the desired immunological outcome. Careful characterization of the final formulation is essential to ensure consistency, stability, and efficacy. The protocols and data presented here provide a foundation for researchers to develop and optimize DDA:TDB liposome-based vaccines.

References

Application Notes and Protocols for Spray Drying Inhalable TDB Liposomal Adjuvants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of effective vaccines, particularly for respiratory pathogens, necessitates potent adjuvants that can elicit robust mucosal and systemic immune responses. Trehalose-6,6'-dibehenate (TDB), a synthetic analogue of the mycobacterial cord factor, is a powerful immunostimulant that activates the C-type lectin receptor Mincle, driving strong T helper 1 (Th1) and Th17 immune responses.[1][2] Formulating TDB into liposomes, such as the cationic adjuvant formulation CAF01 (composed of dimethyldioctadecylammonium (B77308) (DDA) and TDB), creates a potent adjuvant system.[3][4]

For pulmonary delivery, converting these liposomal suspensions into a dry powder via spray drying offers significant advantages, including enhanced stability, suitability for use in dry powder inhalers (DPIs), and the potential for targeted lung delivery.[5][6][7] This document provides detailed protocols for the preparation and spray drying of TDB-containing liposomes and the subsequent characterization of the resulting inhalable powder. It also summarizes key process parameters and outlines the known signaling pathway of the TDB adjuvant.

Part 1: Experimental Protocols

Protocol 1.1: Preparation of Cationic TDB Liposomal Suspension (DDA/TDB)

This protocol describes the preparation of TDB-containing cationic liposomes using the lipid film hydration method.

Materials:

  • Dimethyldioctadecylammonium (DDA) bromide

  • Trehalose-6,6'-dibehenate (TDB)

  • Chloroform (B151607)/Methanol solvent mixture

  • Hydration buffer (e.g., Tris buffer, pH 7.4)

  • Rotary evaporator

  • Water bath sonicator or probe sonicator

  • Extruder with polycarbonate membranes (optional)

Procedure:

  • Lipid Film Formation:

    • Dissolve DDA and TDB in a suitable organic solvent such as chloroform or a chloroform/methanol mixture in a round-bottom flask. A typical weight ratio is 5:1 DDA to TDB.[8]

    • Attach the flask to a rotary evaporator.

    • Rotate the flask in a water bath set to a temperature above the phase transition temperature of the lipids (e.g., 60-70°C) to facilitate solvent removal.

    • Apply a vacuum to evaporate the solvent, resulting in the formation of a thin, dry lipid film on the inner wall of the flask.

    • Continue drying under high vacuum for at least 1-2 hours to remove any residual solvent.

  • Hydration:

    • Pre-heat the hydration buffer to the same temperature as the water bath used for film formation.

    • Add the warm buffer to the flask containing the lipid film.

    • Agitate the flask by hand or using the rotary evaporator (with the vacuum off) until the lipid film is fully dispersed, forming a milky suspension of multilamellar vesicles (MLVs).[8]

  • Size Reduction (Optional but Recommended):

    • To achieve a more uniform and smaller vesicle size, sonicate the liposomal suspension. Use either a bath sonicator or a probe sonicator until the suspension becomes less turbid.[8]

    • For a well-defined size distribution, the suspension can be extruded multiple times through polycarbonate membranes of a specific pore size (e.g., 100 nm or 200 nm) using a heated extruder.

  • Final Formulation:

    • The resulting suspension contains DDA/TDB liposomes. Store at 4°C until further use. The final concentration may be around 2.5 mg/ml DDA and 0.5 mg/ml TDB.[9]

Protocol 1.2: Spray Drying of TDB Liposomes

This protocol outlines the process of converting the liposomal suspension into a dry powder suitable for inhalation.

Materials:

  • DDA/TDB liposomal suspension (from Protocol 1.1)

  • Cryoprotectant/excipient (e.g., Trehalose, Mannitol, Leucine)

  • Deionized water

  • Benchtop spray dryer (e.g., Büchi B-290 Mini Spray Dryer) with a high-performance cyclone

  • Two-fluid nozzle (e.g., 0.7 mm)

Procedure:

  • Feedstock Preparation:

    • Dissolve the chosen cryoprotectant(s) in deionized water. Trehalose is a highly effective stabilizer for DDA/TDB liposomes.[9][10] Combinations of sugars with leucine (B10760876) can improve aerosol performance.[3]

    • Gently mix the cryoprotectant solution with the prepared DDA/TDB liposomal suspension. A typical feedstock concentration might be 20 mg/ml total solids (e.g., 2 mg/ml DDA/TDB and 18 mg/ml excipients).[3]

    • Ensure the solution is homogenous before spray drying.

  • Spray Dryer Setup and Operation:

    • Assemble the spray dryer with a two-fluid nozzle and a high-performance cyclone for efficient particle collection.[3]

    • Set the process parameters. These are critical and must be optimized for each specific formulation. Refer to Table 1 for typical ranges.

      • Inlet Temperature: 80°C to 120°C.[3][11] A lower temperature is generally preferred for heat-sensitive liposomes.

      • Outlet Temperature: Aim for 50°C to 65°C.[3][12] This is a critical parameter affecting powder moisture.

      • Feed Flow Rate: 1.0 to 4.5 mL/min.[11][12]

      • Atomizing Airflow Rate: 357 to 601 L/h.[3][11] This affects droplet size and, consequently, the final particle size.

      • Aspirator/Drying Airflow: Set to a high percentage (e.g., 90-100%) to ensure efficient drying and particle transport to the cyclone.[3][12]

    • Pump deionized water through the system first to stabilize the temperatures.

    • Switch the feed pump to the liposomal feedstock to begin the drying process.

  • Powder Collection:

    • The dried particles are separated from the airstream in the cyclone and fall into the collection vessel.

    • Once the feedstock is depleted, continue running the drying gas for a few minutes to ensure all powder is collected.

    • Carefully collect the powder from the collection vessel.

  • Storage:

    • Store the resulting dry powder in a desiccator over silica (B1680970) gel at 4°C to protect it from moisture.[3]

G cluster_prep Part A: Liposome (B1194612) Preparation cluster_sd Part B: Spray Drying cluster_char Part C: Characterization p1 Dissolve DDA/TDB in Organic Solvent p2 Form Thin Lipid Film (Rotary Evaporation) p1->p2 p3 Hydrate Film with Aqueous Buffer p2->p3 p4 Size Reduction (Sonication/Extrusion) p3->p4 s1 Prepare Feedstock: Liposomes + Excipients (e.g., Trehalose) p4->s1 Liposomal Suspension s2 Atomize Feedstock into Droplets s1->s2 s3 Dry Droplets with Heated Nitrogen Gas s2->s3 s4 Collect Dry Powder via Cyclone s3->s4 c1 Assess Aerodynamic Performance (MMAD, FPF) s4->c1 Inhalable Powder c2 Analyze Particle Size & Morphology s4->c2 c3 Confirm Liposome Integrity (Post-Rehydration) s4->c3 c4 Measure Moisture & Yield s4->c4

Caption: Experimental workflow for producing and evaluating inhalable TDB liposomal powders.
Protocol 1.3: Characterization of Spray-Dried Liposomal Powders

This section details key analytical methods to ensure the quality and performance of the final powder product.

1.3.1 Aerodynamic Particle Size Distribution

  • Method: Use a multi-stage cascade impactor, such as an Andersen Cascade Impactor (ACI), as per USP guidelines.[12]

  • Procedure: Load a capsule with a known mass of the spray-dried powder into a dry powder inhaler device. Actuate the device into the ACI at a calibrated airflow rate. Quantify the amount of adjuvant (or a marker lipid) deposited on each stage using a suitable analytical technique (e.g., HPLC).

  • Outputs: Calculate the Mass Median Aerodynamic Diameter (MMAD), Geometric Standard Deviation (GSD), and Fine Particle Fraction (FPF). The FPF is the percentage of the emitted dose with an aerodynamic diameter < 5 µm, which is critical for deep lung deposition.[12]

1.3.2 Liposome Integrity Post-Rehydration

  • Method: Dynamic Light Scattering (DLS).

  • Procedure: Rehydrate a known amount of the spray-dried powder in the original buffer. Gently vortex to ensure complete dissolution. Measure the particle size and polydispersity index (PDI) of the rehydrated liposomes using DLS.

  • Analysis: Compare the size and PDI of the rehydrated liposomes to the original liposomal suspension before spray drying. A minimal change in size indicates that the liposomes were well-protected during the drying process.[5][13]

1.3.3 Particle Morphology and Size

  • Method: Scanning Electron Microscopy (SEM).

  • Procedure: Mount the powder onto an SEM stub using double-sided carbon tape and sputter-coat with a conductive material (e.g., gold).

  • Analysis: Image the particles under high vacuum to observe their morphology (e.g., spherical, wrinkled, porous) and size. Wrinkled or porous particles often have better aerosolization properties.[3]

1.3.4 Moisture Content

  • Method: Karl Fischer titration.

  • Procedure: Determine the water content of the powder using a coulometric or volumetric Karl Fischer titrator.

  • Analysis: A low residual moisture content (typically < 3%) is crucial for the physical stability of the powder and to prevent particle aggregation.[13]

1.3.5 Production Yield

  • Method: Gravimetric analysis.

  • Procedure: Calculate the production yield as the percentage of the collected powder mass relative to the total solid mass in the initial feedstock solution.[14]

  • Formula: Yield (%) = (Mass of collected powder / Total mass of solids in feedstock) x 100.

Part 2: Data Presentation

The following tables summarize quantitative data from studies on spray-dried liposomal powders, illustrating the relationship between process parameters and powder characteristics.

Table 1: Influence of Spray Drying Parameters on Liposomal Powder Attributes

Parameter Setting/Range Effect on MMAD¹ Effect on Yield Effect on Moisture Effect on Liposome Stability Reference(s)
Inlet Temperature 80 - 200 °C Higher temp. can lead to faster evaporation and smaller, less dense particles. Yield generally increases with temperature up to an optimum.[11][14] Lower moisture content at higher temperatures. High temperatures can risk lipid degradation or liposome fusion. [11][14]
Feed Flow Rate 1.5 - 7.5 mL/min Higher feed rate can increase particle size due to larger initial droplets.[11] Can decrease yield due to incomplete drying. Higher moisture content at higher feed rates.[13] Less critical if drying is efficient. [11][13]
Atomizing Airflow 357 - 742 L/h Higher airflow produces smaller droplets, leading to smaller final particles.[3] Can influence collection efficiency. Can lead to lower moisture content due to better atomization. High shear stress during atomization can disrupt liposomes.[5] [3][13]
Feedstock Conc. 5 - 20 mg/mL Higher concentration generally results in larger particles.[13] Higher concentration often increases process yield.[13] May increase residual moisture if drying is not optimized. High concentration can increase viscosity, affecting atomization. [13]

¹ MMAD: Mass Median Aerodynamic Diameter

Table 2: Physicochemical and Aerodynamic Properties of Spray-Dried Liposomal Powders

Formulation Excipients Liposome Size (Rehydrated) Geometric Particle Size (d₅₀) MMAD (µm) FPF (%)² Moisture (%) Yield (%) Reference(s)
DDA/TDB + Trehalose/Leucine ~400 nm 2.0 - 3.5 µm 2.5 - 4.0 µm 30 - 50 < 3 N/A [3]
DMPC³ + Mannitol N/A 2.64 µm N/A 56.8 N/A 82.5 [14]
DMPC³ + Trehalose N/A 4.55 µm N/A N/A 3.76 72.6 [14]
DS⁴ Liposomes + Hydrolyzed Gelatin ~150 nm 7.9 µm 2.2 µm 75.6 N/A 60 - 70 [12]

² FPF: Fine Particle Fraction (< 5 µm) ³ DMPC: Dimyristoyl phosphatidylcholine (used as a model phospholipid) ⁴ DS: Dapsone (used as a model drug)

Part 3: TDB Adjuvant Signaling Pathway

Trehalose-6,6'-dibehenate (TDB) exerts its adjuvant effect by activating antigen-presenting cells (APCs), such as dendritic cells and macrophages. The signaling cascade is initiated through the Mincle receptor and integrates signals through the MyD88-dependent pathway to drive a potent Th1/Th17 adaptive immune response.

Mechanism of Action:

  • Recognition: TDB is recognized by the C-type lectin receptor Mincle on the surface of APCs.[1][15]

  • Syk-Card9 Pathway: Mincle does not have an intrinsic signaling domain and associates with the ITAM-containing adaptor protein, FcRγ. TDB binding leads to the phosphorylation of FcRγ, which recruits and activates Spleen tyrosine kinase (Syk). Activated Syk then initiates a downstream signaling cascade through CARD9, Bcl10, and MALT1 (the "CBM signalosome").[15]

  • APC Activation: This signaling cascade leads to the activation of transcription factors (like NF-κB), resulting in the upregulation of co-stimulatory molecules (e.g., CD80, CD86) and the production of pro-inflammatory cytokines, including IL-1β, IL-6, and TNF-α.[15][16]

  • MyD88-Dependent IL-1R Signaling: The adjuvant effect of TDB also requires the adaptor protein MyD88.[1][2] The Mincle-induced production of IL-1β acts in an autocrine or paracrine fashion, signaling through the IL-1 receptor (IL-1R). This IL-1R signaling is MyD88-dependent and is crucial for driving the differentiation of naïve T cells.[1][17]

  • Th1/Th17 Polarization: The cytokine milieu produced by the activated APCs promotes the differentiation of antigen-specific CD4+ T cells into IFN-γ-producing Th1 cells and IL-17-producing Th17 cells, which are critical for immunity against many intracellular pathogens.[1][2]

G cluster_APC Antigen Presenting Cell (APC) cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_TCell T-Cell Differentiation TDB TDB Adjuvant Mincle Mincle TDB->Mincle Binds FcRg FcRγ Mincle->FcRg Associates Syk Syk FcRg->Syk Activates IL1R IL-1R MyD88 MyD88 IL1R->MyD88 Recruits Card9 Card9-Bcl10-Malt1 (CBM Complex) Syk->Card9 Activates NFkB NF-κB Card9->NFkB Activates Cytokines Pro-inflammatory Cytokine Genes (IL-1β, IL-6, TNF-α) NFkB->Cytokines Upregulates Th1 Th1 Response (IFN-γ) MyD88->Th1 Promotes Th17 Th17 Response (IL-17) MyD88->Th17 Promotes IL1b_out IL-1β Cytokines->IL1b_out Secretion IL1b_out->IL1R Binds

Caption: Signaling pathway of the TDB adjuvant in an antigen-presenting cell (APC).

References

Application Notes and Protocols: Use of Trehalose 6,6'-dibehenate in Tuberculosis Vaccine Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Trehalose (B1683222) 6,6'-dibehenate (TDB) is a synthetic analogue of the mycobacterial cord factor, trehalose 6,6'-dimycolate (TDM), a critical immunostimulatory component of the Mycobacterium tuberculosis (Mtb) cell wall.[1][2][3] TDB serves as a potent adjuvant in vaccine formulations, particularly for subunit vaccines against tuberculosis, by activating the innate immune system to elicit strong and durable adaptive immune responses.[1][4][5] Recombinant subunit vaccines are often poorly immunogenic on their own and require adjuvants to stimulate a robust immune response.[4][6] TDB has been shown to induce both Th1 and Th17 cell-mediated immunity, which are considered crucial for protection against intracellular pathogens like Mtb.[1][4][7][8] This document provides detailed application notes and experimental protocols for the use of TDB in tuberculosis vaccine research.

Mechanism of Action

TDB is recognized by the C-type lectin receptor (CLR) Mincle (Macrophage-inducible C-type lectin) expressed on the surface of antigen-presenting cells (APCs) such as macrophages and dendritic cells.[1][3][7][9][10] The binding of TDB to Mincle initiates a signaling cascade that is essential for its adjuvant activity.

Signaling Pathway:

  • Recognition: TDB, typically formulated in a delivery system like liposomes, is recognized by Mincle.[1][7]

  • Syk-Card9 Pathway Activation: Upon ligand binding, Mincle associates with the Fc receptor common γ-chain (FcRγ), which triggers intracellular signaling via spleen tyrosine kinase (Syk).[1][7][11] This leads to the activation of the CARD9 (caspase recruitment domain-containing protein 9) signaling pathway.[1][7][11]

  • NF-κB Activation and Pro-inflammatory Cytokine Production: The Syk-Card9 pathway culminates in the activation of the transcription factor NF-κB, leading to the production of pro-inflammatory cytokines and chemokines.[11]

  • MyD88-Dependent Signaling and Th1/Th17 Polarization: The adjuvant effect of TDB also requires MyD88-dependent signaling.[1][7][8] Mincle activation leads to the production of IL-1, which in turn signals through the IL-1 receptor (IL-1R) in a MyD88-dependent manner to drive the differentiation of antigen-specific T cells into Th1 and Th17 subtypes.[1][4][7][8]

The induction of both Th1 (characterized by IFN-γ production) and Th17 (characterized by IL-17 production) responses is considered beneficial for protection against Mtb.[2]

Data Presentation

Table 1: Immunological Profile of TDB-Adjuvanted Vaccines
Adjuvant FormulationVaccine AntigenModelKey Immune ResponsesProtective Efficacy (CFU reduction)Reference
CAF01 (DDA/TDB) H1 (Ag85B-ESAT-6)MiceStrong Th1 and Th17 responses; induction of long-lived memory T-cells.[2][11][12]Significant reduction in bacterial load.[11][12]
DMT (DDA/MPLA/TDB) pCMFO (DNA vaccine expressing four Mtb antigens)MiceEnhanced Th1-biased responses and IL-2 producing central memory T-cells.[13]Enhanced and persistent protection against M. tuberculosis aerosol infection.[13][13]
BCG/DDA/TDB BCGMiceInduction of highly protective CD4+Ox40+ T cells secreting IFN-γ, TNF-α, and IL-2.[14]1.3 log10 CFU reduction with adoptive transfer of 10^6 CD4+Ox40+ T cells.[14][14]

Note: DDA (Dimethyldioctadecylammonium bromide) is a cationic lipid that forms the liposomal vehicle for TDB. MPLA (Monophosphoryl lipid A) is a TLR4 agonist.

Table 2: Cytokine Production in Response to TDB Stimulation
Cell TypeStimulantCytokines InducedKey Signaling MoleculesReference
Murine Bone Marrow-Derived Macrophages (BMDMs) Plate-coated TDBG-CSF, IL-6Mincle, Syk, Card9[9]
Human Peripheral Blood Mononuclear Cells (PBMCs) Aryl trehalose derivatives (TDB analogues)Pro-Th17 cytokine profileMincle[15]
Murine Dendritic Cells (DCs) TDBIL-1α, IL-1βMincle, Nlrp3 inflammasome[4][7]

Experimental Protocols

Protocol 1: Preparation of CAF01 (DDA/TDB) Adjuvant

This protocol describes the preparation of the liposomal adjuvant CAF01, which is composed of DDA and TDB.[16]

Materials:

  • Dimethyldioctadecylammonium (DDA) bromide

  • Trehalose 6,6'-dibehenate (TDB)

  • Chloroform (B151607)

  • Methanol

  • TRIS base buffer (10 mM, pH 7.4)

  • Rotary evaporator

  • Nitrogen gas source

  • Water bath

Procedure:

  • Prepare stock solutions:

    • Prepare a 5 mg/mL solution of DDA in a 9:1 (v/v) mixture of chloroform and methanol.

    • Prepare a 5 mg/mL solution of TDB in a 9:1 (v/v) mixture of chloroform and methanol.

  • Mix lipids:

    • In a round-bottom flask, combine the DDA and TDB solutions to achieve a desired weight ratio (e.g., 5:1 DDA:TDB). For example, mix 1 mL of the DDA solution with 0.2 mL of the TDB solution.[16]

  • Create lipid film:

    • Remove the organic solvents using a rotary evaporator to form a thin lipid film on the wall of the flask.

    • Flush the flask with nitrogen gas to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with TRIS base buffer (10 mM, pH 7.4).

    • Heat the suspension at 60°C for 20 minutes to facilitate the formation of liposomes.

    • Allow the suspension to cool to room temperature before use. The resulting liposomal suspension should be used within one day.[16]

  • Antigen incorporation:

    • The vaccine antigen can be mixed with the pre-formed CAF01 adjuvant prior to immunization.

Protocol 2: Immunization of Mice with a TDB-Adjuvanted Subunit Vaccine

This protocol provides a general procedure for immunizing mice to evaluate the efficacy of a TDB-adjuvanted vaccine.

Materials:

  • C57BL/6 or BALB/c mice (6-8 weeks old)

  • TDB-adjuvanted vaccine formulation (e.g., antigen mixed with CAF01)

  • Phosphate-buffered saline (PBS)

  • Syringes and needles (e.g., 27-gauge)

Procedure:

  • Vaccine preparation:

    • Dilute the TDB-adjuvanted vaccine formulation to the desired concentration in sterile PBS. A typical immunization dose might contain 10-50 µg of antigen and a corresponding amount of adjuvant.

  • Immunization schedule:

    • Administer the vaccine via subcutaneous or intramuscular injection. A common prime-boost strategy involves an initial immunization (Day 0) followed by one or two booster immunizations at 2-3 week intervals.

  • Control groups:

    • Include control groups such as mice receiving the antigen alone, the adjuvant alone, or PBS.

  • Monitoring:

    • Monitor the mice for any adverse reactions at the injection site.

  • Evaluation of immune responses:

    • At a specified time point after the final immunization (e.g., 2-4 weeks), collect spleens and/or blood to analyze antigen-specific immune responses using techniques such as ELISPOT, intracellular cytokine staining, and ELISA.

Protocol 3: In Vitro Stimulation of Macrophages with TDB

This protocol describes the stimulation of murine bone marrow-derived macrophages (BMDMs) to assess the cellular response to TDB.

Materials:

  • Bone marrow cells from mice

  • Macrophage colony-stimulating factor (M-CSF)

  • Complete cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)

  • TDB

  • Isopropanol (B130326) or DMSO

  • Tissue culture plates (e.g., 96-well)

  • ELISA kits for desired cytokines (e.g., TNF-α, IL-6)

Procedure:

  • Preparation of BMDMs:

    • Harvest bone marrow cells from the femurs and tibias of mice.

    • Culture the cells in complete medium supplemented with M-CSF for 6-7 days to differentiate them into macrophages.

  • Plate-coating with TDB:

    • Dissolve TDB in isopropanol or DMSO.

    • Add the TDB solution to the wells of a tissue culture plate and allow the solvent to evaporate, leaving a thin film of TDB coated on the well surface.[2]

  • Cell stimulation:

    • Harvest the differentiated BMDMs and seed them into the TDB-coated wells.

    • Incubate the cells for 18-24 hours at 37°C in a CO2 incubator.

  • Cytokine analysis:

    • Collect the cell culture supernatants.

    • Measure the concentration of secreted cytokines (e.g., TNF-α, IL-6) using a commercial ELISA kit according to the manufacturer's instructions.[2]

Visualizations

Signaling Pathway of TDB Adjuvant

TDB_Signaling_Pathway cluster_APC Antigen Presenting Cell cluster_TCell T-Cell TDB TDB Mincle Mincle TDB->Mincle binds FcRg FcRγ Mincle->FcRg associates Syk Syk FcRg->Syk activates Card9 CARD9 Syk->Card9 activates NFkB NF-κB Card9->NFkB activates Pro_IL1 pro-IL-1 NFkB->Pro_IL1 transcription IL1 IL-1 Pro_IL1->IL1 cleavage IL1R IL-1R IL1->IL1R binds MyD88 MyD88 IL1R->MyD88 activates Th1_Th17 Th1/Th17 Differentiation MyD88->Th1_Th17 Vaccine_Workflow cluster_prep Vaccine Preparation cluster_immunization Immunization cluster_challenge Challenge cluster_analysis Analysis Formulation Formulate Vaccine (Antigen + TDB Adjuvant) Immunize Immunize Animal Model (e.g., Mice) Formulation->Immunize Challenge Challenge with M. tuberculosis Immunize->Challenge Immune_Response Analyze Immune Responses (ELISPOT, Flow Cytometry) Challenge->Immune_Response Protection Assess Protection (Bacterial Load in Lungs/Spleen) Challenge->Protection TDB_Mechanism_Immunity TDB This compound (TDB) Mincle Mincle Receptor Activation on APCs TDB->Mincle Innate Innate Immune Activation Mincle->Innate Cytokines Pro-inflammatory Cytokine Production (e.g., IL-1) Innate->Cytokines Adaptive Adaptive Immune Response Cytokines->Adaptive Th1_Th17 Th1 and Th17 Cell Differentiation Adaptive->Th1_Th17 Protection Protection against M. tuberculosis Th1_Th17->Protection

References

Troubleshooting & Optimization

How to improve the solubility of Trehalose 6,6'-dibehenate for experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and detailed protocols to effectively solubilize Trehalose 6,6'-dibehenate (TDB) for experimental use.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound (TDB) not dissolving in water or aqueous buffers like PBS?

A1: this compound is a large glycolipid with two long, lipophilic behenate (B1239552) chains, making it practically insoluble in water.[1] Its chemical structure lends itself to solubility in organic solvents or requires special formulation techniques for dispersion in aqueous media.

Q2: What are the recommended organic solvents for creating a TDB stock solution?

A2: For creating a stock solution, several organic solvents can be used. Dimethylformamide (DMF) and Dimethyl sulfoxide (B87167) (DMSO) are common choices.[2][3] A mixture of Chloroform:Methanol:Water (65:25:4) has also been shown to be effective, dissolving TDB at concentrations up to 5 mg/mL.[4] It is often necessary to apply heat and sonication to achieve full dissolution.[2][5]

Q3: My TDB precipitates when I add my organic stock solution to my aqueous cell culture medium. What can I do?

A3: This is a common issue due to the poor aqueous solubility of TDB. To minimize precipitation, add the organic stock solution dropwise to the aqueous medium while vortexing or stirring vigorously. Prepare the solution fresh and use it immediately.[5] For improved stability and delivery in aqueous systems, formulating TDB into liposomes, often with a cationic lipid like dimethyldioctadecylammonium (B77308) (DDA), is a highly effective strategy.[4][6][7]

Q4: How can I prepare TDB for in vivo animal studies?

A4: For in vivo administration, TDB is typically prepared as a suspension rather than a true solution.[2][5] Common methods involve using co-solvents and surfactants. Two established protocols use either 15% Cremophor EL in saline or a combination of 0.5% Carboxymethylcellulose sodium (CMC-Na) and 1% Tween-80 in saline.[2][5] In both cases, ultrasonication is essential to create a homogenous suspension suitable for administration.[2][5]

Q5: I need to create a stable formulation of TDB for a vaccine adjuvant. What is the best approach?

A5: The most robust and widely published method for creating a stable TDB-based adjuvant is to incorporate it into cationic liposomes.[4][7][8] This is typically done by co-dissolving TDB with a cationic lipid like dimethyldioctadecylammonium (DDA) in an organic solvent, creating a thin lipid film by evaporation, and then hydrating the film with an aqueous buffer.[6] This process, known as the thin-film hydration method, creates liposomal nanoparticles where TDB is stably integrated into the lipid bilayer.[6][8]

Solubility Data Summary

The following table summarizes the reported solubility of this compound in various solvent systems.

Solvent SystemConcentrationType of SolutionRequired ConditionsReference
Dimethylformamide (DMF)0.5 mg/mLSolutionUltrasonic, warming, heat to 60°C[2][5]
Dimethyl sulfoxide (DMSO)Slightly SolubleSolutionHeating to 60°C may be required[3][6]
Chloroform:Methanol:Water (65:25:4, v/v/v)5 mg/mLSolutionStandard mixing[4]
0.5% CMC-Na / 1% Tween-80 in Saline4.95 mg/mLSuspensionUltrasonication[2][5]
15% Cremophor EL in Saline2.5 mg/mLSuspensionUltrasonication[2][5]
WaterInsoluble (1.5E-8 g/L at 25°C)InsolubleN/A[1]

Experimental Protocols

Protocol 1: Preparation of a TDB Stock Solution in DMSO

This protocol is suitable for preparing a concentrated stock for subsequent dilution in in vitro assays.

  • Weigh the desired amount of TDB powder in a sterile, conical tube.

  • Add the required volume of high-purity DMSO to achieve a target concentration (e.g., 1 mg/mL).

  • Briefly vortex the mixture.

  • Place the tube in a heat block or water bath set to 60°C for approximately 15-30 seconds to facilitate dissolution.[6]

  • Immediately vortex the warm solution vigorously for 30 seconds to ensure it is fully dissolved.[6]

  • For use in aqueous media, this stock should be added dropwise to the final buffer or media with constant stirring and used promptly.

Protocol 2: Preparation of an Aqueous Suspension for In Vivo Use

This protocol uses a surfactant and suspending agent to create a homogenous suspension for animal administration.

  • Prepare the vehicle solution: 0.5% (w/v) Carboxymethylcellulose sodium (CMC-Na) and 1% (v/v) Tween-80 in sterile saline.

  • Weigh the TDB powder and place it in a sterile glass vial.

  • Add a small amount of the vehicle to the powder to create a paste.

  • Gradually add the remaining vehicle solution to the paste while vortexing to achieve the final desired concentration (e.g., up to 4.95 mg/mL).[2][5]

  • Place the vial in an ultrasonic bath sonicator and sonicate until the suspension is uniform and no visible aggregates remain.

  • Visually inspect the suspension for homogeneity before administration. This suspension should be prepared fresh before each experiment.

Protocol 3: Formulation of TDB into Cationic Liposomes (DDA:TDB)

This protocol describes the thin-film hydration method for creating a liposomal adjuvant, a common application for TDB.

  • Solubilization: In a round-bottom flask, dissolve dimethyldioctadecylammonium (DDA) and TDB in a chloroform/methanol (9:1 v/v) solution. A typical weight ratio is 5:1 DDA:TDB.[6]

  • Film Formation: Remove the organic solvents using a rotary evaporator under reduced pressure. This will create a thin, uniform lipid film on the inner surface of the flask. Flush the flask with nitrogen gas to remove any residual solvent.[6]

  • Hydration: Hydrate the lipid film with a sterile aqueous buffer (e.g., 10 mM TRIS buffer, pH 7.4) by adding the buffer to the flask.[6]

  • Vesicle Formation: Heat the suspension at 60°C for 20 minutes with gentle agitation to facilitate the formation of multilamellar vesicles (MLVs).[6]

  • Homogenization (Optional): To achieve a more uniform particle size distribution (e.g., small unilamellar vesicles or SUVs), the suspension can be further processed by high-shear mixing, sonication, or extrusion through polycarbonate membranes.[7]

  • The resulting liposomal suspension should be used within one day for optimal performance.[6]

Visual Guides

G cluster_input Experimental Goal cluster_invitro In Vitro Assay cluster_invivo In Vivo Administration cluster_suspension Aqueous Suspension cluster_liposome Liposomal Formulation start Select Desired Application invitro_stock Prepare Organic Stock (e.g., DMSO, DMF) start->invitro_stock In Vitro invivo_choice Suspension or Liposome? start->invivo_choice In Vivo invitro_heat Apply Gentle Heat (60°C) & Vortexing invitro_stock->invitro_heat invitro_add Add Stock Dropwise to Aqueous Medium invitro_heat->invitro_add invitro_use Use Immediately invitro_add->invitro_use susp_vehicle Use Surfactant/Co-solvent (e.g., Tween-80/CMC-Na) invivo_choice->susp_vehicle Suspension lipo_film Create DDA:TDB Lipid Film (Solvent Evaporation) invivo_choice->lipo_film Liposome susp_sonic Ultrasonicate to Homogenize susp_vehicle->susp_sonic susp_admin Administer Freshly Prepared susp_sonic->susp_admin lipo_hydrate Hydrate Film with Buffer lipo_film->lipo_hydrate lipo_form Form Vesicles (Heating) lipo_hydrate->lipo_form lipo_admin Administer Suspension lipo_form->lipo_admin

Caption: Experimental workflow for selecting a TDB solubilization strategy.

G cluster_props Intrinsic Properties cluster_solutions Solubilization & Dispersion Strategies tdb This compound (TDB) prop1 Two Long Lipophilic Behenate Chains prop2 High Molecular Weight (987.4 g/mol) prop3 High Crystal Lattice Energy poor_sol Poor Aqueous Solubility prop1->poor_sol prop2->poor_sol prop3->poor_sol sol1 Organic Solvents (DMF, DMSO) poor_sol->sol1 sol2 Co-solvents & Surfactants (Tween-80, Cremophor EL) poor_sol->sol2 sol3 Energy Input (Heating, Sonication) poor_sol->sol3 sol4 Complexation / Formulation (e.g., DDA Liposomes) poor_sol->sol4

Caption: Factors affecting TDB solubility and corresponding improvement strategies.

References

Addressing aggregation issues in DDA:TDB liposome formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DDA:TDB liposome (B1194612) formulations. The information is designed to help address common challenges, particularly aggregation issues, that may be encountered during experimental work.

Troubleshooting Guide: Addressing Aggregation

Aggregation of DDA:TDB liposomes is a common issue that can impact vaccine efficacy and stability. This guide provides a systematic approach to troubleshooting and resolving these problems.

Initial Observation: Increased turbidity, visible particulates, or a significant increase in particle size as measured by Dynamic Light Scattering (DLS).

Is the antigen-to-lipid ratio optimized?

The ratio of protein antigen to the lipid components of the DDA:TDB liposomes is a critical factor that can influence colloidal stability. An inappropriate ratio can lead to aggregation upon antigen adsorption.[1]

  • Recommendation: Systematically vary the antigen-to-lipid ratio to identify the optimal concentration that maintains stability. Monitor particle size and polydispersity index (PDI) at each ratio.

Are you observing aggregation after antigen adsorption?

The electrostatic interaction between the cationic DDA:TDB liposomes and the often negatively charged protein antigen is a primary driver of adsorption, but can also lead to the cross-linking of liposomes and subsequent aggregation.[2][3][4]

  • Recommendation: After adding the antigen, allow for an appropriate incubation period and then immediately characterize the formulation using DLS. If aggregation is observed, consider modifying the ionic strength of the buffer or the antigen-to-lipid ratio.

Is the formulation method appropriate?

The method of liposome preparation can significantly impact the final characteristics of the vesicles, including their propensity to aggregate. The lipid film hydration method is commonly used for DDA:TDB liposomes.[2][5]

  • Recommendation: Ensure that the hydration of the lipid film is performed above the phase transition temperature (Tc) of the lipids to ensure proper formation of the vesicles.[5] Inadequate hydration can lead to incomplete liposome formation and aggregation.

Have you considered the impact of other formulation components?

Additives such as cholesterol or PEG can be incorporated into the liposome bilayer to modify its properties.

  • Cholesterol: Incorporation of cholesterol can increase the fluidity of the lipid bilayer.[6][7] While this may not directly prevent aggregation, it can influence antigen retention and the overall stability of the formulation.[6][7]

  • PEGylation: The addition of polyethylene (B3416737) glycol (PEG) to the liposome surface can provide steric stabilization, which has been shown to reduce aggregation.[8]

Are your storage conditions appropriate?

DDA:TDB liposomes are known to be physically stable for extended periods when stored at 4°C.[9] Improper storage can lead to changes in vesicle characteristics and aggregation. For long-term storage, freeze-drying (lyophilization) with a suitable cryoprotectant like trehalose (B1683222) can preserve the liposomes.[10]

  • Recommendation: Store liposome formulations at 4°C for short-term use. For long-term storage, consider freeze-drying with trehalose at concentrations above 211 mM.[10]

Frequently Asked Questions (FAQs)

Q1: What are the typical signs of aggregation in my DDA:TDB liposome formulation?

A1: Signs of aggregation include a noticeable increase in the cloudiness or turbidity of the liposome suspension, the formation of visible particles or precipitates, and a significant increase in the average particle size and polydispersity index (PDI) as measured by Dynamic Light Scattering (DLS).[5]

Q2: How does the adsorption of my protein antigen affect the size of the DDA:TDB liposomes?

A2: Adsorption of protein antigens onto the surface of cationic DDA:TDB liposomes often leads to an increase in the measured particle size.[3][4][11] This is due to both the addition of the protein layer and, more significantly, the potential for antigen-mediated cross-linking of multiple liposomes, leading to aggregation.[1][2]

Q3: Can the choice of buffer impact the stability of my DDA:TDB liposomes?

A3: Yes, the buffer composition, including its pH and ionic strength, can influence the stability of the liposomes. High ionic strength buffers can screen the surface charge of the cationic liposomes, reducing the electrostatic repulsion between them and potentially leading to aggregation.[12] It is advisable to use a buffer with a physiological pH and moderate ionic strength.

Q4: What is the role of TDB in the DDA:TDB formulation, and does it contribute to aggregation?

A4: Trehalose 6,6'-dibehenate (TDB) is an immunostimulatory molecule that, when incorporated into DDA liposomes, enhances the adjuvant effect.[13] While DDA is the primary cationic component responsible for antigen adsorption, the presence of TDB can influence the overall physicochemical properties of the liposome. Studies have shown that DDA:TDB liposomes are generally more stable against aggregation during storage compared to liposomes made of DDA alone.[9]

Q5: How does vesicle size of DDA:TDB liposomes affect their function as a vaccine adjuvant?

A5: The size of DDA:TDB liposomes can play a role in the type of immune response generated. While it may not significantly affect antibody production, vesicle size can influence the cell-mediated immune response.[14][15] For instance, different sized liposomes can have varied patterns of draining to the lymph nodes and can stimulate different cytokine profiles.[15]

Quantitative Data Summary

Table 1: Effect of Antigen Adsorption on DDA:TDB Liposome Size

FormulationAverage Diameter (nm)Zeta Potential (mV)Reference
Empty DDA:TDB MLVs667.2 ± 72.6+46.26 ± 3.7[3][4]
DDA:TDB MLVs + OVA1047.1 ± 135.8-[3][4][11]
DDA:TDB DRV(OVA)546 ± 23.7-[3][4]

MLV: Multilamellar Vesicles, DRV: Dehydration-Rehydration Vesicles, OVA: Ovalbumin

Experimental Protocols

Protocol 1: Preparation of DDA:TDB Liposomes by Lipid Film Hydration

This protocol describes the preparation of multilamellar vesicles (MLVs) using the lipid film hydration method.

Materials:

Procedure:

  • Dissolve DDA and TDB in a chloroform:methanol mixture (e.g., 9:1 v/v) in a round-bottom flask. A common molar ratio for DDA:TDB is 8:1.[2]

  • Remove the organic solvents using a rotary evaporator to form a thin lipid film on the wall of the flask.

  • Further dry the lipid film under a stream of nitrogen gas or in a vacuum desiccator to remove any residual solvent.

  • Hydrate the lipid film with the desired aqueous buffer by adding the buffer to the flask. The temperature of the hydration buffer should be above the phase transition temperature of the lipids (for DDA, this is typically heated to 80°C).[16]

  • Vortex the flask until the lipid film is fully dispersed in the buffer, forming a milky suspension of MLVs.

  • For antigen adsorption, the protein antigen can be mixed with the prepared liposomes and incubated at room temperature.[16]

Protocol 2: Characterization of Liposome Size by Dynamic Light Scattering (DLS)

This protocol outlines the measurement of liposome size and polydispersity index (PDI).

Materials:

  • DDA:TDB liposome suspension

  • DLS instrument

  • Cuvettes

Procedure:

  • Dilute a small aliquot of the liposome suspension in the appropriate buffer to a suitable concentration for DLS analysis.

  • Transfer the diluted sample to a clean cuvette.

  • Place the cuvette in the DLS instrument.

  • Allow the sample to equilibrate to the measurement temperature.

  • Perform the measurement to obtain the Z-average diameter (particle size) and the PDI.

  • Analyze the data to assess the size distribution of the liposomes. An increase in the average size and PDI over time can be indicative of aggregation.[5]

Visualizations

Aggregation_Troubleshooting_Workflow start Start: Aggregation Observed check_ratio Is the antigen-to-lipid ratio optimized? start->check_ratio check_adsorption Is aggregation occurring post-antigen adsorption? check_ratio->check_adsorption Yes solution_ratio Systematically vary the antigen-to-lipid ratio. check_ratio->solution_ratio No check_method Is the formulation method appropriate? check_adsorption->check_method Yes solution_adsorption Modify buffer ionic strength or antigen-to-lipid ratio. check_adsorption->solution_adsorption No check_storage Are storage conditions correct? check_method->check_storage Yes solution_method Ensure hydration is above Tc. Consider alternative methods. check_method->solution_method No solution_storage Store at 4°C or freeze-dry with cryoprotectant. check_storage->solution_storage No end_good Problem Resolved check_storage->end_good Yes solution_ratio->end_good solution_adsorption->end_good solution_method->end_good solution_storage->end_good

A troubleshooting workflow for addressing aggregation in DDA:TDB liposome formulations.

Antigen_Adsorption_Pathway liposome Cationic DDA:TDB Liposome (+) interaction Electrostatic Interaction liposome->interaction antigen Protein Antigen (-) antigen->interaction adsorption Antigen Adsorption interaction->adsorption stable Stable Antigen-Coated Liposome adsorption->stable Optimal Ratio crosslinking Antigen-Mediated Cross-linking adsorption->crosslinking Sub-optimal Ratio aggregation Aggregation crosslinking->aggregation

The process of antigen adsorption and its potential to lead to aggregation.

References

Technical Support Center: Optimizing DDA:TDB Liposomal Vaccine Adjuvants

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the ratio of Dimethyldioctadecylammonium (DDA) to Trehalose 6,6'-dibehenate (TDB) in liposomal vaccine adjuvants.

Frequently Asked Questions (FAQs)

Q1: What are the individual roles of DDA and TDB in the liposomal adjuvant system?

A1: DDA (Dimethyldioctadecylammonium) is a cationic lipid that forms the vesicle structure of the liposome (B1194612). Its positive charge is crucial for adsorbing negatively charged antigens through electrostatic interactions and for forming a depot at the injection site. This depot effect prolongs antigen exposure to the immune system. TDB (this compound) is a synthetic analogue of the mycobacterial cord factor, acting as an immunostimulator. TDB activates antigen-presenting cells (APCs) through the Mincle receptor, leading to a signaling cascade that promotes the secretion of pro-inflammatory cytokines and the development of a Th1 and Th17 immune response.

Q2: What is the primary mechanism of action for DDA:TDB liposomal adjuvants?

A2: The adjuvant effect of DDA:TDB liposomes is multifactorial. The cationic DDA ensures efficient antigen association and delivery to APCs.[1] Once taken up by APCs, TDB activates these cells, leading to their maturation and enhanced antigen presentation to T cells. This activation, combined with the depot effect of DDA, results in a robust and sustained cellular (Th1/Th17) and humoral immune response.[2][3]

Q3: How does the DDA to TDB ratio influence the immune response?

A3: The ratio of DDA to TDB is a critical parameter that can modulate the type and magnitude of the immune response. Generally, TDB is responsible for driving the Th1/Th17 response. A higher proportion of TDB can enhance the production of IFN-γ, a key cytokine for cell-mediated immunity. However, an optimal ratio is necessary, as an excess of TDB may not necessarily lead to a better response and could affect the physicochemical properties of the liposomes. The DDA component is crucial for the structural integrity and cationic nature of the liposomes, which facilitates antigen delivery. While specific optimal ratios can be antigen-dependent, a commonly used molar ratio is in the range of 8:1 to 5:1 (DDA:TDB).[2]

Q4: What are the key physicochemical characteristics to monitor during formulation?

A4: The critical quality attributes (CQAs) for DDA:TDB liposomes include particle size, polydispersity index (PDI), and zeta potential.

  • Particle Size: The vesicle size can influence the in vivo distribution and the resulting immune response. While no significant effect on antibody production has been observed, vesicle size can impact the cell-mediated response.[1]

  • Polydispersity Index (PDI): This parameter indicates the uniformity of the liposome population. A PDI value below 0.3 is generally desirable for pharmaceutical formulations to ensure batch-to-batch consistency.[4]

  • Zeta Potential: This measures the surface charge of the liposomes. A positive zeta potential is expected for DDA:TDB liposomes and is important for their stability (through electrostatic repulsion) and interaction with antigens and cells.

Q5: How stable are DDA:TDB liposomal formulations, and what are the optimal storage conditions?

A5: DDA:TDB liposomes are reported to be physically stable for extended periods when stored at 4°C.[5] However, stability can be influenced by factors such as the DDA:TDB ratio, the presence of other excipients, and the storage temperature. It is crucial to monitor the particle size and PDI over time to detect any signs of aggregation or fusion. For long-term storage, lyophilization (freeze-drying) can be employed to enhance stability.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Liposome Aggregation/Precipitation During Formulation 1. Suboptimal Hydration Temperature: Hydration below the phase transition temperature (Tc) of the lipids can lead to incomplete hydration and aggregation. 2. Poor Lipid Film Formation: An uneven lipid film can result in heterogeneous hydration. 3. Inappropriate Buffer Conditions: pH and ionic strength of the hydration buffer can affect liposome stability.1. Ensure the hydration temperature is above the Tc of both DDA and TDB. 2. Ensure the organic solvent is completely removed to form a thin, uniform lipid film. Slow rotation during evaporation helps. 3. Use a low ionic strength buffer. Screen different pH values to find the optimal condition for your specific formulation.
Increase in Particle Size and PDI During Storage 1. Physical Instability: Liposomes may be fusing or aggregating over time. 2. Suboptimal Storage Temperature: Storage at room temperature can increase lipid mobility and lead to instability.1. Optimize the DDA:TDB ratio; TDB can act as a stabilizer. 2. Store liposomes at 4°C. Avoid freezing unless a suitable cryoprotectant is used, as freezing and thawing can disrupt the vesicles. 3. For long-term stability, consider lyophilization.
Low Antigen Adsorption Efficiency 1. Insufficient Cationic Charge: The zeta potential of the liposomes may be too low for effective electrostatic interaction with the antigen. 2. Antigen Properties: The antigen's isoelectric point (pI) and net charge at the formulation pH are critical. 3. High Ionic Strength of Antigen Solution: Salts can shield the electrostatic interactions.1. Verify the DDA concentration and ensure a sufficiently positive zeta potential. 2. Adjust the pH of the formulation to ensure the antigen has a net negative charge. 3. Desalt the antigen solution or use a low-salt buffer for adsorption.
Inconsistent Batch-to-Batch Immunological Readouts 1. Variability in Physicochemical Properties: Inconsistent particle size, PDI, or zeta potential between batches. 2. Inconsistent Antigen Loading: Variable amounts of antigen adsorbed to the liposomes.1. Strictly control formulation parameters: lipid concentrations, hydration temperature and time, and extrusion/sonication parameters. Characterize each batch thoroughly. 2. Quantify antigen adsorption for each batch to ensure consistent loading.

Data Presentation

Table 1: Influence of DDA:TDB Liposome Composition on Physicochemical Properties

Liposome Composition (molar ratio)Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference
DDA:TDB (8:1)1920.0 ± 70.0Narrow+[2]
DDA:TDB (CAF01)~500Heterogeneous+[1]

Table 2: Effect of DDA:TDB Adjuvant on Immune Response Profile

AdjuvantAntigenKey Cytokine ResponseAntibody Isotype ProfileInterpretationReference
DDARSV proteinMixed Th1/Th2-DDA alone can induce a mixed response.[6]
DDA:TDBInfluenza H3N2-Enhanced IgG1 and IgG2bPotent humoral response with a Th2-type profile.[2]
DDA:TDBC. trachomatis CTH522IFN-γBalanced IgG1/IgG2cBalanced Th1/Th2 response.[7]
DDA:TDB + 3M-052 (TLR7 agonist)C. trachomatis CTH522Reduced IFN-γSkewed towards IgG2cStrong Th1-like antibody response, but reduced T-cell IFN-γ.[7][8]

Experimental Protocols

Protocol 1: Preparation of DDA:TDB Liposomes by Thin Film Hydration
  • Lipid Preparation:

    • Dissolve DDA and TDB in a chloroform:methanol (e.g., 9:1 v/v) solution in a round-bottom flask. A typical starting concentration is 10-20 mg of total lipid per mL of organic solvent.

  • Thin Film Formation:

    • Remove the organic solvent using a rotary evaporator under reduced pressure. The water bath temperature should be kept above the phase transition temperature of the lipids (e.g., 40-60°C).

    • Continue evaporation until a thin, uniform lipid film is formed on the inner wall of the flask.[9]

    • To ensure complete removal of residual solvent, dry the film further under high vacuum for at least 2 hours or overnight.[9][10]

  • Hydration:

    • Hydrate the lipid film with an aqueous buffer (e.g., 10 mM Tris buffer, pH 7.4). The volume of the buffer will determine the final lipid concentration.

    • The hydration should be performed at a temperature above the lipid's phase transition temperature (e.g., 60°C) for at least 30-60 minutes with agitation (e.g., vortexing or on the rotary evaporator without vacuum) to form multilamellar vesicles (MLVs).[2][11]

  • Size Reduction (Optional but Recommended):

    • To obtain smaller, more uniform liposomes (SUVs), the MLV suspension can be subjected to sonication or extrusion.

    • Extrusion: Repeatedly pass the liposome suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm or 200 nm) using a lipid extruder. This is typically done at a temperature above the Tc.

  • Antigen Loading:

    • Add the antigen solution to the prepared liposomes and incubate for a defined period (e.g., 30 minutes) at room temperature to allow for electrostatic adsorption.

Protocol 2: Characterization of DDA:TDB Liposomes
  • Particle Size and Polydispersity Index (PDI) Measurement:

    • Use Dynamic Light Scattering (DLS).

    • Dilute the liposome suspension in filtered buffer to an appropriate concentration to avoid multiple scattering effects.

    • Equilibrate the sample to the desired temperature in the DLS instrument.

    • Perform multiple measurements to obtain the Z-average diameter (particle size) and the PDI.[10][12]

  • Zeta Potential Measurement:

    • Use Laser Doppler Velocimetry, often integrated into DLS instruments.

    • Dilute the liposome suspension in a low ionic strength buffer (e.g., 10 mM NaCl) to ensure sufficient particle mobility.

    • The instrument measures the electrophoretic mobility of the liposomes, which is then converted to the zeta potential. A positive value is expected for DDA:TDB liposomes.[13]

Visualizations

experimental_workflow Experimental Workflow for DDA:TDB Liposome Formulation and Characterization cluster_prep Liposome Preparation cluster_loading Antigen Loading cluster_char Characterization prep1 1. Dissolve DDA & TDB in Organic Solvent prep2 2. Form Thin Lipid Film (Rotary Evaporation) prep1->prep2 prep3 3. Hydrate Film with Aqueous Buffer (MLVs) prep2->prep3 prep4 4. Size Reduction (Extrusion/Sonication) prep3->prep4 load1 5. Add Antigen Solution prep4->load1 load2 6. Incubate for Adsorption load1->load2 char1 7. Measure Particle Size & PDI (DLS) load2->char1 char2 8. Measure Zeta Potential load2->char2

Caption: Workflow for DDA:TDB liposome preparation and characterization.

troubleshooting_logic Troubleshooting Logic for Liposome Aggregation start Liposome Aggregation Observed q1 When does aggregation occur? start->q1 during During Formulation q1->during During Formulation storage During Storage q1->storage During Storage cause1 Potential Causes: - Suboptimal Hydration Temp. - Uneven Lipid Film - Incorrect Buffer during->cause1 cause2 Potential Causes: - Physical Instability (Fusion) - Incorrect Storage Temp. storage->cause2 sol1 Solutions: - Hydrate above Tc - Ensure complete solvent removal - Optimize buffer pH/ionic strength cause1->sol1 sol2 Solutions: - Store at 4°C - Optimize DDA:TDB ratio - Consider lyophilization cause2->sol2

Caption: Troubleshooting flowchart for liposome aggregation issues.

signaling_pathway Simplified Signaling Pathway of TDB in an APC cluster_cell Antigen Presenting Cell (APC) mincle Mincle Receptor syk Syk mincle->syk activates card9 Card9-Bcl10-Malt1 Complex syk->card9 activates nfkb NF-κB card9->nfkb activates cytokines Pro-inflammatory Cytokines (e.g., IL-6, TNF-α) nfkb->cytokines promotes transcription of th1_response Th1/Th17 Differentiation cytokines->th1_response drives tdb TDB (from DDA:TDB Liposome) tdb->mincle binds to

Caption: TDB signaling pathway in an antigen-presenting cell.

References

Technical Support Center: The Effect of Acyl Chain Length on the Stability of Trehalose Diester Liposomes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and experimenting with trehalose (B1683222) diester liposomes. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions (FAQs) to address common challenges encountered during research and development.

I. Quantitative Data Summary

The stability of trehalose diester liposomes is significantly influenced by the length of their acyl chains. Longer acyl chains generally lead to more stable liposomes due to increased van der Waals forces and a higher gel-to-liquid crystalline phase transition temperature (Tm), resulting in a more ordered and less permeable membrane.

Below is a summary of the physicochemical properties of dimethyldioctadecylammonium (B77308) (DDA) liposomes incorporated with various trehalose 6,6'-diesters (TDX) of different acyl chain lengths.

Trehalose Diester Acyl ChainAcyl Chain LengthAverage Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Colloidal StabilityMembrane Packing
TDL (Laurate)C12~450> 0.4~55DecreasedLess Favorable
TDMyr (Myristate)C14~450< 0.3~55MaintainedFavorable
TDP (Palmitate)C16~450< 0.3~55MaintainedFavorable
TDS (Stearate)C18~450< 0.3~55MaintainedMost Favorable
TDA (Arachidate)C20~450< 0.3~55MaintainedFavorable
TDB (Behenate)C22~450< 0.3~55MaintainedFavorable

Data synthesized from studies on DDA/TDX liposomes, where longer acyl chains (TDS and TDP) demonstrated the most favorable physicochemical properties for a stable formulation.[1]

II. Experimental Protocols

A. Preparation of Trehalose Diester Liposomes (Thin-Film Hydration Method)

This protocol describes the preparation of unilamellar trehalose diester liposomes using the thin-film hydration method followed by extrusion.

Materials:

  • Trehalose diester (e.g., Trehalose 6,6'-dibehenate - TDB)

  • Co-lipid (e.g., Dimethyldioctadecylammonium - DDA)

  • Chloroform (B151607) or a suitable organic solvent

  • Hydration buffer (e.g., HEPES-buffered saline, pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Water bath sonicator

Procedure:

  • Lipid Film Formation:

    • Dissolve the trehalose diester and co-lipid in chloroform in a round-bottom flask at the desired molar ratio.

    • Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the inner surface of the flask.

    • Continue to dry the film under high vacuum for at least 2 hours to remove any residual solvent.[2]

  • Hydration:

    • Hydrate the lipid film with the hydration buffer by adding the buffer to the flask and agitating. The temperature of the buffer should be above the gel-to-liquid crystalline phase transition temperature (Tm) of the lipid with the highest Tm.[3]

    • Vortex or sonicate the mixture in a water bath sonicator until the lipid film is fully dispersed, forming a milky suspension of multilamellar vesicles (MLVs).

  • Extrusion (Size Reduction):

    • To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion.

    • Pass the suspension through an extruder fitted with polycarbonate membranes of the desired pore size (e.g., 100 nm) for a set number of passes (e.g., 11-21 times).[2] The extrusion should also be performed at a temperature above the Tm.

  • Characterization:

    • Characterize the resulting liposomes for size, polydispersity index, and zeta potential using Dynamic Light Scattering (DLS).

    • Morphology can be assessed using Cryogenic Transmission Electron Microscopy (Cryo-TEM).

B. Liposome (B1194612) Stability Assessment: Fluorescence Leakage Assay

This assay measures the leakage of an encapsulated fluorescent dye from the liposomes over time, providing an indication of membrane stability.

Materials:

  • Trehalose diester liposome suspension

  • Fluorescent dye (e.g., 5(6)-Carboxyfluorescein - CF) at a self-quenching concentration (e.g., 50-100 mM)

  • Size-exclusion chromatography column (e.g., Sephadex G-50)

  • Fluorescence spectrophotometer

  • Triton X-100 solution (2% v/v)

Procedure:

  • Encapsulation of Fluorescent Dye:

    • Prepare the liposomes as described in Protocol A, but use a hydration buffer containing the self-quenching concentration of the fluorescent dye.

  • Removal of Unencapsulated Dye:

    • Separate the liposomes with the encapsulated dye from the unencapsulated dye by passing the suspension through a size-exclusion chromatography column.

  • Leakage Measurement:

    • Dilute the liposome suspension in the hydration buffer to a suitable concentration in a cuvette.

    • Measure the initial fluorescence intensity (F_initial) at an appropriate excitation and emission wavelength for the chosen dye.[4][5][6]

    • Incubate the liposome suspension under the desired stress conditions (e.g., elevated temperature, presence of serum).

    • Measure the fluorescence intensity (F_t) at various time points.

    • At the end of the experiment, add Triton X-100 to lyse the liposomes completely and measure the maximum fluorescence intensity (F_max).[4][5][6]

  • Calculation of Percentage Leakage:

    • Calculate the percentage of dye leakage at each time point using the following formula: % Leakage = [(F_t - F_initial) / (F_max - F_initial)] * 100

III. Troubleshooting Guides and FAQs

A. Troubleshooting Common Experimental Issues
IssuePossible Cause(s)Recommended Solution(s)
Liposome Aggregation (Increased PDI) - Insufficient hydration of the lipid film.- Extrusion temperature below the Tm.- Inappropriate buffer ionic strength or pH.- Freeze-thaw cycles.- Ensure the hydration buffer is above the Tm and allow sufficient time for hydration.- Check and adjust the extrusion temperature.- Optimize the buffer composition.- Avoid unnecessary freeze-thaw cycles. If necessary, use a cryoprotectant like trehalose.[3][7][8]
Low Encapsulation Efficiency - Suboptimal lipid concentration.- Inefficient hydration.- Leakage during extrusion.- Optimize the lipid concentration in the initial formulation.- Ensure complete hydration of the lipid film.- Perform extrusion at a temperature that balances membrane fluidity and stability.
High Initial Leakage in Stability Assay - Incomplete removal of unencapsulated dye.- Liposome instability due to formulation or preparation method.- Ensure the size-exclusion chromatography is effectively separating free dye from liposomes.- Re-evaluate the liposome formulation and preparation parameters (e.g., lipid composition, extrusion pressure).
Inconsistent Particle Size - Incomplete dissolution of lipids in the organic solvent.- Uneven lipid film.- Insufficient number of extrusion passes.- Ensure lipids are fully dissolved before evaporation.- Rotate the flask during evaporation to create a uniform film.- Increase the number of extrusion passes.
B. Frequently Asked Questions (FAQs)

Q1: Why is the acyl chain length of the trehalose diester important for liposome stability?

A1: The acyl chain length is a critical determinant of the physicochemical properties of the lipid bilayer. Longer acyl chains lead to stronger van der Waals interactions between the lipid tails, which results in a more ordered and tightly packed membrane.[1] This increased packing density reduces the permeability of the membrane to encapsulated contents and increases the gel-to-liquid crystalline phase transition temperature (Tm), making the liposomes more stable, especially at physiological temperatures.

Q2: How does trehalose contribute to the stability of liposomes, especially during freeze-drying?

A2: Trehalose is a highly effective cryoprotectant and lyoprotectant. During freeze-drying, it forms a glassy matrix that physically separates the liposomes, preventing their fusion and aggregation.[8][9] Additionally, the "water replacement hypothesis" suggests that trehalose molecules form hydrogen bonds with the polar headgroups of the lipids, effectively replacing the water molecules that are removed during dehydration.[10] This helps to maintain the natural spacing between the lipid headgroups and preserves the integrity of the liposome structure upon rehydration.[8][11]

Q3: What is the purpose of the co-lipid (e.g., DDA) in the formulation?

A3: The co-lipid plays a crucial role in modulating the overall properties of the liposome. In the case of DDA (a cationic lipid), it imparts a positive surface charge to the liposomes. This positive zeta potential helps to prevent aggregation due to electrostatic repulsion between the vesicles. Furthermore, in vaccine adjuvant applications, the cationic nature of DDA is important for its immunopotentiating effects.[12]

Q4: Can I use other methods besides thin-film hydration to prepare these liposomes?

A4: Yes, other methods such as reverse-phase evaporation, ethanol (B145695) injection, and microfluidics can also be used to prepare liposomes. The choice of method depends on the desired liposome characteristics (e.g., size, lamellarity), the scale of production, and the properties of the encapsulated drug. However, the thin-film hydration method followed by extrusion is a widely used and reliable technique for producing unilamellar vesicles of a controlled size in a laboratory setting.

Q5: What are the key parameters to monitor during a long-term stability study of trehalose diester liposomes?

A5: For a comprehensive long-term stability study, you should monitor several key parameters at different time points and storage conditions (e.g., 4°C, 25°C). These include:

  • Particle Size and Polydispersity Index (PDI): To detect any aggregation or fusion.

  • Zeta Potential: To assess changes in surface charge, which can indicate chemical degradation or interaction with the storage medium.

  • Encapsulation Efficiency/Drug Retention: To measure the leakage of the encapsulated content over time.

  • Visual Appearance: To check for any precipitation or turbidity.

  • Chemical Stability: To assess the degradation of the lipids and the encapsulated drug.

IV. Visualizations

Experimental_Workflow_Liposome_Preparation cluster_prep Liposome Preparation prep1 Dissolve Trehalose Diester & Co-lipid in Chloroform prep2 Form Thin Lipid Film (Rotary Evaporation) prep1->prep2 prep3 Hydrate with Buffer (above Tm) prep2->prep3 prep4 Form Multilamellar Vesicles (MLVs) prep3->prep4 prep5 Extrusion (e.g., 100 nm filter) prep4->prep5 prep6 Unilamellar Liposomes (Final Product) prep5->prep6

Caption: Workflow for the preparation of trehalose diester liposomes.

Experimental_Workflow_Stability_Assay cluster_assay Fluorescence Leakage Stability Assay assay1 Prepare Liposomes with Encapsulated Dye (CF) assay2 Remove Unencapsulated Dye (Size-Exclusion Chromatography) assay1->assay2 assay3 Measure Initial Fluorescence (F_initial) assay2->assay3 assay4 Incubate under Stress Conditions assay3->assay4 assay5 Measure Fluorescence over Time (F_t) assay4->assay5 assay6 Lyse Liposomes (Triton X-100) & Measure Max Fluorescence (F_max) assay5->assay6 assay7 Calculate % Leakage assay6->assay7

Caption: Workflow for assessing liposome stability via fluorescence leakage.

References

How to improve the stability of Trehalose 6,6'-dibehenate formulations during storage

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with technical support for improving the storage stability of Trehalose (B1683222) 6,6'-dibehenate (TDB) formulations.

Frequently Asked Questions (FAQs)

Q1: What is Trehalose 6,6'-dibehenate (TDB) and what are its common applications?

A: this compound (TDB) is a synthetic analogue of the mycobacterial cord factor, Trehalose 6,6'-dimycolate (TDM).[1][2][3] It is a glycolipid that is a potent immunostimulatory molecule used as an adjuvant in vaccine formulations.[4] TDB is a ligand for the C-type lectin receptor Mincle, which is expressed on innate immune cells.[3][4] It is often incorporated into liposomal delivery systems, such as cationic liposomes composed of dimethyldioctadecylammonium (B77308) (DDA), to create adjuvants like CAF01 that can potently stimulate both cellular and humoral immune responses.[5][6][7][8]

Q2: What are the primary stability challenges encountered with TDB formulations during storage?

A: The main stability issues with TDB formulations, particularly liposomal ones, are physical and chemical instability. Physical instability can manifest as:

  • Aggregation and Fusion: Vesicles can aggregate or fuse, leading to an increase in particle size.[9] This is a common issue for liposomal formulations.

  • Leakage: The encapsulated or surface-adsorbed antigen may leak from the liposomes.[9]

  • Structural Changes: Freeze-drying can cause alterations in the secondary structure of protein antigens and non-covalent aggregation if not performed correctly.[10]

Chemical instability can involve the degradation of the lipid components or the associated antigen, although this is less commonly reported for the TDB molecule itself under typical storage conditions.

Q3: Which factors have the most significant impact on the stability of TDB formulations?

A: Several factors can influence the stability of TDB formulations, especially when they are in a liposomal format. Key factors include:

  • Vesicle Size and Charge: Both very small and very large vesicles tend to be less stable.[11][12] Incorporating a charged lipid, such as the cationic lipid DDA, can significantly increase stability.[11][12]

  • Antigen-to-Lipid Ratio: The ratio of protein antigen to the lipid components can greatly influence the colloidal stability of the formulation, with intermediate ratios sometimes leading to aggregation.[13]

  • Storage Temperature and Humidity: Like most formulations, TDB stability is sensitive to temperature and humidity.[14][15] Elevated temperatures can accelerate degradation and aggregation.[14] For lyophilized products, exposure to high humidity can compromise the stability of the cake and the formulation itself.[10][16]

  • Presence of Cryo/Lyoprotectants: For freeze-dried formulations, the type and concentration of stabilizing sugars are critical.[11][12] The mass ratio of the sugar to the lipid is more important than the bulk concentration of either component.[11][12]

Q4: Why is lyophilization (freeze-drying) a recommended strategy for TDB formulations?

A: Lyophilization is a common and effective method for improving the long-term storage stability of biologic formulations, including TDB-containing liposomes.[5][17] By removing water, this process significantly reduces molecular mobility and slows down chemical and physical degradation pathways that occur in aqueous solutions.[17][18] For TDB liposomal adjuvants, freeze-drying in the presence of a suitable lyoprotectant can preserve the vesicle size and the adjuvant effect upon rehydration.[5]

Q5: What is the role of excess trehalose as a lyoprotectant in TDB formulations?

A: While TDB itself contains a trehalose headgroup, adding excess free trehalose as an excipient is crucial for protecting the formulation during freeze-drying.[5][6] Free trehalose acts as a lyoprotectant by forming a glassy, amorphous matrix that protects liposomes and associated antigens from stresses during the freezing and drying processes.[18][19] It is thought to work via direct interaction with the trehalose headgroups of the TDB molecules at the liposome (B1194612) surface, effectively replacing water and maintaining the integrity of the bilayer.[6] This interaction is essential, as formulations with DDA liposomes alone are not effectively protected by trehalose.[5][6]

Troubleshooting Guides

Problem 1: The TDB formulation shows a significant increase in particle size after storage.

Possible Causes and Solutions

  • Cause 1: Suboptimal Storage Conditions. Formulations stored at elevated or fluctuating temperatures are prone to aggregation.

    • Solution: Store liquid formulations at recommended temperatures, typically 2-8°C. For lyophilized products, store at the recommended temperature and protect from exposure to humidity and light.[17]

  • Cause 2: Inadequate Lyophilization. The formulation may not have been properly protected during the freeze-drying process, leading to vesicle fusion upon rehydration.

    • Solution 1: Optimize the concentration of the lyoprotectant. Studies show that trehalose concentrations above 211 mM were effective for protecting DDA/TDB liposomes.[5] Ensure the sugar-to-lipid mass ratio is optimized.[11][12]

    • Solution 2: Review and optimize the lyophilization cycle parameters (e.g., freezing rate, drying temperatures and times).[20] An annealing step can sometimes be incorporated to increase pore size in the cake, which may aid in stability and reconstitution.[21]

  • Cause 3: Inappropriate Antigen-to-Lipid Ratio. Certain ratios can induce aggregation of liposomes.[13]

    • Solution: Experimentally determine the optimal antigen-to-lipid ratio by testing a range of concentrations and monitoring particle size and stability over time using techniques like Dynamic Light Scattering (DLS).[13]

Problem 2: The lyophilized TDB formulation reconstitutes poorly or shows altered characteristics.

Possible Causes and Solutions

  • Cause 1: Lyophilized Cake Collapse. If the formulation was dried at a temperature above its collapse temperature, the cake structure may be compromised, leading to difficulties in reconstitution.

    • Solution: Determine the collapse temperature of the formulation using a freeze-dry microscope. Ensure the primary drying temperature is set safely below this value. Adding lyoprotectants like trehalose can also increase the collapse temperature.[18]

  • Cause 2: Crystallization of Excipients. Crystallization of components like trehalose during the lyophilization process can lead to a loss of protective effect.[19]

    • Solution: Optimize the freezing rate and lyophilization cycle to ensure the formulation vitrifies into an amorphous glassy state.[19] Analytical techniques like Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) can be used to check for crystallinity in the final product.[14]

  • Cause 3: High Residual Moisture. Excess water remaining in the lyophilized cake can reduce its glass transition temperature (Tg) and decrease stability during storage.

    • Solution: Optimize the secondary drying phase of the lyophilization cycle (increase time and/or temperature) to reduce residual moisture to the target level (typically <1-2%). Use Karl Fischer titration to accurately measure the residual moisture content.

Problem 3: The adjuvant effect of the TDB formulation diminishes after storage.

Possible Causes and Solutions

  • Cause 1: Antigen Degradation or Detachment. The protein antigen associated with the TDB liposomes may have degraded, aggregated, or detached from the liposome surface.

    • Solution: Assess the physical and chemical stability of the antigen post-storage. Use Size Exclusion Chromatography (SEC) to detect antigen aggregation and Circular Dichroism (CD) or Fourier Transform Infrared Spectroscopy (FTIR) to check for changes in the protein's secondary structure.[13][22] Ensure the lyophilization process and excipients are optimized to protect the antigen.

  • Cause 2: Changes in Liposome Properties. Alterations in particle size, charge, or lamellarity can affect how the adjuvant interacts with the immune system.

    • Solution: Re-characterize the formulation after storage. Use DLS to measure particle size and polydispersity, and zeta potential measurement to assess surface charge.[13] Compare these values to those of a freshly prepared formulation.

  • Cause 3: TDB Degradation. While TDB is generally stable, extreme pH or temperature conditions could potentially lead to its degradation.

    • Solution: Ensure the formulation is buffered to a pH that confers maximal stability for all components.[17] Store at recommended temperatures. While specific degradation pathways for TDB in formulations are not well-documented, general best practices for lipid-based formulations should be followed.

Data and Experimental Protocols

Data Summary

Table 1: Comparison of Cryoprotectants for DDA/TDB Liposomes

CryoprotectantEffective Concentration for StabilizationParticle Size Post-RehydrationReference
Trehalose> 211 mMMaintained original size[5]
Sucrose> 396 mMMaintained original size[5]

Table 2: Factors Influencing Liposome Stability During Freeze-Drying

FactorObservationImpact on StabilityReference
Vesicle Size Small sonicated vesicles and very large vesicles are unstable.Lower retention of trapped solute.[11][12]
Surface Charge A small amount of negatively charged lipid increases stability.Significantly improves retention.[11][12]
Sugar/Lipid Ratio The dry-mass ratio is the critical parameter.More important than individual concentrations for preservation.[11][12]
Experimental Protocols
Protocol 1: Preparation of DDA/TDB Liposomes (Thin Film Hydration Method)
  • Lipid Preparation: Dissolve dimethyldioctadecylammonium (DDA) and this compound (TDB) in chloroform (B151607) or a chloroform/methanol mixture in a round-bottom flask. A typical molar ratio might be DDA:TDB 25:1.

  • Film Formation: Remove the organic solvent using a rotary evaporator under vacuum. This will create a thin, dry lipid film on the inner surface of the flask.

  • Hydration: Hydrate the lipid film with an aqueous buffer (e.g., 10 mM Tris, pH 7.4) by vortexing or gentle agitation above the phase transition temperature of the lipids. If an antigen is to be encapsulated, it should be dissolved in this buffer.

  • Sizing (Optional): To obtain vesicles of a defined size (e.g., Small Unilamellar Vesicles - SUVs), the resulting suspension of Multilamellar Vesicles (MLVs) can be sonicated or extruded through polycarbonate membranes with a specific pore size.

  • Antigen Adsorption: For surface adsorption, the antigen can be mixed with the pre-formed liposomes and incubated.

Protocol 2: Lyophilization of TDB Formulations
  • Formulation Preparation: Prepare the TDB liposomal suspension as described above. Add the lyoprotectant (e.g., trehalose) to the desired final concentration (e.g., >211 mM) and gently mix until fully dissolved.[5]

  • Filling: Dispense the liquid formulation into sterile lyophilization vials.

  • Freezing: Place the vials on the shelf of the freeze-dryer. Cool the shelf to a temperature well below the freezing point of the formulation (e.g., -40°C or lower) at a controlled rate.

  • Primary Drying (Sublimation): After the product is completely frozen, apply a vacuum (e.g., <100 mTorr). Raise the shelf temperature to a point safely below the formulation's collapse temperature (e.g., -20°C to -10°C). Hold until all the ice has sublimated.

  • Secondary Drying (Desorption): Increase the shelf temperature (e.g., to 20-25°C) while maintaining the vacuum to remove residual, unfrozen water molecules.

  • Stoppering: Once secondary drying is complete, backfill the chamber with an inert gas like nitrogen and stopper the vials under vacuum or partial vacuum before removing them from the freeze-dryer.[17]

Protocol 3: Stability Assessment of TDB Formulations
  • Visual Inspection: Visually inspect the lyophilized cake for integrity and color. Upon reconstitution, check for any visible aggregates or precipitation.

  • Particle Size Analysis (DLS):

    • Reconstitute the lyophilized formulation with the appropriate buffer or water for injection.

    • Dilute an aliquot of the sample to an appropriate concentration for analysis.

    • Measure the mean particle size (Z-average) and Polydispersity Index (PDI) using a Dynamic Light Scattering instrument.[13]

    • Compare the results to the pre-lyophilization values and across different time points in the stability study.

  • Differential Scanning Calorimetry (DSC):

    • Analyze both the pre-lyophilized liquid formulation and the final lyophilized powder.

    • For liquid samples, DSC can determine the gel-to-liquid phase transition temperature (Tm) of the liposomes.[5]

    • For lyophilized samples, DSC can determine the glass transition temperature (Tg) of the amorphous cake, which is a critical indicator of storage stability.[14]

  • Antigen Integrity (SEC-HPLC):

    • Use a suitable Size Exclusion Chromatography (SEC) method to analyze the reconstituted formulation.

    • Quantify the percentage of monomeric, aggregated, and fragmented antigen to assess its physical stability.[20]

Visualizations

Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Formulation & Process Review cluster_3 Advanced Analysis cluster_4 Solution Start Instability Observed (e.g., Aggregation, Poor Reconstitution) Storage Verify Storage Conditions (Temp, Humidity, Light) Start->Storage Recon Review Reconstitution Protocol Start->Recon Lyo Analyze Lyophilization Cycle (Freezing, Drying Times/Temps) Storage->Lyo If conditions OK Recon->Lyo If protocol OK Excipient Check Excipient Concentration (Cryoprotectant/Lipid Ratio) Lyo->Excipient Antigen Assess Antigen-Lipid Ratio Excipient->Antigen DLS Particle Size & PDI (DLS) Antigen->DLS DSC Thermal Properties (DSC for Tg/Tm) DLS->DSC Moisture Residual Moisture (Karl Fischer) DSC->Moisture Antigen_Integrity Antigen Integrity (SEC, CD) Moisture->Antigen_Integrity Optimize Optimize Formulation and/or Lyophilization Process Antigen_Integrity->Optimize

Caption: Troubleshooting workflow for TDB formulation instability.

Factors_Affecting_Stability cluster_0 Formulation Parameters cluster_1 Processing Parameters cluster_2 Storage Conditions center TDB Formulation Stability Vesicle Vesicle Properties (Size, Charge) Vesicle->center Ratio Sugar/Lipid Ratio Ratio->center AntigenRatio Antigen/Lipid Ratio AntigenRatio->center pH Buffer pH pH->center LyoCycle Lyophilization Cycle (Freezing/Drying Rates) LyoCycle->center Moisture Residual Moisture Moisture->center Temp Temperature Temp->center Humidity Relative Humidity Humidity->center

Caption: Key factors affecting TDB formulation stability.

TDB_Signaling_Pathway cluster_APC Antigen Presenting Cell (e.g., Macrophage) TDB TDB (in Liposome) Mincle Mincle Receptor TDB->Mincle binds Syk Syk Mincle->Syk activates Card9 CARD9-Bcl10-MALT1 Complex Syk->Card9 activates NFkB NF-κB Activation Card9->NFkB leads to Cytokines Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-6) NFkB->Cytokines induces

Caption: Simplified signaling pathway for TDB via the Mincle receptor.

References

Troubleshooting low immunogenicity with TDB-adjuvanted vaccines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Trehalose-6,6-dibehenate (TDB)-adjuvanted vaccines.

Troubleshooting Guide

Question: We are observing low T-cell responses (IFN-γ/IL-17) with our TDB-adjuvanted subunit vaccine. What are the potential causes and solutions?

Answer:

Low immunogenicity with TDB-adjuvanted vaccines can stem from several factors related to the formulation, antigen, or experimental protocol. Below is a step-by-step guide to troubleshoot this issue.

1. Formulation and Adjuvant Integrity:

TDB is a synthetic analog of the mycobacterial cord factor and is a potent inducer of Th1 and Th17 immune responses.[1] It is often formulated in cationic liposomes, most commonly with dimethyldioctadecylammonium (B77308) (DDA), to create what is known as Cationic Adjuvant Formulation 01 (CAF01).[2][3] The physical and chemical properties of this formulation are critical for its function.

  • Liposome (B1194612) Size and Homogeneity: The size of the liposomal vesicles can influence the type and magnitude of the immune response. Smaller unilamellar vesicles (SUVs) have been shown to induce more potent CD8+ T-cell responses compared to larger multilamellar vesicles (MLVs).[4][5]

    • Troubleshooting:

      • Characterize your liposome preparation using dynamic light scattering (DLS) to determine the average particle size and polydispersity index (PDI). A high PDI indicates a heterogeneous population of liposomes, which could lead to inconsistent results.

      • If using the thin-film hydration method followed by sonication or extrusion, ensure the protocol is optimized to consistently produce liposomes in the desired size range. Microfluidics is a more modern and scalable method for producing homogenous liposomes.[1]

  • Antigen Association with the Adjuvant: For optimal immunogenicity, the antigen needs to be efficiently associated with the TDB-containing liposomes. As most protein antigens are anionic, they can be electrostatically adsorbed to the surface of cationic DDA/TDB liposomes.[6]

    • Troubleshooting:

      • Quantify the amount of antigen associated with the liposomes. This can be done by separating the liposomes from the unadsorbed antigen by centrifugation and measuring the protein concentration in the supernatant.

      • Optimize the antigen-to-adjuvant ratio. While the optimal ratio is antigen-dependent, a common starting point is a 5:1 weight ratio of DDA to TDB.[1] The antigen concentration will need to be optimized empirically.

  • Stability of the Formulation: Liposomal formulations can be prone to aggregation and instability, especially during storage.[7]

    • Troubleshooting:

      • Visually inspect the vaccine formulation for any signs of aggregation or precipitation before use.

      • Assess the stability of your formulation over time and under different storage conditions (e.g., 4°C vs. room temperature). DLS can be used to monitor changes in particle size that may indicate aggregation.

2. Antigen-Specific Issues:

  • Antigen Dose: The dose of the antigen is a critical parameter in vaccine efficacy. Too low of a dose may not be sufficient to elicit a robust immune response, while an excessively high dose does not necessarily lead to a better outcome and may even be suboptimal.[8]

    • Troubleshooting:

      • Perform a dose-response study to determine the optimal antigen concentration for your specific antigen and experimental model.

3. Experimental Protocol:

  • Route of Administration: The route of administration can significantly impact the immune response. While intramuscular and subcutaneous injections are common, mucosal administration (e.g., intranasal) can be effective for inducing both systemic and mucosal immunity with DDA/TDB liposomes.[9]

    • Troubleshooting:

      • Ensure the chosen route of administration is appropriate for the target pathogen and the desired type of immune response.

  • Assessment of Immune Responses: The timing and methods for assessing T-cell responses are crucial.

    • Troubleshooting:

      • Ensure that you are looking for the appropriate T-cell subsets (Th1 and Th17) that are characteristic of the TDB adjuvant.[1][2]

      • Use sensitive and validated assays such as ELISpot or intracellular cytokine staining (ICS) to measure antigen-specific IFN-γ and IL-17 production.[5][10]

      • Assess immune responses at an appropriate time point post-vaccination. T-cell responses are typically measured 1-2 weeks after the final immunization.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of the TDB adjuvant?

A1: TDB is recognized by the C-type lectin receptor Mincle, which is expressed on antigen-presenting cells (APCs) such as macrophages and dendritic cells.[1][2] This recognition triggers a signaling cascade through the Fc receptor common γ-chain (FcRγ), Syk, and CARD9, leading to the activation of NF-κB and the production of pro-inflammatory cytokines.[2] This pathway is crucial for the induction of Th1 and Th17 responses. Additionally, TDB's adjuvant effect also requires MyD88-dependent signaling, primarily through the IL-1 receptor.[1][9][11]

Q2: Why is TDB often formulated with DDA in liposomes?

A2: DDA is a cationic lipid that self-assembles into liposomes. When combined with TDB, it creates a stable and highly effective adjuvant system (CAF01).[2][3] The cationic nature of the DDA liposomes helps in the adsorption of anionic protein antigens and facilitates their uptake by APCs.[6] TDB integrates into the DDA bilayer, contributing to the stability of the liposomes and providing the primary immunostimulatory signal.[2]

Q3: Can I add other immunostimulators to my DDA/TDB formulation?

A3: Yes, it is possible to incorporate other immunostimulators, such as Toll-like receptor (TLR) agonists, into DDA/TDB liposomes to potentially enhance or modulate the immune response.[12][13] For example, the addition of a TLR7/8 agonist has been shown to enhance IgG2a/c antibody responses.[13] However, the necessity and benefit of adding other adjuvants may depend on the specific antigen and the desired immune outcome. Interestingly, small unilamellar DDA/TDB vesicles have been shown to induce potent CD8 T-cell responses without the need for additional TLR agonists.[4][5]

Q4: What are the expected T-cell responses with a TDB-adjuvanted vaccine?

A4: TDB is a potent inducer of both Th1 and Th17 cells.[1][2] Therefore, you should expect to see a significant increase in the production of IFN-γ (the hallmark cytokine of Th1 cells) and IL-17 (the hallmark cytokine of Th17 cells) from antigen-specific CD4+ T-cells.[1]

Data Presentation

Table 1: Effect of Liposome Size on Antigen-Specific T-Cell Responses

Liposome FormulationAverage Size (nm)PDIIFN-γ Spot Forming Units (per 10^6 splenocytes)
DDA/TDB MLVs~800>0.5150 ± 25
DDA/TDB SUVs~150<0.2450 ± 50

This table summarizes hypothetical data based on findings that smaller unilamellar vesicles (SUVs) tend to be more effective at inducing cellular immunity than larger multilamellar vesicles (MLVs).[4][5]

Table 2: Effect of Antigen Dose on IFN-γ Production

Antigen Dose (µg)AdjuvantIFN-γ (pg/mL) in splenocyte culture supernatant
1DDA/TDB500 ± 75
5DDA/TDB1200 ± 150
20DDA/TDB1350 ± 200
0DDA/TDB<50

This table presents illustrative data demonstrating a dose-dependent increase in IFN-γ production, which starts to plateau at higher antigen concentrations, based on the principle of antigen dose optimization.[8]

Experimental Protocols

Protocol 1: Preparation of DDA/TDB Liposomes by Thin-Film Hydration

  • Lipid Mixture Preparation:

    • In a round-bottom flask, dissolve DDA and TDB in chloroform (B151607) or a chloroform:methanol mixture at the desired molar ratio (e.g., 8:1 DDA:TDB, which corresponds to a weight ratio of approximately 5:1).[1]

  • Film Formation:

    • Remove the organic solvent using a rotary evaporator under vacuum to form a thin lipid film on the wall of the flask.

  • Hydration:

    • Hydrate the lipid film with an aqueous buffer (e.g., Tris buffer) by gentle rotation at a temperature above the phase transition temperature of the lipids. This will form multilamellar vesicles (MLVs).

  • Size Reduction (Optional but Recommended):

    • To produce smaller, more uniform liposomes (SUVs), the MLV suspension can be subjected to:

      • Sonication: Using a probe sonicator on ice.

      • Extrusion: Passing the MLVs through polycarbonate membranes with a defined pore size (e.g., 100 nm).

  • Antigen Loading:

    • Incubate the prepared liposomes with the protein antigen at a predetermined ratio. The antigen will adsorb to the surface of the cationic liposomes.

  • Characterization:

    • Determine the particle size and polydispersity index (PDI) using Dynamic Light Scattering (DLS).

    • Measure the zeta potential to confirm the surface charge.

    • Quantify antigen loading efficiency.

Protocol 2: Assessment of Antigen-Specific T-Cell Responses by ELISpot

  • Plate Coating:

    • Coat a 96-well PVDF membrane plate with a capture antibody for the cytokine of interest (e.g., anti-mouse IFN-γ or anti-mouse IL-17) overnight at 4°C.

  • Cell Preparation:

    • Prepare a single-cell suspension of splenocytes from immunized and control mice.

  • Cell Stimulation:

    • Add the splenocytes to the coated plate in the presence of the specific antigen, a positive control (e.g., PMA/Ionomycin), and a negative control (medium alone).

  • Incubation:

    • Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.

  • Detection:

    • Wash the plate and add a biotinylated detection antibody for the cytokine of interest.

    • After incubation and washing, add streptavidin-alkaline phosphatase (ALP).

    • Add a substrate solution (e.g., BCIP/NBT) to develop the spots.

  • Analysis:

    • Wash the plate, allow it to dry, and count the spots using an automated ELISpot reader. Each spot represents a single cytokine-secreting cell.[10]

Mandatory Visualization

TDB_Signaling_Pathway TDB TDB Mincle Mincle Receptor TDB->Mincle Binds FcRg FcRγ Mincle->FcRg Associates Syk Syk FcRg->Syk Activates CARD9 CARD9 Syk->CARD9 Activates NFkB NF-κB CARD9->NFkB Activates Pro_IL1b Pro-IL-1β NFkB->Pro_IL1b Upregulates IL1b IL-1β Pro_IL1b->IL1b Cleavage IL1R IL-1 Receptor IL1b->IL1R Binds MyD88 MyD88 IL1R->MyD88 Activates Th1_Th17 Th1/Th17 Differentiation MyD88->Th1_Th17 Promotes

Caption: TDB signaling pathway in antigen-presenting cells and T-helper cells.

Troubleshooting_Workflow cluster_Formulation Formulation Checks cluster_Antigen Antigen Checks cluster_Protocol Protocol Checks Start Low T-Cell Response Observed Formulation Step 1: Check Formulation Start->Formulation Antigen Step 2: Evaluate Antigen Formulation->Antigen Formulation OK Size Liposome Size & PDI Formulation->Size Issues Found Protocol Step 3: Review Protocol Antigen->Protocol Antigen OK Dose Antigen Dose Optimization Antigen->Dose Issues Found Success Immunogenicity Restored Protocol->Success Protocol OK Route Route of Administration Protocol->Route Issues Found Association Antigen Association Stability Formulation Stability Assay Immune Response Assay

Caption: Troubleshooting workflow for low immunogenicity with TDB-adjuvanted vaccines.

References

The impact of antigen-to-lipid ratio on the stability of DDA:TDB liposomes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DDA:TDB liposomes. The following information addresses common issues related to the impact of the antigen-to-lipid ratio on the stability of these liposomal formulations.

Frequently Asked Questions (FAQs)

Q1: What is the primary impact of the antigen-to-lipid ratio on the stability of DDA:TDB liposomes?

The antigen-to-lipid ratio is a critical factor that significantly influences the colloidal stability of DDA:TDB liposomes.[1] Intermediate protein-to-lipid ratios often lead to significant aggregation of the liposomes.[1] This is primarily driven by electrostatic interactions between the cationic DDA:TDB liposomes and negatively charged protein antigens.[2] At low antigen concentrations, the protein adsorbs onto the liposome (B1194612) surface with minimal impact on size. At very high concentrations, a protein corona can form, stabilizing the liposomes.[3] However, in the intermediate range, protein bridging between liposomes can occur, leading to aggregation.[1]

Q2: How does the isoelectric point (pI) of an antigen affect its interaction with DDA:TDB liposomes?

The isoelectric point (pI) of the antigen is a key determinant of its interaction with the cationic DDA:TDB liposomes. Antigens with a pI below the pH of the formulation buffer (typically around pH 7.4) will carry a net negative charge and will readily adsorb to the positively charged liposome surface through electrostatic interactions.[2] For instance, bovine serum albumin (BSA) and ovalbumin, both with pIs around 4.5, show strong adsorption.[1][2] Conversely, antigens with a high pI, such as lysozyme (B549824) (pI ~11), will be positively charged and will not significantly interact with or adsorb to the cationic liposomes.[1][2]

Q3: What are the typical physical characteristics of stable DDA:TDB liposomes before and after antigen loading?

Stable, empty DDA:TDB liposomes are typically in the size range of 500-700 nm with a highly positive zeta potential. The addition of a negatively charged antigen will generally lead to a slight increase in particle size and a decrease in the zeta potential as the surface charge is partially neutralized. The extent of these changes is dependent on the antigen-to-lipid ratio.

Q4: Can DDA:TDB liposomes be freeze-dried for long-term storage?

Yes, DDA:TDB liposomes can be successfully freeze-dried to improve long-term stability. However, a cryoprotectant is necessary to preserve the vesicle size and integrity upon rehydration. Trehalose has been shown to be an effective cryoprotectant for DDA:TDB liposomes, with concentrations above 211 mM providing good stability.[4] Freeze-dried DDA:TDB liposomes, when properly formulated with a cryoprotectant, have been shown to retain their adjuvant properties.[4]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Visible aggregation or precipitation after adding antigen. Suboptimal Antigen-to-Lipid Ratio: You are likely working in the intermediate concentration range where protein bridging causes aggregation.[1]Adjust the Antigen-to-Lipid Ratio: Either decrease the antigen concentration to ensure a low surface coverage or significantly increase it to create a stabilizing protein corona.[3] Perform a titration experiment to determine the optimal ratio for your specific antigen.
Incompatible Buffer: The pH or ionic strength of the antigen solution may be destabilizing the liposomes.Use an Appropriate Buffer: Ensure the antigen is dissolved in a low ionic strength buffer (e.g., Tris buffer) compatible with the liposome formulation. Avoid buffers with high salt concentrations which can screen the electrostatic interactions necessary for stable adsorption.
Inconsistent particle size (high Polydispersity Index - PDI). Incomplete Hydration: The lipid film may not have been fully hydrated during preparation.Optimize Hydration Step: Ensure the hydration buffer is at a temperature above the phase transition temperature of the lipids. Gently agitate during hydration to ensure the entire lipid film is exposed to the buffer.
Inefficient Size Reduction: If using extrusion, the number of passes may be insufficient.Increase Extrusion Cycles: Pass the liposome suspension through the extruder membrane at least 10-15 times to ensure a more uniform size distribution.
Low or variable antigen loading. Antigen Properties: The antigen may have a high isoelectric point (pI) and is therefore not electrostatically adsorbing to the cationic liposomes.[2]Assess Antigen pI: Check the theoretical pI of your antigen. If it is above the formulation pH, surface adsorption will be minimal. Consider alternative loading methods such as encapsulation or covalent conjugation.
Competition for Binding: Other components in the antigen solution may be competing for binding to the liposome surface.Purify the Antigen: Ensure your antigen solution is free from other proteins or charged molecules that could interfere with binding.
Liposome size increases significantly during storage. Fusion or Aggregation Over Time: The formulation may not be colloidally stable.Optimize Storage Conditions: Store liposomes at 4°C.[5][6] Avoid freezing unless a suitable cryoprotectant is used.[4] Ensure the final formulation has a sufficiently high positive zeta potential to maintain electrostatic repulsion between vesicles.

Data Presentation

Table 1: Impact of BSA-to-Lipid Ratio on the Physicochemical Properties of DDA:TDB Liposomes

BSA-to-Lipid Mass RatioAverage Particle Size (nm)Zeta Potential (mV)Observation
0~550+55Stable liposome suspension
0.01~600+50Slight increase in size
0.03>1000+30Onset of aggregation
0.1 - 1.0>3000 (out of range)Not measurableSignificant aggregation
>3.0~900-20Stabilization by protein corona

Data synthesized from representative figures in literature.[2]

Table 2: Impact of Ovalbumin-to-Lipid Ratio on the Physicochemical Properties of DDA:TDB Liposomes

Ovalbumin-to-Lipid Mass RatioAverage Particle Size (nm)Zeta Potential (mV)Observation
0~550+55Stable liposome suspension
0.01~650+45Slight increase in size
0.03>1500+25Onset of aggregation
0.1 - 1.0>3000 (out of range)Not measurableSignificant aggregation

Data synthesized from representative figures in literature.[2]

Experimental Protocols

Protocol 1: Preparation of DDA:TDB Liposomes by Lipid Film Hydration

  • Lipid Preparation:

    • In a round-bottom flask, dissolve DDA (dimethyldioctadecylammonium bromide) and TDB (trehalose 6,6'-dibehenate) in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform:methanol mixture) at the desired molar ratio (e.g., 5:1 DDA:TDB).

  • Film Formation:

    • Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the wall of the flask.

    • To ensure complete removal of the solvent, further dry the film under high vacuum for at least 1-2 hours.

  • Hydration:

    • Hydrate the lipid film with an aqueous buffer (e.g., 10 mM Tris buffer, pH 7.4) pre-heated to a temperature above the phase transition temperature of the lipids (e.g., 60-70°C). The final lipid concentration should be determined based on the experimental requirements.

    • Gently agitate the flask by hand or on a shaker until the lipid film is fully dispersed, resulting in a milky suspension of multilamellar vesicles (MLVs).

  • Size Reduction (Optional):

    • For a more uniform size distribution, the MLV suspension can be extruded.

    • Load the suspension into an extruder pre-heated to a temperature above the lipid phase transition temperature.

    • Pass the suspension through polycarbonate membranes of a defined pore size (e.g., 400 nm followed by 200 nm) for a minimum of 10-15 cycles.

  • Antigen Loading (Surface Adsorption):

    • Cool the liposome suspension to room temperature.

    • Add the antigen solution to the liposome suspension at the desired antigen-to-lipid ratio.

    • Incubate the mixture for a defined period (e.g., 30-60 minutes) at room temperature with gentle mixing to allow for electrostatic adsorption.

  • Characterization:

    • Measure the particle size, polydispersity index (PDI), and zeta potential of the final formulation using dynamic light scattering (DLS).

Protocol 2: Assessment of Liposome Stability

  • Initial Characterization:

    • Immediately after preparation, measure the initial particle size, PDI, and zeta potential of the antigen-loaded liposomes using DLS.

  • Storage:

    • Aliquot the liposome suspension into sterile vials and store them at the desired temperature (e.g., 4°C).[5][6]

  • Time-Point Analysis:

    • At predetermined time points (e.g., 1, 7, 14, and 28 days), remove a vial from storage.

    • Allow the sample to equilibrate to room temperature.

    • Gently resuspend the liposomes by inverting the vial a few times.

    • Measure the particle size, PDI, and zeta potential using DLS.

  • Data Analysis:

    • Compare the measurements at each time point to the initial values to assess the stability of the formulation. Significant changes in size or PDI may indicate aggregation or fusion.

Visualizations

experimental_workflow cluster_prep Liposome Preparation cluster_loading Antigen Loading cluster_analysis Analysis lipid_prep 1. Lipid Dissolution (DDA & TDB in organic solvent) film_form 2. Thin Film Formation (Rotary Evaporation) lipid_prep->film_form hydration 3. Hydration (Aqueous Buffer) film_form->hydration size_reduction 4. Size Reduction (Extrusion) hydration->size_reduction antigen_add 5. Antigen Addition size_reduction->antigen_add incubation 6. Incubation (Electrostatic Adsorption) antigen_add->incubation dls 7. DLS Analysis (Size, PDI, Zeta Potential) incubation->dls stability 8. Stability Assessment (Time-course DLS) dls->stability

Caption: Experimental workflow for the preparation and characterization of antigen-loaded DDA:TDB liposomes.

logical_relationship cluster_low Low Ratio cluster_int Intermediate Ratio cluster_high High Ratio ratio Antigen-to-Lipid Ratio low_obs Stable Adsorption Minimal Size Change ratio->low_obs Low int_obs Bridging Flocculation AGGREGATION ratio->int_obs Intermediate high_obs Protein Corona Formation Stabilization ratio->high_obs High

Caption: Relationship between antigen-to-lipid ratio and DDA:TDB liposome stability.

References

Overcoming challenges in the scale-up of DDA:TDB liposome production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the scale-up of DDA:TDB liposome (B1194612) production.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges when scaling up DDA:TDB liposome production?

A1: The primary challenges include maintaining consistent particle size and a low polydispersity index (PDI), ensuring high encapsulation efficiency, preventing liposome aggregation, and achieving batch-to-batch reproducibility. Traditional laboratory-scale methods like thin-film hydration are notoriously difficult to scale up, often leading to variability.[1][2][3]

Q2: Why do my DDA:TDB liposomes aggregate during or after production?

A2: Aggregation can be caused by several factors, including an inappropriate antigen-to-lipid ratio, which can impact the colloidal stability of the liposomes.[4] Suboptimal lipid concentrations can also lead to immediate aggregation or precipitation.[5] Additionally, for cationic liposomes like DDA:TDB, interactions with negatively charged molecules can induce aggregation.

Q3: How can I improve the stability of my DDA:TDB liposome formulation?

A3: Incorporating trehalose (B1683222) 6,6'-dibehenate (TDB) into DDA liposomes has been shown to significantly improve their physical stability, with formulations remaining stable for over three months at 4°C.[6] Proper storage at controlled temperatures (e.g., 4°C) is also crucial.[6][7] The choice of lipids and their ratios are critical, as some cationic lipids are more prone to hydrolysis, which can affect stability.[7]

Q4: What are the advantages of using microfluidics for DDA:TDB liposome scale-up?

A4: Microfluidics offers a robust, continuous, and scale-independent production method that overcomes the batch-to-batch variability associated with thin-film hydration.[1][2][3] This technique allows for precise control over particle size and PDI by manipulating parameters such as the flow rate ratio (FRR) and total flow rate (TFR).[1]

Q5: How does the antigen-to-lipid ratio affect the final product?

A5: The antigen-to-lipid ratio is a critical parameter that significantly influences the colloidal stability of DDA:TDB liposomes.[4] An optimal ratio is essential to prevent aggregation and ensure the overall stability of the vaccine formulation.[4]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
High Polydispersity Index (PDI) / Inconsistent Particle Size - Inefficient homogenization during production.- Suboptimal parameters in microfluidic systems (e.g., FRR, TFR).- Aggregation of liposomes.- Optimize homogenization method (e.g., sonication, extrusion).[8]- In microfluidics, adjust the flow rate ratio (FRR) and total flow rate (TFR) to control particle size.[1]- Review and optimize the antigen-to-lipid ratio to prevent aggregation.[4]
Low Encapsulation Efficiency - Poor hydration of the lipid film.- Incorrect pH or ionic strength of the hydration buffer.- Drug/antigen precipitating out of solution.- Ensure the hydration temperature is above the phase transition temperature of the lipids.[5][9]- Optimize the hydration buffer composition.- Adjust the drug-to-lipid ratio to find the optimal loading concentration.[5]
Liposome Aggregation/Precipitation - Exceeding the incorporation capacity of the liposome membrane.- Unfavorable electrostatic interactions.- Improper storage conditions.- Reduce the concentration of the incorporated substance (e.g., TDB, antigen).[5]- Adjust the ionic strength of the buffer.- Store liposomes at recommended temperatures (e.g., 4°C) and avoid freeze-thaw cycles unless lyophilized with a cryoprotectant.[6][7]
Batch-to-Batch Variability - Inconsistent manual processing in methods like thin-film hydration.- Fluctuations in process parameters (temperature, pressure, flow rates).- Transition to a more controlled and automated manufacturing process like microfluidics.[1][2][3]- Implement Quality by Design (QbD) principles to identify and control critical process parameters (CPPs).[10][11][12]
Clogging During Extrusion - Formulation temperature is below the lipid phase transition temperature (Tc).- Presence of aggregates or air bubbles.- Ensure the extrusion process is performed at a temperature above the Tc of the lipids.[9]- If pressure increases, pause, wait for a few seconds, and then apply gradual pressure. If the issue persists, inspect the filter for aggregates.[13]

Quantitative Data Summary

Table 1: Physicochemical Properties of DDA:TDB Liposomes Prepared by Different Methods

Preparation MethodParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference
Thin-Film Hydration1920.0 ± 70.0NarrowNot Reported[14]
Thin-Film Hydration (with sonication/mixing)~200 - 5000.2 - 0.4~55[1]
Microfluidics (TFR 10 mL/min, FRR 3:1)~100 - 400< 0.2~60[1]

Table 2: Influence of PEGylation on DDA:TDB Liposome Properties

PEG Concentration (mol%)Zeta Potential (mV)Effect on Depot at Injection Site
0~55Strong
1039Reduced
253Significantly Inhibited

Data synthesized from[15][16]

Experimental Protocols

Protocol 1: DDA:TDB Liposome Preparation by Thin-Film Hydration
  • Lipid Film Preparation:

    • Dissolve Dimethyldioctadecylammonium (B77308) (DDA) bromide and Trehalose 6,6'-dibehenate (TDB) in a suitable organic solvent (e.g., chloroform:methanol, 9:1 v/v) in a round-bottom flask.[1][17]

    • Remove the organic solvent using a rotary evaporator under vacuum to form a thin lipid film on the flask wall.[1][17]

    • Further dry the film under a stream of nitrogen to remove any residual solvent.[8]

  • Hydration:

    • Hydrate the lipid film with an aqueous buffer (e.g., sterile distilled water or buffer of choice) pre-heated to a temperature above the phase transition temperature of the lipids (for DDA, this is above 47°C).[9][15]

    • Agitate the flask to ensure complete hydration and formation of multilamellar vesicles (MLVs).[9]

  • Size Reduction (Optional but Recommended):

    • To achieve a more uniform size distribution, sonicate the liposome suspension in a water bath or use a probe sonicator.[8]

    • Alternatively, extrude the suspension through polycarbonate membranes of a defined pore size (e.g., 100 nm) multiple times. Ensure the extruder is maintained at a temperature above the lipid Tc.[9][13]

  • Antigen Loading:

    • For surface adsorption, mix the antigen solution with the prepared liposome suspension and incubate for a specified period (e.g., 1 hour at room temperature) to allow for electrostatic binding.[18]

  • Purification:

    • To remove un-encapsulated/un-adsorbed material, use techniques like tangential flow filtration (TFF) or ultracentrifugation.[17][18]

Protocol 2: DDA:TDB Liposome Production using Microfluidics
  • Solution Preparation:

    • Prepare a lipid solution by dissolving DDA and TDB in a water-miscible organic solvent (e.g., ethanol).

    • Prepare an aqueous phase, which can contain the antigen if encapsulation is desired.

  • Microfluidic System Setup:

    • Use a microfluidic device with a staggered herringbone mixer or a similar structure.

    • Set up two syringe pumps, one for the lipid phase and one for the aqueous phase.

  • Liposome Formation:

    • Pump the lipid and aqueous phases into the microfluidic chip at a defined Total Flow Rate (TFR) and Flow Rate Ratio (FRR). The rapid mixing of the two phases leads to the self-assembly of liposomes.[1]

    • Control the particle size by adjusting the TFR and FRR. Higher FRR (aqueous:organic) generally leads to smaller liposomes.[1]

  • Purification:

    • The output from the microfluidic chip is a liposome suspension that may require purification to remove the organic solvent and any un-encapsulated material. Tangential flow filtration is an effective method for this.[17]

Visualizations

experimental_workflow cluster_prep Preparation cluster_formation Liposome Formation cluster_processing Downstream Processing cluster_qc Quality Control prep_lipids Dissolve Lipids (DDA & TDB) thin_film Thin-Film Hydration prep_lipids->thin_film Lab Scale microfluidics Microfluidics prep_lipids->microfluidics Scale-Up prep_antigen Prepare Antigen Solution prep_antigen->thin_film prep_antigen->microfluidics size_reduction Size Reduction (Extrusion/Sonication) thin_film->size_reduction purification Purification (TFF/Centrifugation) microfluidics->purification size_reduction->purification characterization Characterization (Size, PDI, Zeta) purification->characterization stability Stability Assessment characterization->stability troubleshooting_workflow cluster_tf Thin-Film Hydration cluster_mf Microfluidics start High PDI or Inconsistent Size check_method Production Method? start->check_method check_hydration Hydration Temp > Tc? check_method->check_hydration Thin-Film check_frr Optimize FRR & TFR check_method->check_frr Microfluidics check_homogenization Homogenization Effective? check_hydration->check_homogenization check_aggregation Signs of Aggregation? check_homogenization->check_aggregation check_frr->check_aggregation optimize_ratio Optimize Antigen:Lipid Ratio check_aggregation->optimize_ratio Yes retest Re-characterize check_aggregation->retest No optimize_ratio->retest

References

Technical Support Center: Optimizing Spray Drying of TDB Liposomal Powders

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the spray drying process of trehalose (B1683222) dimycolate (TDB) liposomal powders. This guide offers troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during experimentation, ensuring the development of stable and effective formulations.

Troubleshooting Guide

This section addresses specific issues that may arise during the spray drying of TDB liposomes, providing potential causes and recommended solutions.

Issue Potential Causes Recommended Solutions
Low Product Yield - Powder adhering to the cyclone and drying chamber walls.[1] - Feedstock concentration is too low.[2] - High humidity in the drying air.- Optimize the drying airflow and atomizing airflow to improve particle separation.[2] - Increase the feedstock concentration within the optimal range.[2] - Ensure the use of dehumidified air for the drying process.
Poor Liposome (B1194612) Stability (Vesicle Size Increase Upon Reconstitution) - Insufficient cryoprotectant (trehalose) concentration.[3] - High outlet temperature causing lipid degradation.[2] - Excessive atomization pressure disrupting vesicle structure.[4]- Ensure an adequate ratio of trehalose to lipids in the formulation.[3] - Optimize the outlet temperature to ensure drying without excessive heat stress.[2] - Reduce the atomizing airflow to minimize shear forces on the liposomes.[2]
Powder Agglomeration - High residual moisture content.[1] - Low glass transition temperature of the formulation. - Inadequate drying airflow.[2]- Increase the inlet temperature or decrease the feed flow rate to reduce residual moisture.[1] - Ensure sufficient trehalose is used to maintain a high glass transition temperature. - Optimize the drying airflow to ensure efficient particle separation and drying.[2]
High Residual Moisture Content - Inlet temperature is too low.[1] - Feed flow rate is too high.[2] - Insufficient drying airflow.[2]- Increase the inlet temperature to enhance water evaporation.[1] - Decrease the feed flow rate to allow for more efficient drying of droplets.[2] - Increase the drying airflow to improve the drying capacity.[2]
Unsuitable Mass Median Aerodynamic Diameter (MMAD) - Inappropriate atomizing airflow.[2] - Incorrect feedstock concentration.[2] - Suboptimal feed flow rate.[2]- Adjust the atomizing airflow; higher flow generally leads to smaller droplets and finer particles.[2] - Optimize the feedstock concentration as this can influence droplet size.[2] - Modify the feed flow rate, as it can impact the final particle size.[2]

Frequently Asked Questions (FAQs)

Formulation Questions

  • Q1: What is the recommended ratio of trehalose to lipids for effective stabilization of TDB liposomes during spray drying? A1: The optimal ratio of trehalose to lipids is crucial for protecting liposome integrity. While the exact ratio can depend on the specific lipid composition and TDB concentration, a common starting point is a high weight ratio of trehalose to lipid, often in the range of 10:1 to 20:1. It is recommended to perform a preliminary study to determine the optimal ratio for your specific formulation to ensure liposome stability and prevent fusion or leakage upon reconstitution.[3]

  • Q2: How does the inclusion of TDB affect the liposomal formulation and spray drying process? A2: Trehalose dimycolate (TDM), or cord factor, is a glycolipid that can influence the physicochemical properties of the liposomal bilayer.[5] Its presence may increase the viscosity of the liposomal suspension, which can, in turn, affect the atomization process. It is important to characterize the viscosity of the TDB liposomal suspension and adjust the feed flow rate and atomization pressure accordingly to ensure efficient droplet formation.

Process Parameter Questions

  • Q3: How do I control the particle size and aerodynamic properties of the spray-dried TDB liposomal powder? A3: The mass median aerodynamic diameter (MMAD) is a critical quality attribute, especially for inhalable formulations.[2] It is primarily influenced by the following process parameters:

    • Atomizing Airflow: Higher atomizing airflow generally produces smaller droplets, leading to a smaller MMAD.[2]

    • Feed Flow Rate: A lower feed flow rate can result in smaller particles.[2]

    • Feedstock Concentration: The concentration of solids in the feed solution can also impact the final particle size.[2] A Design of Experiments (DoE) approach is recommended to systematically investigate the effects of these parameters and identify the optimal operating space for achieving the desired MMAD.[2]

  • Q4: What are the typical ranges for inlet and outlet temperatures for spray drying TDB liposomes? A4: The inlet temperature needs to be high enough for efficient solvent evaporation, while the outlet temperature must be low enough to prevent degradation of the lipids and TDB. Typical inlet temperatures for spray drying liposomes range from 120°C to 200°C.[1] The outlet temperature is a critical parameter to monitor and control, often targeted to be below the glass transition temperature of the powder to ensure stability. For TDB liposomes stabilized with trehalose, maintaining an outlet temperature in the range of 50°C to 70°C is a reasonable starting point.[2]

Characterization and Stability Questions

  • Q5: How can I assess the stability of my spray-dried TDB liposomes? A5: Stability assessment involves evaluating the physical and chemical integrity of the liposomes after reconstitution. Key parameters to measure include:

    • Vesicle Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS) before spray drying and after reconstitution. A significant increase in size or PDI indicates vesicle aggregation or fusion.[4]

    • Encapsulation Efficiency: To determine if the encapsulated agent has leaked during the process.

    • Moisture Content: Low residual moisture is crucial for long-term stability.[1]

  • Q6: What analytical techniques are recommended for characterizing the final TDB liposomal powder? A6: A comprehensive characterization of the spray-dried powder should include:

    • Scanning Electron Microscopy (SEM): To visualize particle morphology, size, and surface characteristics.[6]

    • Laser Diffraction: For determining the particle size distribution.

    • X-ray Powder Diffraction (XRPD): To assess the physical state (crystalline or amorphous) of the powder.

    • Thermogravimetric Analysis (TGA) or Karl Fischer Titration: To quantify residual moisture content.[6]

    • Cascade Impactor Analysis: To determine the aerodynamic particle size distribution and fine particle fraction for inhalation applications.[7]

Experimental Protocols

1. Preparation of TDB Liposomes (Example Protocol)

This protocol describes a general method for preparing TDB-containing liposomes suitable for spray drying.

  • Materials:

    • Phospholipids (e.g., DSPC, Cholesterol)

    • Trehalose Dimycolate (TDB)

    • Trehalose (as cryoprotectant)

    • Organic Solvent (e.g., Chloroform/Methanol mixture)

    • Aqueous Buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

  • Procedure:

    • Dissolve the lipids and TDB in the organic solvent in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.

    • Dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.

    • Hydrate the lipid film with an aqueous solution of trehalose by gentle rotation. The concentration of trehalose should be determined based on the desired lipid-to-sugar ratio.

    • The resulting liposomal suspension can be subjected to size reduction using techniques like sonication or extrusion to achieve a desired vesicle size distribution.

    • Characterize the pre-spray dried liposomal suspension for vesicle size, PDI, and encapsulation efficiency.

2. Spray Drying Protocol (Example Parameters)

This provides a starting point for the spray drying process. Parameters should be optimized for your specific formulation and equipment.

  • Equipment: Laboratory-scale spray dryer

  • Parameters:

    • Inlet Temperature: 140°C

    • Outlet Temperature: 60°C (This is a target, controlled by adjusting inlet temperature and feed rate)

    • Feed Flow Rate: 2 mL/min

    • Drying Airflow: 35 m³/h

    • Atomizing Airflow: 600 L/h

    • Feedstock Concentration: 5% (w/v) total solids

  • Procedure:

    • Pre-heat the spray dryer to the desired inlet temperature.

    • Pump the TDB liposomal suspension through the atomizer into the drying chamber.

    • The dried powder is collected from the cyclone.

    • Characterize the resulting powder for yield, moisture content, particle size, morphology, and liposome stability upon reconstitution.

Visualizations

Experimental_Workflow cluster_prep Liposome Preparation cluster_sd Spray Drying Process cluster_char Powder Characterization A Lipid & TDB Dissolution in Organic Solvent B Thin Film Formation (Rotary Evaporation) A->B C Hydration with Trehalose Solution B->C D Size Reduction (Extrusion/Sonication) C->D E Atomization of Liposome Suspension D->E Feedstock F Drying in Heated Air Stream E->F G Powder Collection (Cyclone) F->G H Physical Analysis (SEM, PSD, Moisture) G->H Dried Powder I Reconstitution G->I Dried Powder J Liposome Stability (DLS, Encapsulation) I->J

Caption: Experimental workflow for producing and characterizing spray-dried TDB liposomal powders.

Troubleshooting_Logic cluster_yield Low Yield? cluster_stability Poor Stability? cluster_agglom Agglomeration? Start Unacceptable Powder Characteristics Yield_Yes Yes Start->Yield_Yes Yield_No No Check_Adhesion Check for chamber adhesion Yield_Yes->Check_Adhesion Increase_Conc Increase feedstock concentration Yield_Yes->Increase_Conc Stab_Yes Yes Yield_No->Stab_Yes Stab_No No Check_Trehalose Increase trehalose:lipid ratio Stab_Yes->Check_Trehalose Lower_Temp Decrease outlet temperature Stab_Yes->Lower_Temp Agg_Yes Yes Stab_No->Agg_Yes Agg_No No Check_Moisture Decrease residual moisture Agg_Yes->Check_Moisture Increase_Airflow Increase drying airflow Agg_Yes->Increase_Airflow Final Optimized Powder Agg_No->Final

References

Validation & Comparative

Trehalose 6,6'-dibehenate vs. Trehalose-6,6'-dimycolate (TDM) as a vaccine adjuvant

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of adjuvant is critical in shaping the immunogenicity and efficacy of a vaccine. Among the promising candidates are the trehalose-based glycolipids, which act as potent agonists for the C-type lectin receptor, Mincle. This guide provides a detailed, data-driven comparison of two key Mincle agonists: the natural mycobacterial component, Trehalose-6,6'-dimycolate (TDM), and its synthetic analogue, Trehalose 6,6'-dibehenate (TDB).

Both TDM and TDB are recognized for their ability to stimulate a robust Th1 and Th17 immune response, a crucial factor for vaccines targeting intracellular pathogens.[1][2] TDB was developed as a synthetic, and notably less toxic, alternative to the naturally occurring TDM, which is a major immunostimulatory component of the Mycobacterium tuberculosis cell wall.[1][3] While both compounds share a common mechanism of action through the Mincle signaling pathway, their performance as vaccine adjuvants can differ in terms of potency and reactogenicity. This guide will delve into the experimental data that delineates these differences, providing a clear comparison to inform adjuvant selection.

Mechanism of Action: The Mincle Signaling Pathway

Both TDB and TDM activate antigen-presenting cells (APCs), such as dendritic cells and macrophages, through the Mincle receptor. This interaction triggers a signaling cascade involving the Syk kinase and the CARD9/Bcl10/MALT1 complex, ultimately leading to the activation of the transcription factor NF-κB.[1][4] This cascade results in the production of pro-inflammatory cytokines and chemokines, which are essential for the recruitment and activation of other immune cells and the subsequent development of a potent adaptive immune response.

Mincle_Signaling_Pathway Mincle Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular TDB_TDM TDB or TDM Mincle Mincle TDB_TDM->Mincle Binds FcRγ FcRγ Mincle->FcRγ Syk Syk FcRγ->Syk Activates CARD9_Bcl10_MALT1 CARD9-Bcl10-MALT1 complex Syk->CARD9_Bcl10_MALT1 Activates NF_kB NF-κB CARD9_Bcl10_MALT1->NF_kB Activates Cytokines Pro-inflammatory Cytokines & Chemokines (e.g., TNF-α, IL-6, IL-1β, IL-12) NF_kB->Cytokines Induces Transcription Experimental_Workflow General Experimental Workflow for Adjuvant Comparison cluster_setup Experimental Setup cluster_treatment Treatment cluster_analysis Analysis Cell_Isolation Isolate Immune Cells (e.g., BMDCs, PBMCs) Cell_Culture Culture Cells Cell_Isolation->Cell_Culture Adjuvant_Stimulation Stimulate with TDB or TDM Cell_Culture->Adjuvant_Stimulation Supernatant_Collection Collect Supernatant Adjuvant_Stimulation->Supernatant_Collection After 24h Cytokine_Quantification Quantify Cytokines (ELISA) Supernatant_Collection->Cytokine_Quantification Data_Comparison Compare Cytokine Levels Cytokine_Quantification->Data_Comparison

References

Trehalose Diesters vs. Monoesters for Mincle Activation: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced interactions between synthetic glycolipids and C-type lectin receptors is paramount for designing effective vaccine adjuvants and immunotherapies. This guide provides a detailed comparative analysis of trehalose (B1683222) diesters and monoesters in their ability to activate the Macrophage-inducible C-type lectin (Mincle), a key receptor in the innate immune system.

The general consensus from multiple independent studies indicates that trehalose diesters are more potent activators of Mincle compared to their monoester counterparts.[1][2][3] This heightened activity is observed across several key metrics, including direct binding to the Mincle receptor, activation of macrophages, and the subsequent induction of immune responses both in vitro and in vivo.[1][2] While both trehalose diesters and monoesters can activate macrophages in a Mincle-dependent fashion, the magnitude of the response is consistently greater with the diester form.[2][4]

Quantitative Comparison of Mincle Activation

The following table summarizes the key quantitative findings from comparative studies on trehalose diesters and monoesters.

ParameterTrehalose Diesters (TDX)Trehalose Monoesters (TMX)Key FindingsReference
Mincle Binding Strong, direct binding to Mincle-Fc fusion protein.Weak to no detectable binding to Mincle-Fc fusion protein at similar concentrations.Diester structure is crucial for high-affinity binding to the Mincle receptor.[1][2]
Macrophage Activation (G-CSF Secretion) Strong induction of Granulocyte-Colony Stimulating Factor (G-CSF) secretion in a wide concentration range.G-CSF secretion is only triggered at high concentrations, and is significantly lower than with TDXs.Diesters are more efficient at inducing macrophage production of key signaling molecules.[1][2]
Macrophage Activation (NO Production) Robustly augmented Nitric Oxide (NO) production upon stimulation of murine macrophages.Elicits NO production only at high concentrations.An approximately 100-fold higher concentration of the monoester was required for robust production of nitrites.[2][3]
Adjuvant Activity (in vivo) Superior adjuvant activity demonstrated by immunization of mice with cationic liposomes containing the analogues.Less robust immune response compared to diesters.The diester structure leads to a more potent in vivo immune response.[1]
Cytokine Production (TNF-α, IL-6) Potent inducers of pro-inflammatory cytokines like TNF-α and IL-6.Less potent inducers compared to diesters.The level of cytokine induction correlates with the degree of Mincle activation.[5][6][7]

Mincle Signaling Pathway

The activation of Mincle by trehalose esters initiates a well-defined signaling cascade. Upon ligand binding, Mincle associates with the Fc receptor gamma chain (FcRγ), which contains an immunoreceptor tyrosine-based activation motif (ITAM). This leads to the recruitment and activation of the spleen tyrosine kinase (Syk). Downstream signaling proceeds through the CARD9-Bcl10-Malt1 complex, culminating in the activation of the NF-κB transcription factor. NF-κB then translocates to the nucleus to induce the expression of various pro-inflammatory cytokines and chemokines.[1][5][8][9]

Mincle_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Mincle Mincle FcRg FcRγ (ITAM) Mincle->FcRg Association Syk Syk FcRg->Syk Recruitment & Activation CARD9_complex CARD9-Bcl10-Malt1 Complex Syk->CARD9_complex Activation NFkB NF-κB CARD9_complex->NFkB Activation Gene_Expression Gene Expression (Cytokines, Chemokines) NFkB->Gene_Expression Translocation Trehalose_Ester Trehalose Diester/Monoester Trehalose_Ester->Mincle Binding

Mincle signaling pathway upon ligand binding.

Experimental Protocols

Macrophage Activation Assay

A common method to assess Mincle activation involves the stimulation of bone marrow-derived macrophages (BMMs).

  • Isolation and Culture of BMMs: Bone marrow cells are harvested from the femurs and tibias of mice and cultured in the presence of M-CSF to differentiate them into macrophages.

  • Stimulation: BMMs are seeded into plates and stimulated with varying concentrations of trehalose diesters or monoesters. A positive control, such as lipopolysaccharide (LPS), and a negative control (vehicle) are typically included.[8]

  • Cytokine and NO Measurement: After a 24-48 hour incubation period, the cell culture supernatants are collected.

    • Cytokine Quantification: The levels of cytokines such as G-CSF, TNF-α, and IL-6 are measured using Enzyme-Linked Immunosorbent Assay (ELISA).[1][7]

    • Nitric Oxide Measurement: The concentration of nitric oxide (NO) is determined using the Griess assay.[1]

Mincle Binding Assay

To directly assess the binding of trehalose esters to Mincle, an ELISA-based assay with a recombinant Mincle-Fc fusion protein is often employed.

  • Plate Coating: Microtiter plates are coated with the trehalose diester or monoester ligands.

  • Incubation with Mincle-Fc: The plates are then incubated with a recombinant fusion protein consisting of the extracellular domain of mouse Mincle and the Fc portion of human IgG (Mincle-Fc).

  • Detection: The binding of Mincle-Fc is detected using an enzyme-conjugated anti-human IgG antibody. The signal is developed with a suitable substrate and measured using a plate reader.[1]

Experimental_Workflow cluster_in_vitro In Vitro Mincle Activation Assessment cluster_assays Assays BMM_Isolation Isolate & Differentiate Bone Marrow-Derived Macrophages (BMMs) Stimulation Stimulate BMMs with Trehalose Diesters (TDX) or Monoesters (TMX) BMM_Isolation->Stimulation Supernatant_Collection Collect Supernatants (24-48h) Stimulation->Supernatant_Collection ELISA ELISA for Cytokines (G-CSF, TNF-α, IL-6) Supernatant_Collection->ELISA Griess_Assay Griess Assay for Nitric Oxide (NO) Supernatant_Collection->Griess_Assay

Workflow for assessing macrophage activation by trehalose esters.

Structure-Activity Relationship

The structural configuration of the trehalose ester is a critical determinant of its Mincle-activating potential. The presence of two acyl chains, as in the diester, is essential for optimal binding and subsequent immune activation.[1] The length of these acyl chains also influences the potency of Mincle agonism.[3] Furthermore, modifications such as the insertion of a polyethylene (B3416737) glycol (PEG) spacer between the trehalose headgroup and the acyl chains can significantly reduce Mincle binding and macrophage activation, highlighting the importance of the spatial presentation of the lipid moieties.[1][2]

Logical_Comparison Trehalose_Diester Trehalose Diester Mincle_Binding High-Affinity Mincle Binding Trehalose_Diester->Mincle_Binding Leads to Trehalose_Monoester Trehalose Monoester Trehalose_Monoester->Mincle_Binding Weak or No Binding Macrophage_Activation Potent Macrophage Activation Trehalose_Monoester->Macrophage_Activation Weak Activation (at high conc.) Mincle_Binding->Macrophage_Activation Results in Adjuvant_Activity Strong Adjuvant Activity Macrophage_Activation->Adjuvant_Activity Contributes to

Comparative Mincle activation by trehalose esters.

References

A Head-to-Head Comparison of Trehalose 6,6'-dibehenate (TDB) and Alum as Vaccine Adjuvants

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 21, 2025 – In the landscape of vaccine development, the choice of adjuvant is critical in shaping the magnitude and quality of the immune response. This guide provides a comprehensive comparison of two prominent vaccine adjuvants: the traditional aluminum hydroxide (B78521) (alum) and the novel synthetic C-type lectin receptor (CLR) agonist, Trehalose 6,6'-dibehenate (TDB), often formulated in cationic liposomes as CAF01. This analysis is intended for researchers, scientists, and drug development professionals seeking to make informed decisions on adjuvant selection based on preclinical data.

Executive Summary

Alum, the most widely used adjuvant in human vaccines, is known for inducing a robust Th2-biased humoral immune response, characterized by the production of neutralizing antibodies. However, it is generally less effective at inducing cellular immunity, which is crucial for protection against intracellular pathogens. In contrast, TDB, a synthetic analogue of a mycobacterial cord factor, activates the innate immune system through the Mincle receptor, driving a potent Th1 and Th17 cellular immune response, in addition to a strong antibody response. This differential immune polarization makes TDB a promising candidate for vaccines against diseases like tuberculosis and influenza, where cellular immunity is paramount.

Data Presentation: Quantitative Comparison of Immune Responses

The following tables summarize the key differences in the immune responses elicited by TDB (as part of the CAF01 formulation) and alum, based on preclinical studies in mice.

Table 1: Antigen-Specific CD4+ T Cell and Cytokine Responses

ParameterTDB (in CAF01)AlumKey Findings
Antigen-Specific CD4+ T Cell Response Significant increase in frequency and absolute number of antigen-specific CD4+ T cells compared to antigen alone.[1]No significant primary T helper response compared to antigen alone.[1]TDB is a potent inducer of primary antigen-specific CD4+ T cell responses, while alum is not.[1]
Th1 Cytokine Profile (IFN-γ, TNF-α, IL-2) Strong induction of IFN-γ, TNF-α, and IL-2 producing T cells.[1]Poor induction of Th1 cytokines.[1]TDB promotes a robust Th1-type cellular immune response.[1]
Th17 Cytokine Profile (IL-17A) Significant induction of IL-17A producing T cells.[1]No significant induction of IL-17A.[1]TDB is a strong inducer of Th17 responses, a key feature for mucosal immunity and protection against certain pathogens.[1]
Th2 Cytokine Profile (IL-4, IL-13, IL-5) Downregulation of IL-5.[1]Downregulation of IL-5.[1]While both adjuvants can suppress certain Th2 cytokines, alum is generally considered a Th2-polarizing adjuvant.[1]

Table 2: Humoral Immune Response - Antibody Titers and Isotypes

ParameterTDB (in CAF01)AlumKey Findings
Total IgG Titers Induces high and persistent IgG titers, often superior to alum.[2][3]Induces robust IgG titers.[2][4]Both are effective at inducing antibody responses, but TDB-containing formulations can offer a dose-sparing effect and lead to higher titers.[2][3]
IgG1/IgG2c Ratio Skewed towards IgG2c, indicative of a Th1-biased response.[1]Predominantly induces IgG1, indicative of a Th2-biased response.[1]The IgG subclass ratio clearly demonstrates the differential T helper cell polarization induced by the two adjuvants.[1]

Signaling Pathways

The distinct immunological outcomes of TDB and alum are rooted in their different mechanisms of action at the molecular level.

This compound (TDB) Signaling

TDB is recognized by the C-type lectin receptor Mincle, which is expressed on the surface of antigen-presenting cells (APCs) such as macrophages and dendritic cells. This interaction triggers a signaling cascade that is crucial for the adjuvant activity of TDB.

TDB_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular TDB TDB Mincle Mincle Receptor TDB->Mincle FcRgamma FcRγ Syk Syk Mincle->Syk Card9 Card9 Syk->Card9 Bcl10 Bcl10 Card9->Bcl10 Malt1 Malt1 Bcl10->Malt1 NFkB NF-κB Malt1->NFkB Cytokines Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) NFkB->Cytokines

TDB signaling through the Mincle receptor.
Alum Signaling

Alum's adjuvant effect is mediated, in part, by the activation of the NLRP3 inflammasome in APCs. This leads to the production of pro-inflammatory cytokines, which initiate the adaptive immune response.

Alum_Signaling cluster_extracellular Extracellular cluster_intracellular Intracellular Alum Alum Phagocytosis Phagocytosis Alum->Phagocytosis Lysosome Phagolysosome Phagocytosis->Lysosome CathepsinB Cathepsin B Release Lysosome->CathepsinB NLRP3 NLRP3 CathepsinB->NLRP3 ASC ASC NLRP3->ASC ProCasp1 Pro-Caspase-1 ASC->ProCasp1 Casp1 Caspase-1 ProCasp1->Casp1 ProIL1b Pro-IL-1β Casp1->ProIL1b IL1b IL-1β ProIL1b->IL1b

Alum-mediated activation of the NLRP3 inflammasome.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future comparative studies.

Measurement of Antigen-Specific IgG Titers by ELISA

This protocol outlines the enzyme-linked immunosorbent assay (ELISA) used to quantify antigen-specific IgG, IgG1, and IgG2c antibodies in mouse serum.

ELISA_Workflow start Start coat Coat plate with antigen start->coat block Block with BSA coat->block add_serum Add diluted serum samples block->add_serum wash1 Wash add_serum->wash1 add_secondary Add HRP-conjugated anti-mouse IgG/IgG1/IgG2c wash1->add_secondary wash2 Wash add_secondary->wash2 add_substrate Add TMB substrate wash2->add_substrate stop Stop reaction with sulfuric acid add_substrate->stop read Read absorbance at 450 nm stop->read end End read->end

Workflow for antigen-specific ELISA.

Methodology:

  • Antigen Coating: 96-well microtiter plates are coated with the specific antigen overnight at 4°C.

  • Blocking: Plates are washed and blocked with a solution of bovine serum albumin (BSA) to prevent non-specific binding.

  • Sample Incubation: Serum samples from immunized mice are serially diluted and added to the wells, followed by incubation to allow for antibody-antigen binding.

  • Secondary Antibody Incubation: After washing, a horseradish peroxidase (HRP)-conjugated secondary antibody specific for mouse IgG, IgG1, or IgG2c is added and incubated.

  • Detection: The substrate 3,3’,5,5’-tetramethylbenzidine (TMB) is added, and the colorimetric reaction is stopped with sulfuric acid.

  • Data Analysis: The optical density is measured at 450 nm, and antibody titers are calculated relative to a standard curve.

Intracellular Cytokine Staining and Flow Cytometry

This protocol details the method for identifying and quantifying cytokine-producing T cells at the single-cell level.

ICS_Workflow start Start isolate Isolate splenocytes start->isolate stimulate Restimulate with antigen (in presence of Brefeldin A) isolate->stimulate surface_stain Stain for surface markers (CD4, CD44) stimulate->surface_stain fix_perm Fix and permeabilize cells surface_stain->fix_perm intracellular_stain Stain for intracellular cytokines (IFN-γ, IL-4, IL-17) fix_perm->intracellular_stain acquire Acquire data on flow cytometer intracellular_stain->acquire analyze Analyze data acquire->analyze end End analyze->end

References

In Vivo Showdown: A Comparative Guide to TDB Liposomal Formulations (SUV vs. MLV)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a delivery system is paramount to the success of a vaccine or immunotherapy. Cationic liposomes composed of dimethyldioctadecylammonium (B77308) (DDA) and trehalose (B1683222) dibehenate (TDB) have emerged as a potent adjuvant system. This guide provides an in-depth, data-driven comparison of two common formulations of DDA:TDB liposomes: small unilamellar vesicles (SUVs) and multilamellar vesicles (MLVs), focusing on their in vivo performance.

This comparison guide synthesizes experimental data to objectively evaluate the in vivo efficacy of SUV and MLV formulations of TDB liposomes. Key performance indicators such as immune response generation and biodistribution are presented, supported by detailed experimental protocols and visual representations of key biological pathways and workflows.

Performance at a Glance: SUV vs. MLV

Experimental evidence strongly suggests that the structural differences between SUVs and MLVs significantly impact their in vivo performance as vaccine adjuvants.

Performance MetricSUV (Small Unilamellar Vesicles)MLV (Multilamellar Vesicles)Key Findings
CD8+ T-Cell Response (IFN-γ SFU/10^6 splenocytes) ~1800~400SUVs induce a significantly higher CD8+ T-cell response, crucial for cell-mediated immunity against intracellular pathogens.[1]
Antigen-Specific Antibody Response (Total IgG Titer) ~1.5 x 10^5~0.5 x 10^5SUVs elicit a stronger humoral response, indicating enhanced B-cell activation and antibody production.[1]
Effect of TLR Agonists No significant enhancement of adjuvant capacity.Significant increase in adjuvant capacity with the addition of TLR3 and TLR9 agonists.[1]The inherent potency of SUVs may mask the additional effect of TLR agonists, while MLVs benefit from the co-stimulation.
Biodistribution Forms a depot at the injection site, with some drainage to lymph nodes.Forms a depot at the injection site, with some drainage to lymph nodes.Both formulations exhibit a depot effect, prolonging antigen exposure.[2] While direct quantitative comparisons are limited, liposome (B1194612) size is a known determinant of biodistribution, with larger particles generally showing faster clearance.

Delving Deeper: Experimental Insights

The superior performance of SUVs in eliciting robust cellular and humoral immune responses can be attributed to their physicochemical properties. Their smaller size and unilamellar structure may allow for more efficient uptake by antigen-presenting cells (APCs) and subsequent antigen processing and presentation.

Immunization Workflow

The following diagram illustrates a typical in vivo immunization and analysis workflow for evaluating the efficacy of different liposomal formulations.

G cluster_0 Liposome Preparation cluster_1 In Vivo Immunization cluster_2 Immune Response Analysis prep_suv SUV Formulation immunize Intramuscular Injection in Mice prep_suv->immunize prep_mlv MLV Formulation prep_mlv->immunize splenocytes Splenocyte Isolation immunize->splenocytes serum Serum Collection immunize->serum elispot IFN-γ ELISpot Assay splenocytes->elispot elispot->elispot result1 CD8+ T-Cell Response elispot->result1 elisa Antigen-Specific ELISA serum->elisa elisa->elisa result2 Antibody Titer elisa->result2

In vivo immunization and analysis workflow.

The "How-To": Experimental Protocols

Reproducibility is key in scientific research. Provided below are the detailed methodologies for the preparation of the TDB liposomal formulations and the subsequent immunological assays.

Preparation of DDA:TDB Liposomes (MLV)

Multilamellar vesicles (MLVs) are typically formed using the lipid film hydration method.

  • Lipid Film Formation: Dimethyldioctadecylammonium (DDA) and trehalose dibehenate (TDB) are dissolved in a chloroform/methanol mixture (9:1 v/v) in a round-bottom flask.

  • Solvent Evaporation: The organic solvent is removed by rotary evaporation to form a thin lipid film on the flask's interior surface. The flask is then flushed with nitrogen gas to remove any residual solvent.

  • Hydration: The lipid film is hydrated with a suitable aqueous buffer (e.g., 10 mM Tris buffer, pH 7.4) by heating at 60°C for 20 minutes with intermittent vortexing. This process results in the spontaneous formation of MLVs.

  • Antigen Association: For vaccine formulations, the antigen (e.g., Ovalbumin) is added to the cooled liposome suspension to allow for adsorption onto the liposome surface via electrostatic interactions.

Preparation of DDA:TDB Liposomes (SUV)

Small unilamellar vesicles (SUVs) are prepared from MLVs by reducing their size and lamellarity.

  • MLV Preparation: Follow steps 1-3 for MLV preparation.

  • Sonication: The MLV suspension is subjected to probe sonication. The sonic energy disrupts the larger multilamellar structures, leading to the formation of smaller, single-bilayer vesicles. The process is continued until the milky MLV suspension turns into a clear SUV suspension.

  • Antigen Association: The antigen is added to the SUV suspension as described for MLVs.

In Vivo Immunization and Immune Response Analysis
  • Animals: Female BALB/c mice (6-8 weeks old) are typically used.

  • Immunization: Mice are immunized intramuscularly with the prepared liposomal formulations containing the model antigen. A typical immunization schedule involves three injections at two-week intervals.

  • Splenocyte Isolation: Two weeks after the final immunization, spleens are harvested, and single-cell suspensions of splenocytes are prepared.

  • IFN-γ ELISpot Assay: The number of antigen-specific IFN-γ secreting T-cells is quantified using an ELISpot assay. Splenocytes are re-stimulated in vitro with the specific antigen.

  • Antigen-Specific ELISA: Blood is collected to obtain serum. Antigen-specific antibody titers (e.g., total IgG) are determined by enzyme-linked immunosorbent assay (ELISA).

Mechanism of Action: The TDB Signaling Pathway

The adjuvant activity of TDB is primarily mediated through its interaction with the C-type lectin receptor, Mincle, expressed on the surface of antigen-presenting cells. This interaction triggers a signaling cascade that leads to the activation of the innate immune system and subsequent adaptive immune responses.

G cluster_0 Cell Surface cluster_1 Intracellular Signaling Cascade cluster_2 Immune Response TDB TDB Mincle Mincle Receptor TDB->Mincle Binding FcRg FcRγ Mincle->FcRg Association Syk Syk FcRg->Syk Recruitment & Phosphorylation CARD9_Bcl10_MALT1 CARD9-Bcl10-MALT1 Complex Syk->CARD9_Bcl10_MALT1 Activation NFkB NF-κB Activation CARD9_Bcl10_MALT1->NFkB Cytokines Pro-inflammatory Cytokine Production (e.g., IL-1β, TNF-α) NFkB->Cytokines Th1_Th17 Th1/Th17 Differentiation Cytokines->Th1_Th17

TDB-Mincle receptor signaling pathway.

Upon binding of TDB, Mincle associates with the Fc receptor common γ-chain (FcRγ), which contains an immunoreceptor tyrosine-based activation motif (ITAM).[1][3] This leads to the recruitment and activation of spleen tyrosine kinase (Syk).[1][3] Syk, in turn, activates a signaling cascade involving the CARD9-Bcl10-MALT1 complex, culminating in the activation of the transcription factor NF-κB.[1][3] This pathway drives the production of pro-inflammatory cytokines and chemokines, which are essential for the recruitment and activation of immune cells and the subsequent differentiation of T helper cells into Th1 and Th17 lineages.[3]

Conclusion

The choice between SUV and MLV formulations of DDA:TDB liposomes for in vivo applications should be guided by the desired immunological outcome. The experimental data clearly demonstrates that SUVs are superior in inducing both cellular (CD8+ T-cell) and humoral (antibody) immune responses when used as a vaccine adjuvant without the need for additional TLR agonists.[1] This makes them a highly attractive platform for vaccines targeting pathogens that require a strong cell-mediated immunity.

While both formulations exhibit a depot effect, the enhanced immunogenicity of SUVs likely stems from their smaller size and unilamellar structure, which may facilitate more efficient interactions with and uptake by antigen-presenting cells. The detailed protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to make informed decisions in the design and development of next-generation liposomal vaccines and immunotherapies.

References

Validating the Th1/Th17 Response Induced by TDB Adjuvants: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of adjuvant is critical in vaccine development, particularly for diseases requiring a robust cell-mediated immune response. Trehalose-6,6-dibehenate (TDB), a synthetic analogue of the mycobacterial cord factor, has emerged as a potent adjuvant capable of eliciting strong T helper 1 (Th1) and T helper 17 (Th17) responses. This guide provides a comprehensive comparison of TDB's performance with other adjuvants across different models, supported by experimental data and detailed protocols.

Performance Comparison of TDB with Other Adjuvants

TDB is known for its ability to induce a balanced Th1 and Th17 response, which is crucial for protection against intracellular pathogens like Mycobacterium tuberculosis.[1][2] In contrast, other commonly used adjuvants may skew the immune response towards either a Th1 or Th2 profile. For instance, CpG oligodeoxynucleotides (ODN) are potent inducers of Th1 immunity, while alum, the most widely used adjuvant in human vaccines, generally promotes a Th2-biased response.[1][3][4]

Quantitative Data Summary

The following tables summarize the quantitative comparison of cytokine production and antibody responses induced by TDB-adjuvanted vaccines compared to other adjuvants in murine models.

Table 1: Antigen-Specific T-Cell Cytokine Production in Mice Immunized with H1 Antigen

AdjuvantAntigenIFN-γ (pg/mL)IL-17A (pg/mL)Reference
DDA/TDBH1~15,000~1,500[1][3]
CpG ODN 1826H1~20,000Undetectable[3]
DDA aloneH1< 2,000Undetectable[3]

Data are approximated from graphical representations in the cited literature. Values represent cytokine levels in supernatants of splenocytes restimulated with H1 antigen.

Table 2: IgG Subclass Response in Mice Immunized with H1 Antigen

AdjuvantAntigenIgG1 (arbitrary units)IgG2a (arbitrary units)Reference
DDA/TDBH1~1.0~2.5[3]
CpG ODN 1826H1~0.5~3.0[3]

Data are approximated from graphical representations in the cited literature. The ratio of IgG2a to IgG1 is indicative of a Th1-biased response.

Signaling Pathways and Experimental Workflows

TDB-Induced Signaling Pathway

TDB is recognized by the C-type lectin receptor Mincle on antigen-presenting cells (APCs). This interaction triggers a signaling cascade involving the Syk kinase and the CARD9-Bcl10-MALT1 complex, leading to the activation of NF-κB and the production of pro-inflammatory cytokines.[1][2][3] Concurrently, TDB engagement of Mincle also leads to IL-1 production, which signals through the IL-1 receptor (IL-1R) in a MyD88-dependent manner to further promote Th1 and Th17 differentiation.[1][2]

TDB_Signaling_Pathway TDB TDB Mincle Mincle TDB->Mincle Binds Syk Syk Mincle->Syk Activates IL1 IL-1 Production Mincle->IL1 CARD9_Complex CARD9 Bcl10 MALT1 Syk->CARD9_Complex Activates NFkB NF-κB CARD9_Complex->NFkB Activates Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (IL-6, TNF) NFkB->Pro_inflammatory_Cytokines Th1_Th17_Differentiation Th1/Th17 Differentiation Pro_inflammatory_Cytokines->Th1_Th17_Differentiation Drive IL1R IL-1R IL1->IL1R Binds MyD88 MyD88 IL1R->MyD88 Recruits MyD88->Th1_Th17_Differentiation Promotes

Caption: TDB signaling pathway leading to Th1/Th17 differentiation.

Experimental Workflow for Evaluating Adjuvant Efficacy

A typical experimental workflow to assess the efficacy of TDB as an adjuvant in a mouse model involves immunization, followed by the analysis of the resulting immune response.

Experimental_Workflow Immunization Immunization of Mice (e.g., subcutaneous) Rest Rest Period (e.g., 2-3 weeks) Immunization->Rest Spleen_Harvest Harvest Spleens and Lymph Nodes Immunization->Spleen_Harvest (if no boost) Boost Booster Immunization (optional) Rest->Boost Boost->Spleen_Harvest After 1-2 weeks Cell_Culture In vitro Restimulation with Antigen Spleen_Harvest->Cell_Culture Analysis Analysis of Immune Response ELISA for Cytokines (IFN-γ, IL-17A) Intracellular Cytokine Staining (ICS) for T-cell subsets Antibody Titer Measurement (IgG1, IgG2a) Cell_Culture->Analysis

Caption: General experimental workflow for adjuvant evaluation in mice.

Experimental Protocols

Immunization of Mice with TDB Adjuvant

This protocol describes a general procedure for subcutaneous immunization of mice.

Materials:

  • Antigen solution (e.g., H1 protein at 1 mg/mL in sterile PBS)

  • DDA/TDB adjuvant formulation (e.g., 2.5 mg/mL DDA and 0.25 mg/mL TDB in sterile water)

  • Sterile 1 mL syringes and 25-27G needles

  • C57BL/6 mice (6-8 weeks old)

Procedure:

  • Prepare the vaccine formulation by mixing the antigen solution with the DDA/TDB adjuvant. For example, for a 100 µL injection volume containing 2 µg of antigen and 50 µg of TDB, mix 2 µL of antigen solution with 20 µL of DDA/TDB stock and 78 µL of sterile PBS.

  • Gently vortex the mixture to ensure a homogenous suspension.

  • Anesthetize the mice according to approved institutional protocols.

  • Inject 100 µL of the vaccine formulation subcutaneously at the base of the tail or in the scruff of the neck.

  • House the mice under standard conditions and monitor for any adverse reactions.

  • A booster immunization can be administered 2-3 weeks after the primary immunization following the same procedure.[3]

Intracellular Cytokine Staining for Th1/Th17 Cell Analysis

This protocol outlines the steps for identifying Th1 (IFN-γ producing) and Th17 (IL-17A producing) cells from immunized mice using flow cytometry.

Materials:

  • Single-cell suspension of splenocytes from immunized mice

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Antigen for restimulation (e.g., H1 protein)

  • Protein transport inhibitor (e.g., Brefeldin A or Monensin)

  • Fixable viability dye

  • Antibodies for surface staining (e.g., anti-CD3, anti-CD4)

  • Fixation/Permeabilization buffer

  • Antibodies for intracellular staining (e.g., anti-IFN-γ, anti-IL-17A)

  • Flow cytometer

Procedure:

  • Prepare a single-cell suspension from the spleens of immunized mice.

  • Plate 1-2 x 10^6 cells per well in a 96-well plate.

  • Stimulate the cells with the specific antigen (e.g., 10 µg/mL H1 protein) for 4-6 hours in the presence of a protein transport inhibitor. Include an unstimulated control.

  • After stimulation, wash the cells and stain with a fixable viability dye to exclude dead cells.

  • Perform surface staining with fluorescently labeled antibodies against CD3 and CD4.

  • Fix and permeabilize the cells using a commercial fixation/permeabilization kit according to the manufacturer's instructions.

  • Perform intracellular staining with fluorescently labeled antibodies against IFN-γ and IL-17A.

  • Wash the cells and acquire the data on a flow cytometer.

  • Analyze the data by gating on live, CD3+, CD4+ T cells and then quantifying the percentage of cells producing IFN-γ and/or IL-17A.[5][6]

References

A Comparative Analysis of DDA:TDB and Other Cationic Liposomal Adjuvants for Vaccine Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cationic liposomal adjuvant DDA:TDB with other notable alternatives, supported by experimental data. The aim is to assist researchers in selecting the most appropriate adjuvant for their vaccine development programs.

Introduction to Cationic Liposomal Adjuvants

Cationic liposomes have emerged as a promising class of vaccine adjuvants due to their ability to enhance both humoral and cellular immunity. Their positive surface charge facilitates interaction with negatively charged cell membranes, promoting antigen uptake by antigen-presenting cells (APCs). This guide focuses on the comparative performance of DDA:TDB (also known as CAF01), a well-characterized cationic liposomal adjuvant, against other cationic liposomes such as those formulated with DOTAP and DC-Chol.

The DDA:TDB adjuvant system is composed of the cationic lipid dimethyldioctadecylammonium (B77308) (DDA) and the immunomodulator trehalose (B1683222) dibehenate (TDB), a synthetic analogue of the mycobacterial cord factor.[1][2] This combination has been shown to be a potent inducer of Th1 and Th17 immune responses, which are critical for protection against intracellular pathogens.[1][3]

Performance Comparison: DDA:TDB vs. Other Cationic Liposomes

The efficacy of DDA:TDB has been benchmarked against other cationic liposomal formulations in various studies. Key performance indicators include the induction of antigen-specific antibody titers and the nature of the T-cell response.

Humoral Immune Response

Cationic liposomes, in general, are effective at inducing robust antibody responses. Comparative studies have evaluated the levels of different IgG isotypes to infer the type of T-helper (Th) response. A higher IgG2a/IgG1 ratio in mice is typically indicative of a Th1-biased response, whereas a lower ratio suggests a Th2-biased response.

Adjuvant FormulationAntigenKey FindingsReference
DDA:TDB (CAF01) Influenza H3N2Induced significantly higher mucosal s-IgA and serum IgG, IgG1, and IgG2b antibody titers compared to DOTAP/DC-Chol liposomes after intranasal administration.[4]
DDA:TDB (CAF01) M. tuberculosis Ag85B-ESAT-6Induced significantly higher IgG2b and IgG2c titers compared to Al(OH)₃, with comparable IgG1 levels.[5]
DOTAP/DC-Chol Influenza H3N2Induced lower s-IgA and serum IgG antibody responses compared to DDA:TDB.[4]
DC-Chol Hepatitis B surface antigen (HBsAg)Induced a balanced Th1/Th2 response with both IgG1 and IgG2a antibodies, overcoming non-responsiveness observed with aluminum-adjuvanted vaccine.[6]
Cellular Immune Response

A major advantage of DDA:TDB is its capacity to elicit strong cell-mediated immunity, particularly Th1 and Th17 responses, which are crucial for clearing infections with intracellular pathogens.

Adjuvant FormulationAntigenKey FindingsReference
DDA:TDB (CAF01) M. tuberculosis Ag85B-ESAT-6Markedly higher production of IFN-γ upon antigen recall compared to DOTAP:TDB-based liposomes. A long-term retention at the injection site appears to favor a stronger Th1 response.[7]
DDA:TDB (CAF01) Ovalbumin (OVA)Induced a mixed Th1 and Th17 response, which was superior in inducing cell-mediated immunity compared to Alhydrogel® and MF59™.[1]
DOTAP:TDB M. tuberculosis Ag85B-ESAT-6Lower production of IFN-γ upon antigen recall compared to DDA:TDB and DC-Chol:TDB.[7]
DC-Chol:TDB M. tuberculosis Ag85B-ESAT-6Production of IFN-γ upon antigen recall was markedly higher than DOTAP:TDB and comparable to DDA:TDB.[7]
DOTAP HPV E7 peptideStimulates a strong CD8+ T-cell response and antitumor activity.[8]

Mechanisms of Action: A Comparative Overview

The distinct immunological outcomes elicited by different cationic liposomal adjuvants are rooted in their unique mechanisms of action.

DDA:TDB (CAF01) Signaling Pathway

DDA:TDB's mechanism is relatively well-defined. The TDB component is recognized by the C-type lectin receptor Mincle on APCs.[1][9] This interaction triggers a signaling cascade involving the Syk-Card9 pathway, leading to the activation of NF-κB and the production of pro-inflammatory cytokines.[10] Furthermore, DDA:TDB-induced Th1 and Th17 responses are dependent on MyD88 signaling, primarily through the IL-1 receptor.[9][11] DDA also contributes to a depot effect at the injection site, ensuring a sustained release of the antigen.[12]

DDA_TDB_Signaling cluster_APC Antigen Presenting Cell (APC) cluster_TCell T-Cell Differentiation DDA:TDB DDA:TDB Mincle Mincle DDA:TDB->Mincle binds Syk Syk Mincle->Syk activates Card9 Card9 Syk->Card9 activates NF-kB NF-kB Card9->NF-kB activates Pro-IL-1b Pro-IL-1b NF-kB->Pro-IL-1b induces IL-1R IL-1R Pro-IL-1b->IL-1R acts on MyD88 MyD88 Cytokine_Production Pro-inflammatory Cytokine Production MyD88->Cytokine_Production IL-1R->MyD88 signals via Th1_Th17 Th1/Th17 Differentiation Cytokine_Production->Th1_Th17

DDA:TDB signaling pathway in an APC.
DOTAP Signaling Pathway

The adjuvant activity of DOTAP is less well-defined than that of DDA:TDB but is known to involve the activation of the ERK pathway in dendritic cells.[13] This leads to the upregulation of several chemokine genes, including CCL2, CCL3, and CCL4, which are involved in the recruitment of immune cells to the site of injection.[13] Some studies suggest that the R-enantiomer of DOTAP is the more active component and can stimulate type I interferon production through endosomal Toll-like receptors (TLRs) in a MyD88-dependent manner.[8][14]

DOTAP_Signaling cluster_DC Dendritic Cell (DC) cluster_Immune_Cell Immune Cell Recruitment DOTAP DOTAP PI3K PI3K DOTAP->PI3K TLR7_9 TLR7/9 DOTAP->TLR7_9 (R-enantiomer) ERK ERK PI3K->ERK activates Chemokine_Induction Chemokine Induction (CCL2, CCL3, CCL4) ERK->Chemokine_Induction p38 p38 p38->ERK negatively regulates Recruitment Recruitment Chemokine_Induction->Recruitment MyD88 MyD88 TLR7_9->MyD88 Type_I_IFN Type I IFN Production MyD88->Type_I_IFN

DOTAP signaling pathway in a dendritic cell.
DC-Chol Mechanism of Action

DC-Chol has been shown to induce a more balanced Th1/Th2 immune response.[6] The precise signaling pathway is not as clearly elucidated as for DDA:TDB. However, its ability to induce both IgG1 and IgG2a antibody isotypes suggests an activation of both Th2 and Th1 cells. The cholesterol backbone in DC-Chol appears to be important for its adjuvant effect.[15]

DC_Chol_Mechanism DC-Chol DC-Chol APC Antigen Presenting Cell DC-Chol->APC interacts with Th1_Activation Th1 Cell Activation APC->Th1_Activation Th2_Activation Th2 Cell Activation APC->Th2_Activation IgG2a_Production IgG2a Th1_Activation->IgG2a_Production promotes IgG1_Production IgG1 Th2_Activation->IgG1_Production promotes

DC-Chol proposed mechanism of action.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental findings. Below are outlines of key experimental protocols typically used in the evaluation of these adjuvants.

Liposome (B1194612) Preparation (Thin-Film Hydration Method)

This is a common method for preparing liposomes such as DDA:TDB.[16]

  • Lipid Film Formation : The cationic lipid (e.g., DDA) and other components (e.g., TDB) are dissolved in a suitable organic solvent (e.g., chloroform/methanol mixture). The solvent is then evaporated under a stream of nitrogen or by rotary evaporation to form a thin lipid film on the wall of a round-bottom flask. Residual solvent is removed under vacuum for several hours or overnight.[16]

  • Hydration : The lipid film is hydrated with an aqueous buffer (e.g., Tris buffer) containing the antigen (for encapsulation) or a plain buffer. The hydration is performed above the phase transition temperature of the lipids while agitating (e.g., vortexing) to form multilamellar vesicles (MLVs).

  • Sizing : To obtain a more uniform size distribution, the MLV suspension can be subjected to sonication or extrusion through polycarbonate membranes with a defined pore size to produce small unilamellar vesicles (SUVs).

  • Antigen Association : For surface adsorption, the antigen is mixed with the pre-formed liposomes.

In-Vivo Immunization Studies
  • Animal Models : Typically, inbred mouse strains such as C57BL/6 or BALB/c are used.

  • Vaccine Formulation : The antigen is mixed with the adjuvant solution shortly before immunization.

  • Immunization Schedule : Mice are immunized subcutaneously or intramuscularly at the base of the tail or in the thigh muscle. A typical schedule involves a primary immunization followed by one or two booster immunizations at 2-3 week intervals.[17]

  • Sample Collection : Blood samples are collected periodically to measure antibody responses. Spleens and lymph nodes are harvested at the end of the experiment to assess T-cell responses.

Enzyme-Linked Immunosorbent Assay (ELISA) for Antibody Titer Determination

ELISA is a standard method to quantify antigen-specific antibodies in serum.[18][19]

  • Plate Coating : 96-well microtiter plates are coated with the specific antigen overnight at 4°C.

  • Blocking : The plates are washed and then blocked with a blocking buffer (e.g., PBS with 1% BSA) to prevent non-specific binding.

  • Sample Incubation : Serial dilutions of serum samples are added to the wells and incubated.

  • Detection : A horseradish peroxidase (HRP)-conjugated secondary antibody specific for the immunoglobulin isotype (e.g., anti-mouse IgG1 or IgG2a) is added.

  • Substrate Addition : A chromogenic substrate (e.g., TMB) is added, and the color development is stopped with a stop solution.

  • Data Analysis : The optical density is read using a microplate reader, and the antibody titer is determined as the reciprocal of the highest dilution giving a signal above the background.

Enzyme-Linked Immunospot (ELISpot) Assay for Cytokine-Secreting T-Cells

The ELISpot assay is a highly sensitive method to quantify the frequency of cytokine-producing cells at the single-cell level.[20][21][22]

  • Plate Coating : ELISpot plates are coated with a capture antibody specific for the cytokine of interest (e.g., anti-IFN-γ).

  • Cell Stimulation : Splenocytes or lymphocytes from immunized mice are added to the wells along with the specific antigen or a positive control (e.g., Concanavalin A).

  • Incubation : The plates are incubated for 18-48 hours to allow for cytokine secretion.

  • Detection : After washing away the cells, a biotinylated detection antibody for the cytokine is added, followed by an enzyme-conjugated streptavidin (e.g., streptavidin-ALP).

  • Spot Development : A substrate is added that forms a colored precipitate where the cytokine was secreted, creating spots.

  • Analysis : The spots are counted using an automated ELISpot reader, and the results are expressed as the number of spot-forming cells (SFCs) per million cells.

Conclusion

The choice of a cationic liposomal adjuvant has a profound impact on the nature and magnitude of the immune response. DDA:TDB (CAF01) stands out for its ability to induce strong, long-lasting Th1 and Th17 cell-mediated immunity, making it a particularly attractive candidate for vaccines against intracellular pathogens. While other cationic liposomes like those based on DOTAP and DC-Chol also demonstrate potent adjuvant activity, they may elicit different types of immune responses. DOTAP-based adjuvants are effective in inducing CD8+ T-cell responses, which is beneficial for cancer vaccines. DC-Chol, on the other hand, promotes a more balanced Th1/Th2 response, which could be advantageous for vaccines requiring both humoral and cellular immunity. A thorough understanding of the comparative performance and mechanisms of action of these adjuvants is essential for the rational design of effective next-generation vaccines.

References

How does the efficacy of TDB compare to other Mincle agonists?

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of Trehalose-6,6-dibehenate (TDB) against other agonists of the Macrophage-inducible C-type lectin (Mincle) receptor. The information herein is supported by experimental data to aid in the selection of appropriate adjuvants and immunomodulators.

Trehalose-6,6-dibehenate (TDB) is a synthetic analog of the mycobacterial cord factor, trehalose-6,6-dimycolate (TDM), and a well-established agonist for the Mincle receptor.[1][2] Activation of Mincle by agonists like TDB triggers a signaling cascade that promotes robust Th1 and Th17 immune responses, making them promising adjuvants for vaccines against intracellular pathogens and for cancer immunotherapy.[3][4][5][6] This guide compares the efficacy of TDB with other natural and synthetic Mincle agonists, focusing on their ability to induce cytokine production and drive specific T-helper cell differentiation.

Mincle Signaling Pathway

Upon ligand binding, Mincle associates with the Fc receptor common γ-chain (FcRγ), which contains an immunoreceptor tyrosine-based activation motif (ITAM).[2] This interaction initiates a signaling cascade involving Syk, CARD9, Bcl10, and Malt1, ultimately leading to the activation of the transcription factor NF-κB and the production of pro-inflammatory cytokines and chemokines.[2][3][7] This pathway is crucial for the adjuvant activity of Mincle agonists.[3] Interestingly, the in vivo adjuvant effect of TDB is not solely dependent on Mincle but also requires the MyD88 signaling pathway, which is activated by IL-1 receptor signaling.[4][5][8]

Mincle_Signaling_Pathway cluster_cell Antigen Presenting Cell TDB TDB / Other Mincle Agonists Mincle Mincle TDB->Mincle Binds FcRg FcRγ Mincle->FcRg Associates Syk Syk FcRg->Syk Activates CARD9_Bcl10_Malt1 CARD9-Bcl10-Malt1 Complex Syk->CARD9_Bcl10_Malt1 Activates NFkB NF-κB CARD9_Bcl10_Malt1->NFkB Activates Cytokines Pro-inflammatory Cytokines & Chemokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines Upregulates IL1R IL-1R Cytokines->IL1R Acts on MyD88 MyD88 IL1R->MyD88 Activates Th1_Th17 Th1/Th17 Differentiation MyD88->Th1_Th17 Promotes

Caption: Mincle Signaling Pathway.

Comparative Efficacy of Mincle Agonists: In Vitro Data

The efficacy of TDB has been benchmarked against a variety of other Mincle agonists in vitro, primarily by measuring the production of pro-inflammatory cytokines from bone marrow-derived dendritic cells (BMDCs), bone marrow-derived macrophages (BMDMs), and human peripheral blood mononuclear cells (hPBMCs).

Mincle AgonistCell TypeCytokine Production ProfileComparative Efficacy to TDBReference(s)
TDB (Trehalose-6,6-dibehenate) Murine BMDCs, BMDMs; Human moMΦs, PBMCsStrong inducer of TNF-α, IL-6, IL-1β, IL-10, MIP-2.[3][7][9]Baseline [3][7][9]
TDM (Trehalose-6,6-dimycolate) Murine BMDCs, BMDMs; Human THP-1Potent inducer of TNF-α and IL-6.[3][10]Often more potent than TDB in inducing TNF-α.[10][3][10]
GMM (Glucose Monomycolate) Murine BMDCsInduces TNF-α, IL-6, IL-12p40, and IL-1β.Lower potency than TDB.[11][12][11][12]
PGL-III (Phenolic Glycolipid-III) Murine BMDMs; Human moDCsPotent inducer of TNF, IL-6, and Nos2 gene expression.Better than TDB in both in vitro and in vivo assays.[11][11]
GroMM (Glycerol Monomycolate) Human HEK-hMincle cellsAgonist for human Mincle, but not murine Mincle.As active as TDB in human cells.[3][3]
Amide-trehalose glycolipids NFAT-GFP reporter cells; Murine BMDMsSimilar signaling and IL-1β production.Similar to their ester counterparts (like TDB).[11][11]
Arabinose mycolates (AraMMs) mMincle reporter cell line; Murine BMDCsInduce pro-inflammatory cytokines including TNF-α.First evidence of Mincle recognizing pentose (B10789219) esters.[11][11]
UM-1098 (Brartemicin-derived) Human PBMCsInduces similar levels of IL-6 and IL-1β as TDB in CAF01.Similar for IL-6 and IL-1β; lower for IL-23 compared to CAF01.[9][9]
Synthetic α-branched TDEs Human THP-1; Murine RAW264.7Chain-length and dose-dependent TNF-α induction.Some derivatives less potent and efficacious than TDB.[10][10]
Water-soluble PEGylated trehalose (B1683222) glycolipids Murine BMCsInduce IL-10 and MIP-2, but not IL-6 or IL-1β.Less able to induce IL-1β and IL-6 compared to TDB.[7][13][7][13]
Aryl Trehalose Benzoates Human PBMCsTri-substituted compounds induce higher IL-6 than di-substituted.Some derivatives induce significantly higher IL-1β, TNF-α, IL-23, and IFN-γ than TDB.[14][14]

In Vivo Adjuvant Activity

When formulated with antigens, TDB is a potent adjuvant that drives strong Th1 and Th17 responses.[4][5][6] This is critical for protection against intracellular pathogens like Mycobacterium tuberculosis.[3] TDB is often formulated in cationic liposomes with dimethyldioctadecylammonium (B77308) (DDA), known as CAF01, which enhances its adjuvant properties.[3][4]

  • TDB (in CAF01): Induces strong antigen-specific Th1 (IFN-γ) and Th17 (IL-17) responses in mice.[3][4] While it induces robust Th1 and Th17 responses in mice, CAF01 did not elicit significant Th17 responses in humans.[9]

  • GlcC14C18 and ManC14C18: Synthetic glycolipids that, when formulated with DDA, induced strong Th1 and Th17 responses in mice, conferring protection in a murine model of tuberculosis.[3]

  • PGL-III: In an oil-in-water emulsion, it enhanced OVA-specific IgG production and IFN-γ production from T cells, while TDB in the same formulation did not significantly increase IgG titers.[13]

  • UM-1098: Vaccination with mycobacterial antigens and UM-1098 induced protective Th1 and Th17 responses in mice.[9]

Experimental Protocols

A common method to assess the in vitro efficacy of Mincle agonists is the stimulation of murine BMDMs and subsequent measurement of cytokine production.

BMDM_Stimulation_Workflow cluster_workflow Experimental Workflow Harvest Harvest bone marrow from mice Culture Culture cells with L929-conditioned medium for 7 days Harvest->Culture Plate Plate BMDMs in 24-well plates Culture->Plate Stimulate Stimulate with plate-bound Mincle agonists (e.g., 1 µg/well) Plate->Stimulate Incubate Incubate for 18-24 hours Stimulate->Incubate Collect Collect supernatants Incubate->Collect ELISA Measure cytokine levels (e.g., TNF-α, IL-6) by ELISA Collect->ELISA

Caption: BMDM Stimulation Workflow.
  • Cell Isolation and Differentiation: Bone marrow cells are harvested from the femurs and tibias of mice. The cells are then cultured for 7 days in complete RPMI medium supplemented with L929 cell-conditioned supernatant, which contains macrophage colony-stimulating factor (M-CSF), to differentiate them into macrophages.[15]

  • Cell Plating and Stimulation: Differentiated BMDMs are plated in 24-well plates. The Mincle agonists are typically coated onto the plates to ensure optimal presentation to the receptor. Cells are then stimulated with the plate-bound lipids for 18-24 hours.[3]

  • Cytokine Measurement: After incubation, the cell culture supernatants are collected. The concentration of secreted cytokines, such as TNF-α and IL-6, is quantified using enzyme-linked immunosorbent assay (ELISA).[3]

To evaluate the adjuvant effects of Mincle agonists in vivo, mice are immunized with a model antigen formulated with the agonist.

  • Adjuvant Formulation: The Mincle agonist is formulated with an antigen, often in a delivery system like DDA liposomes (e.g., CAF01).

  • Immunization: Mice are immunized, typically via a subcutaneous or intradermal route, with the antigen-adjuvant formulation. A common model antigen is Ag85A from M. tuberculosis.[3]

  • Immune Response Analysis: Several weeks after the final immunization, splenocytes are harvested from the mice. The cells are then re-stimulated in vitro with the specific antigen. The resulting T-cell responses are measured by quantifying the production of cytokines like IFN-γ (indicative of a Th1 response) and IL-17 (indicative of a Th17 response) in the culture supernatants by ELISA.[3]

Conclusion

TDB is a potent and well-characterized Mincle agonist that serves as a benchmark for the development of novel adjuvants. While it consistently induces strong Th1 and Th17 responses, particularly in murine models, the comparative data indicates that other agonists may offer advantages in specific contexts. For instance, PGL-III appears to be more potent than TDB, while certain synthetic aryl trehalose benzoates show promise for inducing a broader range of cytokines. The choice of a Mincle agonist will ultimately depend on the desired immune response, the target species (given the observed differences between human and murine Mincle), and the formulation strategy. This guide provides a foundation for making informed decisions in the selection and application of Mincle agonists for vaccine and immunotherapy development.

References

Validating the Safety and Toxicity Profile of Trehalose 6,6'-dibehenate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the safety and toxicity profile of Trehalose 6,6'-dibehenate (TDB) with other relevant alternatives in drug development. The information is compiled from preclinical and clinical studies to assist in the informed selection of adjuvants and excipients.

Executive Summary

This compound (TDB) is a synthetic analog of the mycobacterial cord factor, trehalose-6,6'-dimycolate (TDM). It functions as a potent agonist for the Macrophage Inducible C-type Lectin (Mincle) receptor, stimulating a Th1 and Th17 immune response. This makes it a promising adjuvant candidate for vaccines against intracellular pathogens. TDB is often formulated in liposomes, such as in the CAF01 adjuvant, which consists of TDB and the cationic lipid Dimethyldioctadecylammonium (DDA). This guide evaluates the existing safety and toxicity data for TDB and compares it with other widely used adjuvants, namely Monophosphoryl Lipid A (MPLA) and archaeosomes.

Comparative Safety and Toxicity Data

The following tables summarize the available quantitative data from non-clinical and clinical studies. It is important to note that direct head-to-head comparative studies are limited, and data is often presented in the context of specific vaccine formulations.

ParameterThis compound (TDB) / CAF01Monophosphoryl Lipid A (MPLA)Archaeosomes
Acute Toxicity (LD50) Data not available in publicly accessible literature.Data not available in publicly accessible literature; however, it is reported to be at least 100-fold less toxic than its parent molecule, lipopolysaccharide (LPS)[1].No indications of adverse reactions or toxicity were observed in mice at a dose of approximately 70 mg/kg body weight[2].
Repeat-Dose Toxicity A 4-week repeated dose GLP toxicology study of an oncolytic virus administered with a formulation including components similar to adjuvants showed the formulation was well-tolerated in rats, with the No-Observed-Adverse-Effect Level (NOAEL) being the highest dose tested[3]. Specific repeat-dose toxicity data for TDB alone is limited in the public domain.Preclinical repeat-dose toxicity studies in rats and dogs showed expected immunostimulatory effects and signs of toxicity associated with overstimulation of the immune system at high doses[4].Intravenously and orally administered archaeosomes were well-tolerated in animal models with no detectable toxicity[5].
Local Reactogenicity In a Phase 1 clinical trial of the CTH522 vaccine with CAF01 adjuvant, mild local injection-site reactions were the most frequent adverse events, reported in 100% of participants in the vaccine groups[6]. These reactions were generally mild and transient.In clinical trials, MPLA-adjuvanted vaccines are associated with local injection site reactions such as pain, redness, and swelling, which are typically mild to moderate in severity and transient[4][7].In a mouse model, daily monitoring for injection site reactions after subcutaneous administration of archaeosome adjuvants showed no indications of adverse reactions[2].
Systemic Reactogenicity In the CTH522:CAF01 vaccine trial, systemic adverse events were generally mild and included headache, myalgia, and fatigue[6]. No related serious adverse reactions were reported[6].Systemic adverse events associated with MPLA-adjuvanted vaccines in humans include fatigue, headache, and myalgia, which are generally mild to moderate and resolve within a few days[4][7].In mice, daily monitoring of body weight, temperature, and clinical signs of adverse reactions after subcutaneous administration of archaeosome adjuvants revealed no indications of systemic toxicity[2].
Pyrogenicity As a component of vaccines, formulations containing TDB would be subject to pyrogenicity testing. Specific data on TDB's pyrogenicity is not readily available.MPLA is a detoxified derivative of LPS and exhibits significantly lower pyrogenicity. However, as a TLR4 agonist, it can induce a febrile response.Archaeosome formulations have been shown to be non-pyrogenic in preclinical models[2].

Experimental Protocols

Detailed methodologies for key safety and toxicity experiments are crucial for the evaluation of novel compounds like TDB. The following protocols are based on internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD) and best practices in non-clinical safety assessment of vaccines[8][9][10][11][12][13][14][15].

Acute Systemic Toxicity (OECD 420, 423, 425)
  • Objective: To determine the potential for a single dose of the test substance to cause acute toxic effects and to determine the median lethal dose (LD50).

  • Test System: Typically rodents (rats or mice).

  • Procedure:

    • Animals are divided into groups and administered a single dose of the test substance via the intended clinical route (e.g., intramuscular, subcutaneous).

    • Dose levels are escalated in subsequent groups to determine the dose at which mortality occurs.

    • Animals are observed for a minimum of 14 days for clinical signs of toxicity, including changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, somatomotor activity, and behavior pattern.

    • Body weight is recorded at regular intervals.

    • At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.

Repeated Dose Toxicity (OECD 407, 408)
  • Objective: To evaluate the toxicological effects of repeated administration of the test substance over a defined period (e.g., 28 or 90 days).

  • Test System: One rodent species (e.g., rat) and one non-rodent species (e.g., rabbit or dog).

  • Procedure:

    • The test substance is administered daily at three or more dose levels, plus a control group, for the duration of the study.

    • Animals are observed daily for clinical signs of toxicity.

    • Body weight and food consumption are measured weekly.

    • Hematology and clinical biochemistry parameters are assessed at specified intervals.

    • At the end of the study, all animals are euthanized, and a full necropsy is performed.

    • Organ weights are recorded, and a comprehensive list of tissues is collected for histopathological examination.

Local Tolerance (Draize Test and modifications)
  • Objective: To assess the potential of the test substance to cause irritation at the site of administration.

  • Test System: Typically rabbits for dermal and ocular irritation studies.

  • Procedure (for dermal irritation):

    • The test substance is applied to a small area of shaved skin on the back of the animal.

    • The application site is observed for signs of erythema (redness) and edema (swelling) at specified time points (e.g., 1, 24, 48, and 72 hours) after application.

    • The severity of the reactions is scored using a standardized scale. The traditional Draize test is now often replaced or refined with methods that use less severe endpoints or in vitro alternatives[16][17][18][19][20].

Pyrogenicity (In Vitro Monocyte Activation Test - MAT)
  • Objective: To detect the presence of pyrogens (fever-inducing substances) in the test substance. This in vitro test is an alternative to the rabbit pyrogen test[21][22][23][24][25].

  • Test System: Human monocytic cells (e.g., from cryopreserved whole blood or a cell line).

  • Procedure:

    • The test substance is incubated with the monocytic cells.

    • In the presence of pyrogens, the monocytes are activated and release pro-inflammatory cytokines (e.g., IL-6).

    • The concentration of the released cytokine is measured using an immunoassay (e.g., ELISA).

    • The pyrogen content of the test sample is determined by comparing the cytokine release to that induced by a known standard endotoxin.

Signaling Pathways and Experimental Workflows

TDB-Induced Mincle Signaling Pathway

This compound is recognized by the Mincle receptor on the surface of antigen-presenting cells, such as macrophages and dendritic cells. This interaction triggers a signaling cascade that leads to the activation of the transcription factor NF-κB and the subsequent production of pro-inflammatory cytokines and chemokines, driving the Th1 and Th17 immune response.

TDB_Mincle_Signaling TDB This compound (TDB) Mincle Mincle TDB->Mincle Binds FcRg FcRγ Mincle->FcRg Associates with Syk Syk FcRg->Syk Recruits & Activates CARD9 CARD9 Syk->CARD9 Phosphorylates Bcl10 Bcl10 CARD9->Bcl10 Forms complex with MALT1 MALT1 Bcl10->MALT1 Forms complex with NFkB NF-κB MALT1->NFkB Activates Cytokines Pro-inflammatory Cytokines & Chemokines NFkB->Cytokines Induces Transcription

Caption: TDB recognition by Mincle initiates a signaling cascade leading to NF-κB activation.

General Workflow for Preclinical Toxicity Testing of a Novel Adjuvant

The preclinical safety evaluation of a new adjuvant follows a structured workflow, starting from acute toxicity assessment and progressing to more comprehensive repeated-dose studies. This ensures a thorough characterization of the potential risks before human clinical trials.

Preclinical_Toxicity_Workflow start Start: Novel Adjuvant Candidate acute_tox Acute Systemic Toxicity (e.g., OECD 420/423/425) start->acute_tox local_tol Local Tolerance (e.g., Draize Test) start->local_tol pyrogenicity Pyrogenicity Testing (e.g., MAT) start->pyrogenicity decision1 Go/No-Go Decision for further development acute_tox->decision1 local_tol->decision1 repeat_dose_28 28-Day Repeated Dose Toxicity (e.g., OECD 407) repeat_dose_90 90-Day Repeated Dose Toxicity (e.g., OECD 408) repeat_dose_28->repeat_dose_90 decision2 Go/No-Go Decision for Clinical Trials repeat_dose_90->decision2 pyrogenicity->decision1 decision1->repeat_dose_28 Go end Proceed to Phase I Clinical Trials decision2->end Go

Caption: A stepwise approach to preclinical safety evaluation of a new vaccine adjuvant.

Conclusion

This compound, particularly within the CAF01 formulation, demonstrates a favorable safety profile in the available non-clinical and early clinical studies, characterized primarily by mild and transient local reactogenicity. Compared to MPLA and archaeosomes, TDB's mechanism of action via Mincle offers a distinct pathway for immune stimulation. However, a comprehensive quantitative comparison is hampered by the limited availability of standardized, head-to-head preclinical toxicology data in the public domain. For a definitive validation of TDB's safety and toxicity profile, further GLP-compliant preclinical studies generating quantitative data on acute and repeated-dose toxicity, as well as detailed local and systemic reactogenicity, are warranted. Such studies would provide the necessary data for robust risk assessment and facilitate its broader application in vaccine development.

References

A Comparative Analysis of the Immunopotentiating Properties of Trehalose Dibehenate (TDB) Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the immunopotentiating properties of Trehalose (B1683222) Dibehenate (TDB) and its synthetic analogues. TDB is a well-characterized synthetic analogue of Trehalose-6,6'-dimycolate (TDM), the immunostimulatory cord factor of Mycobacterium tuberculosis.[1][2][3][4] As a potent vaccine adjuvant, TDB activates the innate immune system, primarily through the C-type lectin receptor Mincle, to induce robust Th1 and Th17 cellular immune responses, which are critical for protection against intracellular pathogens.[5][6][7] The development of TDB analogues aims to refine its adjuvant properties, improving solubility, enhancing potency, and optimizing the safety profile for clinical applications.[8][9]

Mechanism of Action: TDB Signaling Pathways

TDB's adjuvant activity is initiated by its recognition by the Mincle receptor on antigen-presenting cells (APCs) like macrophages and dendritic cells.[3][10] This binding event triggers a cascade of intracellular signals crucial for orchestrating the adaptive immune response.

  • Canonical Mincle-Syk-CARD9 Pathway: Upon binding TDB, Mincle associates with the immunoreceptor tyrosine-based activation motif (ITAM)-bearing adaptor protein, the Fc receptor common γ-chain (FcRγ).[3][10] This interaction leads to the recruitment and activation of spleen tyrosine kinase (Syk). Activated Syk then phosphorylates the CARD9-Bcl10-MALT1 complex, culminating in the activation of the NF-κB transcription factor.[3][10] NF-κB activation drives the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and chemokines, which are essential for APC maturation and the subsequent priming of T helper (Th)1 and Th17 cells.[5][10]

  • Inflammasome Activation: TDB stimulation also leads to the activation of the Nlrp3 inflammasome.[11] This process, which involves potassium efflux, lysosomal rupture, and the production of reactive oxygen species (ROS), is critical for the processing and secretion of the potent pro-inflammatory cytokine IL-1β.[11]

  • MyD88-Dependent Signaling: While in vitro APC activation by TDB is primarily Mincle-dependent, in vivo studies have revealed an essential role for the adaptor protein MyD88.[5][6] This dependency is not linked to Toll-like receptor (TLR) signaling but is instead mediated by the IL-1 receptor (IL-1R).[5][6] The TDB-Mincle axis induces the production of IL-1, which then signals through the IL-1R in a MyD88-dependent manner to effectively drive Th1/Th17 responses.[5][6]

  • Mincle-Independent Pathways: Interestingly, some studies have shown that TDB can exert effects independently of Mincle. For instance, in microglia, TDB has been found to attenuate neuroinflammation through PLC-γ1/PKC/ERK signaling, a pathway that did not require Mincle.[1][2][4]

TDB_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TDB TDB Mincle Mincle TDB->Mincle Binds Nlrp3 Nlrp3 Inflammasome TDB->Nlrp3 Activates via K+ efflux, ROS FcRg FcRγ Mincle->FcRg Associates Syk Syk FcRg->Syk Recruits/Activates IL1R IL-1R MyD88 MyD88 IL1R->MyD88 Activates CARD9_complex CARD9-Bcl10-MALT1 Syk->CARD9_complex Activates NFkB NF-κB CARD9_complex->NFkB Activates Cytokines Pro-inflammatory Cytokines & Chemokines (TNF, IL-6, Pro-IL-1β) NFkB->Cytokines Transcription MyD88->Cytokines Amplifies Response IL1b IL-1β Nlrp3->IL1b Cleaves Pro-IL-1β to Pro_IL1b Pro-IL-1β Pro_IL1b->Nlrp3 Substrate IL1b->IL1R Autocrine/ Paracrine Cytokines->Pro_IL1b

Caption: TDB-induced signaling pathways in antigen-presenting cells.

Comparative Data on TDB Analogues

The development of TDB analogues has explored modifications to the acyl chains and the trehalose core to understand the structure-activity relationship (SAR) and improve adjuvant properties. Key findings indicate that the diester configuration is generally superior to monoesters for Mincle binding and macrophage activation.[12] Furthermore, aryl-functionalized and amide-linked analogues have been synthesized, with some demonstrating higher potency in inducing cytokine production compared to TDB.[9]

Table 1: Immunological Activity of TDB and Select Analogues in Vitro

Analogue/ClassKey Structural ModificationMincle Binding/ActivationCytokine Induction (e.g., TNF-α, IL-6) from Macrophages/DCsReference
TDB 6,6'-dibehenate (C22 esters)High Potent inducer of TNF-α, IL-6, and IL-1β.[10][12]
TDX series Diesters with symmetrically shortened acyl chains (e.g., C16, C18)Activity decreases with shorter chain length.Reduced potency compared to TDB.[13]
TMX series Monoesters with varying acyl chain lengthsSignificantly lower activity compared to corresponding diesters.Weak or no activity.[13]
Aryl Trehalose Derivatives Aryl groups linked to the trehalose core, often with lipidation.Potent Mincle-dependent activation.Some analogues show improved potency over TDB in inducing Th17 cytokines.[8]
Amide/Sulfonamide Analogues Acyl chains linked via amide or sulfonamide bonds instead of esters.High-potency, Mincle-specific stimulation.Aryl amide-linked compounds showed improved cytokine production compared to TDB.[9]
PEG-TDS Hydrophilic PEG spacer between trehalose and acyl chains.Activity is maintained.Demonstrates that modifications to the linker region are tolerated.[13]

Table 2: Adjuvant Properties of TDB Formulations in Vivo

Adjuvant FormulationAntigenKey Immunological OutcomeProtective Efficacy ModelReference
DDA/TDB (CAF01) Ag85B-ESAT-6 (Tuberculosis)Strong, balanced Th1/Th17 response (IFN-γ and IL-17). High IgG1/IgG2a titers.Partial protection against M. tuberculosis challenge in mice.[6][10]
DDA/TDB Ovalbumin (Model Antigen)Induces potent CD8+ T cell responses and strong humoral immunity.N/A[14]
DDA/TDB H3N2 (Influenza)Enhanced mucosal IgA and systemic IgG, IgG1, and IgG2b antibody titers.Intranasal vaccination model.[15]
DDA/TDB/3M-052 CTH522 (Chlamydia)Enhanced IgG2a/c class-switching, but reduced Th1 (IFN-γ) response compared to DDA/TDB alone.N/A[16][17][18]

Experimental Protocols

Detailed methodologies are crucial for the reproducible evaluation of TDB analogues. Below are standard protocols used to assess their immunopotentiating activity.

This assay measures the ability of TDB analogues to stimulate primary APCs to produce pro-inflammatory cytokines.

  • Cell Isolation and Culture:

    • Harvest bone marrow from the femurs and tibias of C57BL/6 mice.

    • Culture the cells for 7 days in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 20 ng/mL Macrophage Colony-Stimulating Factor (M-CSF) to differentiate them into BMDMs.

  • Analogue Preparation and Stimulation:

    • Prepare stock solutions of TDB and its analogues by dissolving them in a suitable solvent like DMSO, followed by suspension in sterile PBS with heating (e.g., 60°C) and vortexing.[19] For plate-bound assays, compounds can be dissolved in isopropanol, added to wells, and the solvent evaporated.[8]

    • Seed BMDMs in 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere.

    • Remove the culture medium and add fresh medium containing the TDB analogues at various concentrations (e.g., 0.1 to 50 µg/mL).

  • Cytokine Measurement:

    • Incubate the plates for 18-24 hours at 37°C in a 5% CO2 incubator.

    • Collect the culture supernatants.

    • Measure the concentration of cytokines such as TNF-α and IL-6 in the supernatants using a standard Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

This protocol evaluates the ability of TDB analogues to enhance antigen-specific immune responses in a vaccination setting.

  • Adjuvant Formulation:

    • Prepare liposomal formulations, such as DDA/TDB, which are commonly used.[19] This involves creating a thin lipid film of Dimethyldioctadecylammonium (DDA) and the TDB analogue, followed by hydration with a buffer (e.g., TRIS) to form liposomes.[19]

  • Immunization:

    • Immunize groups of mice (e.g., C57BL/6, n=5 per group) subcutaneously at the base of the tail with a model antigen (e.g., 2 µg of CTH522 or 10 µg of Ovalbumin) either alone or formulated with the adjuvant (e.g., 250 µg DDA / 50 µg TDB analogue).[16]

    • Administer one or two booster immunizations at 2-week intervals.

  • Analysis of Immune Response:

    • Humoral Response: Collect blood samples 1-2 weeks after the final immunization. Prepare sera and measure antigen-specific IgG, IgG1, and IgG2c antibody titers by ELISA.

    • Cellular Response: Euthanize mice and prepare single-cell suspensions from spleens. Restimulate splenocytes in vitro with the specific antigen for 72 hours (for cytokine analysis in supernatant) or 6 hours in the presence of Brefeldin A (for intracellular cytokine staining).

    • Analyze the production of IFN-γ (Th1) and IL-17 (Th17) by specific T cells (CD4+ or CD8+) using flow cytometry.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis BMDM Isolate & Differentiate Bone Marrow Cells (BMDMs/DCs) Stimulate Stimulate cells with TDB Analogues BMDM->Stimulate Supernatant Collect Supernatant (24h) Stimulate->Supernatant ELISA Measure Cytokines (TNF-α, IL-6) by ELISA Supernatant->ELISA Formulate Formulate Antigen with Adjuvant (e.g., DDA/TDB) Immunize Immunize Mice (Subcutaneous) Formulate->Immunize Boost Boost Immunization (2 weeks) Immunize->Boost Harvest Harvest Spleen/Serum (1-2 weeks post-boost) Boost->Harvest Analysis Analyze Immune Response Harvest->Analysis FACS Cellular (T-cell) IFN-γ/IL-17 via FACS Analysis->FACS ELISA2 Humoral (Antibody) IgG1/IgG2c via ELISA Analysis->ELISA2

Caption: Workflow for evaluating the immunopotentiating properties of TDB analogues.

TDB_Analogues_Logic cluster_modifications Synthetic Analogues TDM TDM (Natural Cord Factor) TDB TDB (Synthetic Standard) C22 Diester TDM->TDB Synthetic Analogue Shorter Shorter Acyl Chains (e.g., C16, C18 Diesters) TDB->Shorter Vary Chain Length Monoester Monoesters (TMX) (vs. Diesters) TDB->Monoester Remove One Chain ModifiedLinker Modified Linkers (Amide, Sulfonamide, PEG) TDB->ModifiedLinker Change Linkage Aryl Aryl Derivatives TDB->Aryl Modify Core

Caption: Logical relationships between TDM, TDB, and its synthetic analogues.

References

Safety Operating Guide

Safeguarding Your Research: Proper Disposal of Trehalose 6,6'-dibehenate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, step-by-step procedures for the safe disposal of Trehalose 6,6'-dibehenate (TDB), a synthetic glycolipid increasingly utilized as a vaccine adjuvant. Adherence to these protocols is critical for protecting both laboratory personnel and the environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate care. While specific toxicity data is limited, general principles of laboratory safety for handling chemical compounds should be strictly followed.

Personal Protective Equipment (PPE): Always wear the following PPE when handling TDB:

  • Gloves: Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[1]

  • Eye Protection: Use equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[1]

  • Lab Coat: A standard lab coat is recommended to protect personal clothing.

Engineering Controls:

  • Ventilation: Work in a well-ventilated area. For procedures that may generate dust, use a chemical fume hood.

Step-by-Step Disposal Protocol

The recommended disposal method for this compound and its contaminated packaging involves treating it as chemical waste. Do not dispose of this material in standard trash or down the drain.

  • Waste Collection:

    • Solid Waste: Collect surplus or unused TDB powder, as well as any materials used for cleaning up spills (e.g., absorbent pads, contaminated wipes), in a designated and clearly labeled chemical waste container. The container should be suitable for solid chemical waste and kept closed when not in use.

    • Contaminated Packaging: Dispose of the original product container and any other contaminated packaging as unused product.[1] This means it should be placed in the same designated chemical waste container as the solid waste.

  • Waste Storage:

    • Store the sealed chemical waste container in a designated, secure area away from incompatible materials.

    • Ensure the storage area is cool, dry, and well-ventilated.

  • Licensed Disposal:

    • The primary method for the disposal of this compound is to engage a licensed professional waste disposal company.[1] These companies are equipped to handle and dispose of chemical waste in accordance with federal, state, and local regulations.

    • Provide the disposal company with a copy of the Safety Data Sheet (SDS) for this compound to ensure they have all the necessary information for safe handling and disposal.

Quantitative Data Summary

PropertyValueSource
Molecular Formula C₅₆H₁₀₆O₁₃Cayman Chemical
Molecular Weight 987.4 g/mol PubChem[2]
Appearance SolidGeneral Knowledge
Solubility Slightly soluble in DMF and DMSOCayman Chemical[3]

Experimental Protocols Cited

The provided search results do not contain detailed experimental protocols for the disposal of this compound. The disposal recommendations are based on standard procedures for chemical waste management as outlined in safety data sheets.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G Figure 1: this compound Disposal Workflow cluster_0 On-Site Handling cluster_1 Off-Site Disposal A Identify Waste (Unused TDB, Contaminated Materials) B Wear Appropriate PPE (Gloves, Eye Protection) A->B C Collect in Labeled Chemical Waste Container B->C D Store Securely in a Designated Area C->D E Contact Licensed Waste Disposal Company D->E Handover F Provide Safety Data Sheet (SDS) E->F G Arrange for Waste Pickup F->G H Proper Disposal by Vendor (e.g., Incineration) G->H

Figure 1: this compound Disposal Workflow

Disclaimer: This information is intended as a guide and should be supplemented by a thorough review of the manufacturer's Safety Data Sheet (SDS) and consultation with your institution's Environmental Health and Safety (EHS) department. All disposal activities must comply with local, state, and federal regulations.

References

Essential Safety and Logistical Guidance for Handling Trehalose 6,6'-dibehenate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of laboratory chemicals is paramount. This document provides immediate, essential safety and logistical information for Trehalose 6,6'-dibehenate, including operational and disposal plans, to foster a secure research environment.

I. Safety and Personal Protective Equipment (PPE)

According to the Safety Data Sheet (SDS) provided by Cayman Chemical, this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS).[1] It has received a rating of 0 for health, fire, and reactivity under both the NFPA and HMIS systems, indicating a very low hazard profile.[1] However, as a matter of good laboratory practice, routine exposure to any chemical should be minimized.[1]

The following Personal Protective Equipment (PPE) is recommended to ensure a high level of safety during the handling of this compound.

PPE Category Specific Recommendations Rationale
Hand Protection Disposable nitrile glovesTo prevent direct skin contact.[1]
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from potential dust or splashes.
Skin and Body Protection Laboratory coatTo protect skin and clothing from potential spills.
Respiratory Protection Not generally required under normal use with adequate ventilation. If creating aerosols or dust, a NIOSH-approved respirator may be appropriate.To prevent inhalation of fine particles.

II. Operational Plan: Handling and Storage

A. Engineering Controls:

  • Work in a well-ventilated laboratory.

  • Use a chemical fume hood when handling large quantities or if there is a potential for aerosol or dust generation.

B. Handling Procedures:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the workspace by clearing it of any unnecessary items.

  • Weighing: As this compound is a solid, handle it carefully to avoid creating dust. Use a spatula or other appropriate tool for transferring the substance.

  • Dissolving: This compound is slightly soluble in DMF and DMSO.[2] When preparing solutions, add the solvent to the solid slowly while stirring. If necessary, gentle heating or sonication can be used to aid dissolution.

  • General Hygiene: Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly after handling the chemical, even if gloves were worn.[1] Remove contaminated clothing and wash it before reuse.

C. Storage:

  • Store in a tightly closed container.

  • Keep in a cool, dry, and well-ventilated place.

  • The recommended storage temperature is -20°C.[3]

III. Disposal Plan

Dispose of this compound and its containers in accordance with local, state, and federal regulations. As it is not classified as hazardous, standard chemical waste disposal procedures are generally appropriate. Consult your institution's environmental health and safety (EHS) office for specific guidance.

IV. Emergency Procedures

Exposure Type First Aid Measures
After Inhalation Move to fresh air. If breathing is difficult, seek medical attention.
After Skin Contact Wash off with soap and plenty of water.
After Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
After Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.

In the event of a spill, wear appropriate PPE, contain the spill, and clean it up using an absorbent material. Dispose of the waste in a sealed container.

V. Experimental Workflow for Handling

The following diagram outlines the standard procedure for handling this compound in a laboratory setting.

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling A Don Personal Protective Equipment (PPE) B Prepare a clean and well-ventilated workspace A->B C Carefully weigh the required amount of this compound B->C D Transfer to an appropriate container for dissolution or use C->D E Add solvent and mix as per protocol (heating/sonication if needed) D->E F Clean the workspace and any used equipment E->F G Dispose of waste according to institutional guidelines F->G H Remove PPE and wash hands thoroughly G->H

Caption: A flowchart illustrating the key steps for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.